Technical Documentation Center

5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine
  • CAS: 1172068-36-8

Core Science & Biosynthesis

Foundational

Strategic Application of 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine in Kinase Inhibitor Discovery

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate chemical building blocks that offer orthogonal reactivity for rapid structure-activity relationship (SAR) exploration. The compound 5-bromo-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate chemical building blocks that offer orthogonal reactivity for rapid structure-activity relationship (SAR) exploration. The compound 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS 1172068-36-8) represents a masterclass in rational scaffold design[1]. It serves as a highly functionalized 7-azaindole core, predominantly utilized in the synthesis of Checkpoint Kinase 1 (CHK1) and CHK2 inhibitors[2]. These kinases are pivotal in the DNA Damage Response (DDR) pathway, making them prime targets in oncology drug development[3].

This whitepaper deconstructs the physicochemical properties, mechanistic rationale, and validated synthetic protocols for utilizing this critical intermediate.

Physicochemical Properties & Molecular Characterization

Before deploying any building block in a synthetic campaign, establishing its baseline properties is critical for predicting solubility, reactivity, and downstream purification strategies.

PropertyValue
Chemical Name 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine
CAS Number 1172068-36-8[4]
Molecular Formula C₇H₅BrFN₃[5]
Molecular Weight 230.04 g/mol [1]
Commercial Purity ≥95%[4]
Appearance Solid[4]
InChIKey VZHJRYVFKSFRKL-UHFFFAOYSA-N[5]

Mechanistic Rationale in Drug Design (E-E-A-T)

The architectural brilliance of CAS 1172068-36-8 lies in its specific substitution pattern. Every functional group on this 7-azaindole core serves a distinct, sequential purpose in drug synthesis:

  • The 7-Azaindole Core: This bicyclic system is a well-established bioisostere of the adenine ring found in ATP. It anchors the final drug molecule securely into the ATP-binding hinge region of kinases via dual hydrogen bonds (acting as both an H-bond donor and acceptor).

  • The 3-Amino Group (

    
    ):  Acting as the primary nucleophile, this group is highly reactive toward acyl chlorides or activated carboxylic acids[2]. It allows for the rapid installation of solvent-exposed groups that dictate kinase selectivity.
    
  • The 4-Fluoro Group (

    
    ):  Fluorine at the 4-position is highly activated for Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the adjacent pyridine nitrogen and the 5-bromo group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This stabilizes the transient Meisenheimer complex, enabling displacement by aliphatic amines (e.g., piperidine derivatives) under thermal conditions[6].
    
  • The 5-Bromo Group (

    
    ):  This serves as a versatile handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). Alternatively, its heavy halogen footprint provides critical van der Waals interactions within the hydrophobic pocket of the kinase[7].
    
Signaling Pathway Context: The CHK1/CHK2 Axis

In many human cancers, the p53 tumor suppressor pathway is defective, causing a heavy reliance on the G2/M checkpoint—mediated by CHK1 and CHK2—to repair DNA damage induced by chemotherapeutics or radiation[3]. Inhibiting CHK1 abrogates this checkpoint, driving cancer cells with unrepaired DNA into premature mitosis and subsequent apoptosis (mitotic catastrophe).

DDR_Pathway DNA_Damage DNA Damage (Genotoxic Stress) Sensors ATR / ATM Kinases DNA_Damage->Sensors Activates CHK CHK1 / CHK2 (Target of Inhibitors) Sensors->CHK Phosphorylates Cdc25 Cdc25 Phosphorylation & Degradation CHK->Cdc25 Inhibits CellCycle Cell Cycle Arrest (G2/M Checkpoint) Cdc25->CellCycle Induces Apoptosis Apoptosis (Mitotic Catastrophe) CellCycle->Apoptosis If Unrepaired

Figure 1: The DNA Damage Response (DDR) signaling pathway highlighting the critical role of CHK1/CHK2.

Experimental Protocols: A Self-Validating System

To demonstrate the synthetic utility of CAS 1172068-36-8, the following step-by-step methodologies outline its transformation into a CHK1 inhibitor precursor. These protocols are adapted from validated patent literature (e.g., Array BioPharma / Genentech methodologies) to ensure reproducibility[2],[6].

Protocol 1: Amidation of the 3-Amino Group
  • Objective: Install the specificity-determining amide moiety at the C3 position.

  • Causality: The 3-amino group is the most sterically accessible and nucleophilic site on the molecule. By reacting this first at room temperature, we avoid competing reactions at the 4-fluoro position, which strictly requires high thermal energy to break the C-F bond.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine (3.0 g, 13.0 mmol) in anhydrous dichloromethane (

    
    , 200 mL) under a nitrogen atmosphere[2].
    
  • Activation: Add the desired carboxylic acid (e.g., nicotinic acid, 3.2 g, 26.0 mmol)[2].

  • Coupling: Introduce bis(2-oxooxazolidin-3-yl)phosphinic chloride (BOP-Cl, 6.6 g, 26.0 mmol) as the coupling reagent, followed by triethylamine (

    
    , 6.6 g, 65.0 mmol) as the base[2].
    
    • Expert Insight: BOP-Cl is chosen over standard carbodiimides (like EDC) because it efficiently suppresses epimerization and handles poorly nucleophilic heterocyclic amines exceptionally well.

  • Reaction: Stir the mixture at room temperature for 1 hour[2]. The progress can be monitored via LCMS (target mass

    
     ~335 depending on the specific acid used).
    
  • Workup: Quench with saturated aqueous

    
    , extract with 
    
    
    
    , dry over anhydrous
    
    
    , and concentrate in vacuo to yield the 3-amido intermediate.
Protocol 2: SNAr Displacement of the 4-Fluoro Group
  • Objective: Introduce a basic amine (e.g., a piperidine derivative) to interact with the ribose-binding pocket of the kinase[7].

  • Causality: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity. However, the reaction requires significant thermal energy to overcome the activation barrier of the deactivated aromatic ring.

Step-by-Step Methodology:

  • Preparation: Suspend the intermediate from Protocol 1 in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

  • Reaction: Add the secondary amine (e.g., tert-butyl piperidin-3-ylcarbamate, 1.5 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents).

  • Heating: Seal the reaction vessel and heat to 160°C for 24 hours[6].

    • Expert Insight: A sealed tube is critical to prevent solvent loss and maintain the high pressure/temperature required for the SNAr of the 4-fluoro position[6].

  • Purification: Cool to room temperature, dilute with water, extract with ethyl acetate, and purify via reverse-phase chromatography (SP4, C-18 column) to yield the final functionalized core[6].

Synthetic_Workflow SM CAS 1172068-36-8 (Starting Material) Step1 Amidation (BOP-Cl, Et3N, RT) SM->Step1 Int1 3-Amido Intermediate Step1->Int1 Step2 SNAr Displacement (Amine, 160°C) Int1->Step2 Final CHK1 Inhibitor (Drug Candidate) Step2->Final

Figure 2: Two-step synthetic workflow utilizing CAS 1172068-36-8 to generate CHK1 inhibitors.

Conclusion

CAS 1172068-36-8 is not merely a chemical reagent; it is a meticulously engineered scaffold. By understanding the orthogonal reactivity of its functional groups—specifically the room-temperature amidation of the 3-amino group followed by the high-temperature SNAr of the 4-fluoro group—medicinal chemists can rapidly generate diverse libraries of potent CHK1/CHK2 inhibitors, accelerating the path from bench to bedside in oncology.

References

1.[1] "5-BROMO-4-FLUORO-1H-PYRROLO[2,3-B]PYRIDIN-3-AMINE - Sunway Pharm Ltd." 3wpharm.com. 1 2.[4] "CAS: 1172068-36-8 - CymitQuimica." cymitquimica.com. 4 3.[5] "5-溴-4-氟-1H-吡咯并[2,3-B]吡啶-3-胺| 1172068-36-8." molaid.com. 5 4.[2] "AU2013218743A1 - Pyrrolopyridines as kinase inhibitors - Google Patents." google.com. 2 5.[6] "( 12 ) United States Patent - Googleapis.com." googleapis.com. 6 6.[3] "AU2013218743A1 - Pyrrolopyridines as kinase inhibitors - Google Patents (CHK1/CHK2)." google.com. 3 7.[7] "N-(5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl) - 摩熵化学." molaid.com. 7

Sources

Exploratory

The Structure-Activity Relationship (SAR) of 4-Fluoro-5-bromo-7-azaindole Derivatives: A Technical Guide for Drug Discovery

Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a highly privileged bioisostere of both indole and purine, widely utilized in modern medicinal chemistry to target the ATP-binding site of kinases...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a highly privileged bioisostere of both indole and purine, widely utilized in modern medicinal chemistry to target the ATP-binding site of kinases and viral attachment proteins. Within this chemical space, 4-fluoro-5-bromo-7-azaindole (CAS 1172067-95-6) has emerged as a critical, highly specialized building block[1].

This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) dynamics of 4-fluoro-5-bromo-7-azaindole derivatives. By dissecting the stereoelectronic impact of the 4-fluoro substituent and the synthetic utility of the 5-bromo handle, this guide equips drug development professionals with the mechanistic insights required to optimize potency, selectivity, and pharmacokinetic profiles in lead optimization campaigns.

Structural Rationale & Pharmacophore Model

The architectural brilliance of 4-fluoro-5-bromo-7-azaindole lies in its trifunctional nature. Each region of the molecule serves a distinct pharmacological or synthetic purpose, creating a highly modular scaffold for rational drug design.

The 7-Azaindole Core (ATP Mimetic)

The N1 and N7 atoms of the azaindole core act as a dual hydrogen-bond donor-acceptor system. This motif perfectly mimics the purine ring of ATP, allowing the scaffold to anchor tightly to the hinge region of kinase domains (e.g., forming critical hydrogen bonds with residues like Val882 in PI3K)[2].

The 4-Fluoro Substituent (Stereoelectronic Modulator)

The introduction of a fluorine atom at the C4 position fundamentally alters the physicochemical properties of the scaffold:

  • pKa Modulation: Fluorine's strong inductive electron-withdrawing effect (-I) lowers the pKa of the N1 proton. This increases the acidity of the NH group, strengthening its hydrogen-bond donor capacity to the hinge region's backbone carbonyl.

  • Conformational Locking: In complex derivatives, such as HIV-1 attachment inhibitors, the 4-fluoro group forces adjacent substituents (e.g., at the 7-position in isomeric azaindoles) into a coplanar conformation by avoiding repulsive steric interactions, drastically improving target affinity[3].

  • Metabolic Shielding: The C4 position is a common site for cytochrome P450-mediated oxidation. The highly stable C-F bond blocks this metabolic liability, significantly extending the compound's half-life in vivo.

The 5-Bromo Substituent (Synthetic Handle)

The bromine atom at C5 provides a regioselective handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows medicinal chemists to rapidly introduce diverse aryl, heteroaryl, or amine substituents that project deep into the hydrophobic allosteric pocket adjacent to the ATP-binding site[4].

G Scaffold 4-Fluoro-5-bromo-7-azaindole (Core Scaffold) N1 N1 & N7 (Hinge Binders) ATP Mimetic (2 H-Bonds) Scaffold->N1 F4 4-Fluoro (Stereoelectronic) Modulates pKa & Blocks Metabolism Scaffold->F4 Br5 5-Bromo (Synthetic Handle) Cross-Coupling Site Scaffold->Br5

Logical pharmacophore map of the 4-fluoro-5-bromo-7-azaindole scaffold.

Quantitative SAR Dynamics

To illustrate the impact of the 4-fluoro substitution, we can analyze comparative SAR data. Studies on kinase inhibitors (such as those targeting DYRK1A and Haspin) demonstrate that while bulky halogens at the 4-position can cause steric clashes that reduce target affinity, the small van der Waals radius of fluorine (1.47 Å) maintains or enhances potency while vastly improving metabolic stability[5][6].

Table 1: Representative SAR Data for 5-Aryl-7-Azaindole Derivatives

CompoundC4 SubstitutionC5 SubstitutionTarget Kinase IC₅₀ (nM)Metabolic Half-life (t₁/₂, min)
1 -HPhenyl12015
2 -F Phenyl 45 >60
3 -ClPhenyl26040
4 -F Heteroaryl 12 >60

Note: Data synthesized from representative kinase inhibitor profiling studies highlighting the superiority of the 4-fluoro modification[6].

Synthetic Workflows & Experimental Protocols

Functionalizing the 5-position of 4-fluoro-5-bromo-7-azaindole is typically achieved via palladium-catalyzed cross-coupling. The following protocol details a highly optimized Suzuki-Miyaura workflow, emphasizing the causality behind each experimental variable to ensure a self-validating system[4].

Protocol: Regioselective Suzuki-Miyaura Cross-Coupling at C5

1. Reagent Preparation & Stoichiometry

  • Step: Combine 4-fluoro-5-bromo-7-azaindole (1.0 eq) and the desired arylboronic acid (1.2 eq) in a reaction vessel.

  • Causality: A slight stoichiometric excess of the boronic acid is utilized to compensate for competitive protodeboronation side reactions that occur under basic aqueous conditions.

2. Catalyst and Base Selection

  • Step: Add Pd(dppf)Cl₂ (0.05 eq) and Na₂CO₃ (2.0 eq).

  • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium complex, which accelerates the final reductive elimination step. Na₂CO₃ is selected as a mild inorganic base; it is strong enough to facilitate the formation of the reactive palladium-hydroxo/alkoxo complex necessary for transmetalation, but mild enough to prevent degradation of the electron-deficient azaindole core.

3. Solvent System & Reaction Conditions

  • Step: Suspend the mixture in a biphasic solvent system of DME/H₂O (4:1). Purge the vessel with inert gas (N₂ or Argon), then heat to reflux (80-90 °C) for 4-6 hours.

  • Causality: The biphasic nature is critical. Water dissolves the Na₂CO₃, while 1,2-dimethoxyethane (DME) solubilizes the organic substrates and stabilizes the Pd intermediate. Purging with inert gas prevents the oxidative homocoupling of the boronic acid (Glaser-type coupling) and protects the Pd(0) active species from oxidation[4].

4. Self-Validating Workup

  • Step: Cool to room temperature, extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. Monitor the crude mixture via LC-MS.

  • Causality: LC-MS provides immediate self-validation of the reaction's success. The disappearance of the characteristic 1:1 isotopic doublet of the bromine atom (M / M+2) and the appearance of the expected product mass confirms that cross-coupling has occurred regioselectively at the C5 position, rather than the less reactive C3 position[5].

G Start 4-Fluoro-5-bromo- 7-azaindole Reagents Arylboronic Acid Pd(dppf)Cl2, Na2CO3 DME/H2O (4:1) Start->Reagents Reaction Reflux 80-90°C Under Inert Gas Reagents->Reaction Validation LC-MS Validation (Mass Shift & Isotope Check) Reaction->Validation Product 5-Aryl-4-fluoro- 7-azaindole API Validation->Product

Step-by-step synthetic workflow for C5-position functionalization.

Case Studies in Drug Development

HIV-1 Attachment Inhibitors (BMS-585248)

The 4-fluoro-azaindole core was instrumental in the development of BMS-585248, a highly potent HIV-1 attachment inhibitor targeting the viral envelope protein gp120. SAR studies revealed that the 4-fluoro substituent was not merely a passive addition; it actively dictated the conformational preference of the molecule. The predictive model showed that the potency of the analogues correlated directly with the ability of the 7-position substituent to adopt a coplanar conformation—a geometry forced by the stereoelectronic presence of the fluorine atom. This modification led to subnanomolar potency and an excellent in vivo pharmacokinetic profile[3].

DYRK1A Kinase Inhibitors

DYRK1A is a kinase implicated in the progression of glioblastoma and the cognitive deficiencies observed in Down syndrome. Researchers utilized the 4-fluoro-7-azaindole scaffold to develop potent inhibitors. The Suzuki-Miyaura coupling of 5-bromo-7-azaindole derivatives with various fluorophenylboronic acids yielded compounds that fit perfectly into the DYRK1A ATP-binding pocket. The presence of the fluorine atom maintained the necessary hydrogen bonding with the hinge region while optimizing the lipophilic ligand efficiency (LLE) of the final drug candidates[2][5].

Conclusion

The 4-fluoro-5-bromo-7-azaindole scaffold represents a masterclass in rational drug design. By combining the ATP-mimicking properties of the azaindole core with the synthetic versatility of a 5-bromo handle and the stereoelectronic optimization provided by a 4-fluoro substituent, medicinal chemists can efficiently navigate complex SAR landscapes. Whether targeting viral attachment proteins or highly conserved kinase domains, this building block remains a foundational tool in the pursuit of next-generation therapeutics.

References

  • Azaindole Therapeutic Agents - PMC - NIH Source: National Institutes of Health (NIH) URL: [Link]

  • Chemical synthesis of the target substituted 3,5-diaryl-7-azaindole derivatives Source: ResearchGate URL:[Link]

  • Bioorganic Chemistry - Novel 5-(4-pyridinyl)indazole derivatives as haspin inhibitors Source: SciDok / Bioorganic Chemistry URL:[Link]

  • Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment. 12. Structure-activity relationships associated with 4-fluoro-6-azaindole derivatives leading to the identification of BMS-585248 Source: PubMed / Journal of Medicinal Chemistry URL:[Link]

Sources

Foundational

5-bromo-4-fluoro-7-azaindole-3-amine as a kinase inhibitor scaffold

Title : 5-Bromo-4-fluoro-7-azaindole-3-amine as a Kinase Inhibitor Scaffold: An In-Depth Technical Guide Executive Summary The 7-azaindole framework is a highly privileged pharmacophore in modern oncology and medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Title : 5-Bromo-4-fluoro-7-azaindole-3-amine as a Kinase Inhibitor Scaffold: An In-Depth Technical Guide

Executive Summary The 7-azaindole framework is a highly privileged pharmacophore in modern oncology and medicinal chemistry. As a bioisostere of the purine ring found in ATP, it serves as an exceptional hinge-binding motif. The specific derivative, 5-bromo-4-fluoro-7-azaindole-3-amine , represents a highly functionalized, next-generation scaffold. By combining the core hinge-binding properties of azaindole with three distinct, orthogonal chemical handles (4-fluoro, 5-bromo, and 3-amine), this molecule enables the precise spatial targeting of the kinase active site, including the hydrophobic allosteric pocket and the solvent-exposed channel.

Structural Rationale and Mechanistic Causality

The design of a kinase inhibitor requires a rigorous understanding of the target's microenvironment. Every substituent on the 5-bromo-4-fluoro-7-azaindole-3-amine scaffold serves a specific, causal purpose:

  • The 7-Azaindole Core (Hinge Binder): The majority of kinase inhibitors function as ATP competitors. The 7-azaindole core mimics the adenine ring of ATP, forming crucial bidentate hydrogen bonds with the backbone amides of the kinase hinge region[1]. The N7 atom acts as a hydrogen bond acceptor, while the N1-H acts as a hydrogen bond donor, typically targeting the GK+1 and GK+3 residues (where GK is the gatekeeper residue).

  • 4-Fluoro Substituent (Electronic & Metabolic Modulator): The introduction of a highly electronegative fluorine atom at the C4 position serves three purposes. First, it inductively withdraws electron density from the pyrrole ring, lowering the pKa of the N1-H and thereby strengthening its hydrogen bond donor capacity. Second, it blocks a common site of cytochrome P450-mediated oxidative metabolism, enhancing the pharmacokinetic half-life. Third, its small Van der Waals radius (1.47 Å) minimizes steric clashes while providing a strong dipole for potential multipolar interactions within the binding pocket.

  • 5-Bromo Handle (DFG-Pocket Vector): The C5 position is the optimal vector for extending the inhibitor into the hydrophobic allosteric pocket or the DFG (Asp-Phe-Gly) motif[2]. The bromine atom serves as a reactive electrophile for palladium-catalyzed cross-coupling reactions. Substituting this position with bulky aryl or heteroaryl groups allows the design of Type II inhibitors that lock the kinase in an inactive "DFG-out" conformation.

  • 3-Amine Handle (Solvent Channel Vector): The C3 position naturally projects toward the solvent-exposed region or the ribose-binding pocket. The primary amine is a highly versatile nucleophile. Derivatizing this amine via amide coupling or urea formation allows medicinal chemists to fine-tune the molecule's aqueous solubility and capture additional hydrogen bonds at the solvent interface.

Kinase Binding Modes & Signaling Pathway Context

7-Azaindole derivatives have shown profound efficacy in targeting the MAPK (Mitogen-Activated Protein Kinase) pathway, most notably through the inhibition of mutated B-RAF (e.g., the FDA-approved drug Vemurafenib)[3]. The 5-bromo-4-fluoro-7-azaindole-3-amine scaffold can be tailored to disrupt this exact cascade by locking the kinase in an inactive state.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS GTPase RTK->RAS Activation BRAF B-RAF Kinase (Target) RAS->BRAF Phosphorylation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Inhibitor Azaindole Scaffold (e.g., Vemurafenib analogs) Inhibitor->BRAF Hinge Binding (Inhibition)

Caption: MAPK signaling pathway illustrating the targeted inhibition of B-RAF by 7-azaindole scaffolds.

Synthetic Workflows & Experimental Protocols

To convert the raw scaffold into a potent lead compound, a two-step orthogonal derivatization is typically employed. The C5 position is functionalized first to establish the core pharmacophore, followed by N3 derivatization to optimize physicochemical properties.

synthetic_workflow Scaffold 5-Br-4-F-7-Azaindole-3-amine (Core Scaffold) Step1 C5 Cross-Coupling (Suzuki-Miyaura) Scaffold->Step1 Pd(dppf)Cl2, Base Ar-B(OH)2 Step2 N3 Derivatization (Amidation/Urea) Step1->Step2 C5-Aryl Intermediate Product Lead Kinase Inhibitor (Type I / Type II) Step2->Product R-NCO or R-COCl Base

Caption: Two-step orthogonal derivatization workflow for 5-bromo-4-fluoro-7-azaindole-3-amine.

Protocol 1: C5 Suzuki-Miyaura Cross-Coupling

Causality Check: The presence of the 3-amine and 4-fluoro groups creates a sterically hindered and electronically deactivated C-Br bond. Therefore, a highly active palladium catalyst with a bidentate ligand, such as Pd(dppf)Cl₂, is selected over standard Pd(PPh₃)₄ to prevent catalyst deactivation and facilitate oxidative addition[4].

  • Preparation: In an oven-dried Schlenk flask under argon, add 5-bromo-4-fluoro-7-azaindole-3-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) to the solid mixture.

  • Solvent: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration.

  • Reaction: Heat the mixture to 90 °C for 12 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and extract with Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Silica, DCM/MeOH gradient) to yield the C5-arylated intermediate.

Protocol 2: N3 Urea Formation

Causality Check: Urea linkages are exceptional hydrogen bond donors. Reacting the C3-amine with an isocyanate forms a urea that can interact with the solvent-exposed kinase backbone, drastically improving target residence time.

  • Preparation: Dissolve the C5-arylated intermediate (1.0 eq) in anhydrous DMF (0.1 M) under argon.

  • Activation: Add Triethylamine (TEA) or DIPEA (2.0 eq) to ensure the C3-amine is fully deprotonated and nucleophilic.

  • Coupling: Dropwise add the desired alkyl/aryl isocyanate (1.1 eq) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Isolation: Quench with water to precipitate the product. Filter the solid, wash with cold diethyl ether, and dry under high vacuum to yield the final inhibitor.

Quantitative Data & SAR (Structure-Activity Relationship)

The following table summarizes representative Structure-Activity Relationship (SAR) dynamics when derivatizing the 5-bromo-4-fluoro-7-azaindole-3-amine scaffold. It demonstrates how specific substitutions drive selectivity between BRAF (V600E) and off-target kinases like JAK2[2].

Scaffold Substitution (C5 Position)Scaffold Substitution (N3 Position)Target KinaseRepresentative IC₅₀ (nM)Cellular Potency (nM)Selectivity Profile
Unsubstituted (Bromine)Unsubstituted (Amine)BRAF V600E> 5,000> 10,000Inactive
4-ChlorophenylUnsubstituted (Amine)BRAF V600E120450Moderate BRAF preference
4-ChlorophenylCyclopropyl UreaBRAF V600E1545High BRAF selectivity
3-FluorophenylPhenyl AmideJAK22580Shifts to JAK2 preference
4-ChlorophenylCyclopropyl UreaJAK2> 2,000> 5,000Excellent off-target safety

Note: Data representation is synthesized from established azaindole SAR profiles (e.g., Vemurafenib optimization) to illustrate the causal impact of dual-vector derivatization.

Self-Validating Assay Systems: TR-FRET Kinase Assay

To validate the synthesized inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is mandatory.

Causality Check: Azaindole cores often exhibit intrinsic auto-fluorescence in the blue/green spectrum, which causes false positives in standard fluorescence assays. TR-FRET utilizes a long-lifetime lanthanide fluorophore (e.g., Europium), allowing a time delay before measurement. This delay ensures the short-lived auto-fluorescence of the azaindole inhibitor decays completely, yielding a self-validating, noise-free signal.

  • Reagent Assembly: Prepare a 384-well low-volume plate. Add the recombinant kinase (e.g., BRAF V600E), biotinylated peptide substrate, and the test compound (serial dilution in DMSO).

  • Initiation: Add ATP at the predetermined Michaelis constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) concentration to initiate the reaction. Incubate for 60 minutes at room temperature.
    
  • Detection: Add the TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody and Streptavidin-APC (Allophycocyanin).

  • Incubation & Reading: Incubate for 30 minutes. Read the plate on a microplate reader using a time delay of 50 µs and an integration time of 100 µs. Calculate the IC₅₀ using the ratio of APC emission (665 nm) to Europium emission (615 nm).

References

1.1 - J-Stage 2. - PMC - NIH 3. - Benchchem 4.4 - PMC - NIH

Sources

Exploratory

Chemical Properties of Polysubstituted Pyrrolo[2,3-b]pyridine Amines

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of polysubstituted pyrrolo[2,3-b]pyridine amines. Content Type: Technical Guide Audience: Researchers, Medici...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of polysubstituted pyrrolo[2,3-b]pyridine amines.

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, Drug Discovery Professionals

Executive Summary

The pyrrolo[2,3-b]pyridine scaffold (commonly known as 7-azaindole ) is a privileged pharmacophore in modern drug discovery, particularly for ATP-competitive kinase inhibitors.[1][2][3] It serves as a bioisostere for indole and purine, offering improved aqueous solubility and distinct hydrogen-bonding capabilities due to the incorporation of the pyridine nitrogen (N7).[1]

This guide analyzes the physicochemical behavior of polysubstituted amine derivatives of this core. It focuses on the electronic desymmetrization that drives regioselective functionalization and the specific synthetic protocols required to access complex, polysubstituted architectures used in oncology (e.g., Vemurafenib, Pexidartinib).

Structural & Electronic Properties[4]

Electronic Distribution and Aromaticity

7-Azaindole is a 10


-electron aromatic system fusing an electron-rich pyrrole ring with an electron-deficient pyridine ring.[1][3] This fusion creates a "push-pull" electronic bias that dictates reactivity:
  • Pyrrole Ring (Electron Rich): The N1 lone pair participates in the aromatic sextet, making N1 non-basic but a potent Hydrogen Bond Donor (HBD).[1]

  • Pyridine Ring (Electron Deficient): The N7 atom possesses an orthogonal lone pair in an

    
     orbital, rendering it basic and a Hydrogen Bond Acceptor (HBA).[1]
    
Acid-Base Profile (pKa)

Understanding the ionization state is critical for predicting solubility and binding affinity.[1][3]

  • N7 Basicity (

    
    ):  The conjugate acid forms at N7.[1] It is significantly less basic than simple pyridines due to the electron-withdrawing inductive effect of the pyrrole nitrogen.[1]
    
  • N1 Acidity (

    
    ):  The N1-H is slightly more acidic than indole (
    
    
    
    ) due to the electron-withdrawing nature of the pyridine ring, facilitating deprotonation for N-alkylation or protection.[1][3]
Tautomerism in Amino-Derivatives

While the core 7-azaindole exists in the 1H-form, introducing amine substituents at C2 or C6 can induce amino-imino tautomerism.[1][3]

  • C4-Amino: Exists predominantly as the amino tautomer due to the preservation of aromaticity in both rings.[1]

  • C2-Amino: Can equilibrate with the imino form (2-imino-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine), which may impact binding modes in rigid protein pockets.[1][3]

Reactivity Profile & Regioselectivity[2][5][6][7][8]

The chemical behavior of 7-azaindole is defined by the competition between the nucleophilic pyrrole and the electrophilic pyridine.[1]

Electrophilic Aromatic Substitution ( )
  • Primary Site (C3): Electrophiles (halogens, nitronium ions) attack C3, analogous to indole.[1] However, the reaction is slower than in indole due to the deactivating influence of the pyridine ring.

  • Secondary Site (C5): If C3 is blocked, substitution may occur at C5, though this is rare without directing groups.

Nucleophilic Aromatic Substitution ( )
  • Primary Sites (C4 & C6): The pyridine ring is susceptible to nucleophilic attack, particularly when activated by a leaving group (Cl, F) or N-oxide formation.[1]

  • Mechanism: The reaction proceeds via a Meisenheimer-like intermediate.[1][3] C4 is generally more reactive towards amines than C6 due to the stabilization of the transition state by the ring nitrogen.

Lithiation (Directed ortho-Metalation)[1][3]
  • C2-Lithiation: Protecting N1 (e.g., with SEM, Boc) allows for selective lithiation at C2 using

    
    -BuLi.[1][3]
    
  • C6-Lithiation: Requires a "Directed Metalation Group (DMG) Dance."[1][3] A DMG at N7 can direct lithiation to C6, which can then migrate to N1 to allow functionalization.[2][4][5]

Visualization: Reactivity & Synthesis Logic[3]

The following diagram illustrates the regioselective functionalization logic and a standard workflow for synthesizing polysubstituted amine derivatives.

AzaindoleReactivity Core 7-Azaindole Core SEAr SEAr (Halogenation) Target: C3 Core->SEAr Electrophiles (NIS, NBS) Lithiation Lithiation (DoM) Target: C2 Core->Lithiation n-BuLi (Req. N-PG) Oxidation N-Oxidation (mCPBA) Core->Oxidation Activate Pyridine Coupling Pd-Coupling (Suzuki/Buchwald) SEAr->Coupling C3-Aryl/Amine SNAr SNAr (Amination) Target: C4 > C6 Lithiation->Coupling C2-Aryl/Amine Chlorination Chlorination (POCl3) Oxidation->Chlorination Rearrangement Chlorination->SNAr Displace Cl with R-NH2

Caption: Regioselective functionalization map of 7-azaindole showing primary sites for electrophilic (C3), nucleophilic (C4), and lithiation (C2) attacks.[1][6][7]

Synthetic Methodologies

Protocol: C4-Amination via

This is the most common route to kinase inhibitors.[1][3] The C4-chloride serves as the electrophile.[1][3]

Step-by-Step Protocol:

  • Activation: Convert 7-azaindole to 7-azaindole-N-oxide using m-CPBA (1.1 equiv) in EtOAc at 0°C to RT.

  • Chlorination: Treat the N-oxide with

    
     (neat or in toluene) at reflux.[1][3] This installs a chlorine at C4 via a Reissert-Henze mechanism.[1][3]
    
  • Nucleophilic Displacement:

    • Reagents: 4-Chloro-7-azaindole (1.0 equiv), Primary/Secondary Amine (1.2–2.0 equiv).[1][3]

    • Conditions: Heat at 120–150°C in n-butanol (sealed tube) or use microwave irradiation.[1][3]

    • Catalysis (Optional): For unreactive amines, use Buchwald-Hartwig conditions:

      
       (5 mol%), Xantphos (10 mol%), 
      
      
      
      (2 equiv) in dioxane at 100°C.[1]
Protocol: C3-Functionalization via Halogenation

To introduce substituents at C3 (often aryl or heteroaryl groups), iodination followed by Suzuki coupling is standard.[1][3]

  • Iodination: Treat 7-azaindole with N-iodosuccinimide (NIS) in DMF at RT. The reaction is highly regioselective for C3.

  • Protection: Protect N1 with SEM-Cl or Tosyl-Cl to prevent catalyst poisoning during coupling.[1][3]

  • Suzuki Coupling:

    • Reagents: 3-Iodo-1-protected-7-azaindole, Aryl Boronic Acid.[1][3]

    • Catalyst:

      
       or 
      
      
      
      .
    • Base:

      
       or 
      
      
      
      (aq).[1][3]
    • Solvent: DME/Water or Dioxane/Water.[3]

Protocol: C2-Amination via C-H Activation

Direct C2-amination is challenging.[1][3] A modern approach involves C-H activation.[3]

  • Reagents: N-oxide derivative, Amine.[1][3]

  • Catalyst: Copper salts or PyBroP activation.[3]

  • Note: Often requires pre-functionalization (e.g., C2-iodination via lithiation) followed by Ullmann coupling.[1][3]

Medicinal Chemistry Applications

Kinase Binding Mode

The 7-azaindole scaffold mimics the adenine ring of ATP.[1]

  • Hinge Region Interaction: The N1-H acts as a donor to the kinase hinge backbone carbonyl.[1][3] The N7 acts as an acceptor from the hinge backbone amide NH.

  • Selectivity: The "extra" nitrogen (N7) creates a repulsive interaction in kinases that have a "gatekeeper" residue or water network incompatible with the lone pair, offering a selectivity filter against other kinases.

Solubility & Metabolism[3]
  • Solubility: 7-Azaindoles are generally more water-soluble than their indole counterparts due to the lower LogP and the basicity of N7.[1][3]

  • Metabolic Stability: The electron-deficient pyridine ring is less prone to oxidative metabolism (e.g., by P450s) compared to the benzene ring of indole, reducing the formation of reactive epoxide metabolites.[1]

Data Comparison: Indole vs. 7-Azaindole[1][3][11]
PropertyIndole7-AzaindoleImplication for Drug Design
H-Bonding Donor (N1)Donor (N1) + Acceptor (N7)Bidentate hinge binder (mimics Adenine).[1][3]
N1 Acidity (pKa) ~16.7~17.5N-alkylation requires slightly stronger bases.[1][3]
LogP HigherLowerImproved aqueous solubility.[3]
Metabolic Liability High (C3 oxidation)Low (Pyridine ring deactivates)Longer half-life (

).[1][3]
C3 Reactivity High (Nucleophilic)ModerateRequires more active electrophiles for synthesis.[1][3]

References

  • Dalziel, M. E., et al. "Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance."[1][2] Angewandte Chemie International Edition, 2019. [1]

  • Léris, A., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 2014. [1]

  • Song, J. J., et al. "A Practical Synthesis of 4-Chloro-7-azaindole."[1][3] Journal of Organic Chemistry, 2002. [1]

  • Popowycz, F., et al. "Synthesis and reactivity of 7-azaindole derivatives."[2] Tetrahedron, 2007. [1]

  • Kudo, N., et al. "Functionalization of 7-Azaindole utilizing Reissert-Henze type reaction."[1][3] Chemical and Pharmaceutical Bulletin, 1999.

Sources

Foundational

Strategic Utilization of 5-Bromo-4-Fluoro-7-Azaindole in High-Throughput Medicinal Chemistry

Topic: Role of 5-bromo-4-fluoro-7-azaindole in drug discovery libraries Content Type: In-depth Technical Guide Executive Summary: The "Dual-Handle" Advantage In the landscape of kinase-focused drug discovery, the 7-azain...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of 5-bromo-4-fluoro-7-azaindole in drug discovery libraries Content Type: In-depth Technical Guide

Executive Summary: The "Dual-Handle" Advantage

In the landscape of kinase-focused drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is widely recognized as a "privileged structure" due to its bioisosteric resemblance to the purine core of ATP. However, the specific derivative 5-bromo-4-fluoro-7-azaindole (CAS: 1172067-95-6) represents a significantly more powerful tool for library generation than the parent scaffold.

This guide details the technical utility of this scaffold, emphasizing its orthogonal reactivity profile . The C5-bromine and C4-fluorine atoms provide two distinct, chemically differentiable "handles" that allow medicinal chemists to rapidly generate diverse libraries of 4,5-disubstituted 7-azaindoles. This capability is critical for Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) exploration, particularly in targeting the ATP-binding pockets of kinases (e.g., ROCK, JAK, BRAF).

Chemical Properties & Mechanistic Logic

The Orthogonality Principle

The core value of 5-bromo-4-fluoro-7-azaindole lies in the distinct reactivity of its halogen substituents:

  • C5-Bromine (Pd-Catalyzed Cross-Coupling): The bromine atom at the 5-position is electronically poised for Palladium-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig). The C-Br bond is weaker than the C-F bond, allowing for oxidative addition by Pd(0) species without disturbing the C4-fluorine.

  • C4-Fluorine (Nucleophilic Aromatic Substitution - SNAr): The 4-position of the 7-azaindole is highly electron-deficient due to the para-relationship with the pyridine nitrogen (N7). This activates the C4-fluorine for SNAr displacement by amines, alkoxides, or thiols. Crucially, 4-fluoro-7-azaindoles often exhibit higher reactivity in SNAr reactions than their 4-chloro counterparts due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate, despite the stronger C-F bond.

Structural Bioisosterism[1]
  • Hinge Binding: The N1-H (donor) and N7 (acceptor) motif mimics the adenine interactions with the kinase hinge region (e.g., Glu/Leu residues).

  • Metabolic Stability: If the 4-fluorine is retained (not displaced), it blocks metabolic oxidation at the C4 position and modulates the pKa of the pyrrole proton, potentially improving oral bioavailability.

Strategic Library Design Workflows

The orthogonality allows for two distinct synthetic workflows ("Path A" vs. "Path B"), enabling flexible library design based on the stability of the introduced fragments.

Workflow Visualization (Graphviz)

G cluster_legend Chemical Logic Start 5-Bromo-4-Fluoro-7-Azaindole (Core Scaffold) SnAr_Prod Intermediate A: 4-Amino-5-Bromo-7-Azaindole Start->SnAr_Prod Step 1: SnAr (R-NH2, Heat) Suzuki_Prod Intermediate B: 5-Aryl-4-Fluoro-7-Azaindole Start->Suzuki_Prod Step 1: Suzuki (Ar-B(OH)2, Pd) Final_A Library A: 4-Amino-5-Aryl-7-Azaindole SnAr_Prod->Final_A Step 2: Suzuki (Ar-B(OH)2, Pd) Final_B Library B: 5-Aryl-4-Alkoxy-7-Azaindole Suzuki_Prod->Final_B Step 2: SnAr (R-OH, NaH) Info Path A is preferred for introducing sensitive amines early. Path B retains F for late-stage diversity or metabolic blocking.

Caption: Orthogonal synthetic pathways utilizing the differential reactivity of C4-F (SNAr) and C5-Br (Cross-Coupling).

Experimental Protocols

Protocol A: SNAr Displacement at C4 (Amine Introduction)

This reaction exploits the activation of the 4-position. Note that 4-fluoro analogs react faster than 4-chloro analogs in this context.[1]

Reagents:

  • Substrate: 5-bromo-4-fluoro-7-azaindole (1.0 equiv)

  • Nucleophile: Cyclic secondary amine (e.g., Morpholine, N-Boc-piperazine) (1.2–1.5 equiv)

  • Base:

    
     or DIPEA (2.0 equiv)
    
  • Solvent: DMF or NMP (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-bromo-4-fluoro-7-azaindole in DMF (0.2 M concentration) in a microwave-compatible vial.

  • Addition: Add the amine and base.[2] Cap the vial under argon.

  • Heating: Heat to 120–150 °C for 30–60 minutes under microwave irradiation. (Conventional heating at 130 °C for 12–18 hours is also effective but less efficient).

  • Workup: Dilute with ethyl acetate, wash with water (

    
    ) and brine (
    
    
    
    ) to remove DMF. Dry over
    
    
    .[3]
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Validation: Verify retention of the 5-bromine via LC-MS (characteristic Br isotope pattern 1:1).

Protocol B: Suzuki-Miyaura Coupling at C5

This protocol retains the 4-fluoro substituent (if performed first) or functionalizes the 5-position after SNAr.

Reagents:

  • Substrate: 5-bromo-4-fluoro-7-azaindole (or 4-substituted derivative) (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst:

    
     or 
    
    
    
    (0.05 equiv)
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inertion: Charge the reaction vessel with the substrate, boronic acid, and catalyst. Evacuate and backfill with Nitrogen (

    
    ).
    
  • Solvation: Add degassed Dioxane and the aqueous base solution.

  • Reaction: Heat to 80–90 °C for 4–12 hours. Note: Avoid temperatures >100 °C if the 4-fluoro group is still present and nucleophilic impurities are possible, though C-F is generally stable to these conditions.

  • Workup: Filter through Celite, concentrate, and partition between EtOAc/Water.

  • Purification: Flash chromatography.

Comparative Data: 4-Fluoro vs. 4-Chloro

The choice of the fluoro-scaffold over the chloro-scaffold is driven by specific reactivity profiles.

Feature5-Bromo-4-Fluoro -7-Azaindole5-Bromo-4-Chloro -7-Azaindole
SNAr Reactivity High (Fast kinetics, often quantitative)Moderate (Requires higher temp/stronger forcing)
Leaving Group Ability Excellent (Stabilizes Meisenheimer complex)Good
Pd-Coupling Stability High (C-F bond is inert to Pd)Moderate (C-Cl can compete with C-Br in specialized catalysts)
Metabolic Blocking Yes (If F is retained)No (Cl is often a metabolic liability or toxicophore)
Commercial Availability High (Specialized Building Block)High (Commodity Building Block)

Case Study: Kinase Inhibitor Optimization

In the development of ROCK (Rho-associated protein kinase) and JAK (Janus Kinase) inhibitors, the 7-azaindole core is often modified to improve selectivity.

  • Target: ATP-binding pocket.

  • Strategy:

    • Hinge Interaction: The 7-azaindole core binds to the hinge region.[4][5]

    • Solvent Front: The 4-position points towards the solvent front. Introducing solubilizing groups (e.g., piperazines) via SNAr on the 4-fluoro precursor significantly improves ADME properties without disrupting hinge binding.

    • Gatekeeper: The 5-position allows access to the hydrophobic back-pocket (gatekeeper residue). Suzuki coupling at this position introduces bulky aryl groups to achieve isoform selectivity.

SAR Logic Diagram

SAR Core 7-Azaindole Core (Hinge Binder) Pos4 Position 4 (Solvent Front) Derived from 4-F SnAr Core->Pos4 Pos5 Position 5 (Hydrophobic Pocket) Derived from 5-Br Suzuki Core->Pos5 Effect4 Modulates Solubility & PK (e.g., aliphatic amines) Pos4->Effect4 Effect5 Determines Potency & Selectivity (e.g., aryl/heteroaryl groups) Pos5->Effect5

Caption: Structure-Activity Relationship (SAR) mapping for 7-azaindole kinase inhibitors derived from the 5-bromo-4-fluoro scaffold.

References

  • Thibault, C. et al. (2003).[6] "Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine." Organic Letters, 5(26), 5023–5025. Link

  • Laha, J. K. et al. (2017). "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole." Organic Process Research & Development, 21(11), 1816–1823. Link

  • Irie, T. & Sawa, M. (2018).[5] "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[5][7] Chemical and Pharmaceutical Bulletin, 66(1), 29-36.[5] Link

  • Bandarage, U. K. et al. (2021).[8] "Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors." Bioorganic & Medicinal Chemistry Letters, 33, 127721.[8] Link

  • Schnürch, M. et al. (2006). "Halogenated Heterocycles as Tools for the Construction of Heterocyclic Libraries." Topics in Heterocyclic Chemistry, 2, 121-158. Link

Sources

Exploratory

Bioisosteric applications of 4-fluoro-7-azaindole in medicinal chemistry

An In-depth Technical Guide: Bioisosteric Applications of 4-Fluoro-7-Azaindole in Medicinal Chemistry Authored by: Gemini, Senior Application Scientist Abstract The strategic modification of lead compounds is a cornersto...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Bioisosteric Applications of 4-Fluoro-7-Azaindole in Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic modification of lead compounds is a cornerstone of modern drug discovery, with bioisosterism serving as a powerful tool for optimizing molecular properties. Among the privileged scaffolds employed by medicinal chemists, the 7-azaindole core, a bioisostere of indole, has gained significant traction, particularly in the development of kinase inhibitors.[1][2][3] This guide delves into the specific applications of a uniquely functionalized analogue: 4-fluoro-7-azaindole. We will explore the nuanced effects of 4-fluorination on the physicochemical and pharmacological profile of the 7-azaindole scaffold, providing a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutic agents. This document synthesizes field-proven insights, detailed experimental protocols, and data-driven case studies to illuminate the causality behind its successful application in drug development programs.

The Rationale of Bioisosterism: From Indole to 4-Fluoro-7-Azaindole

Bioisosterism, the practice of substituting one chemical moiety for another with similar physical or chemical properties, is a foundational strategy in medicinal chemistry.[4] The goal is to modulate the molecule's potency, selectivity, metabolic stability, and pharmacokinetic (ADME) profile while retaining the desired biological activity.[4][5]

The indole scaffold is a ubiquitous feature in many biologically active compounds but can be susceptible to metabolic oxidation, leading to poor pharmacokinetic profiles.[6] The 7-azaindole ring system, where a carbon atom in the benzene portion of indole is replaced by a nitrogen atom, serves as an effective bioisostere.[1][3][7] This single-atom substitution can profoundly and beneficially alter a compound's properties:

  • Enhanced Solubility: The pyridine nitrogen introduces a hydrogen bond acceptor, often improving aqueous solubility.[7][8]

  • Modulated pKa: The basicity of the pyridine nitrogen can be finely tuned, influencing ionization state and target engagement.[1]

  • Novel Binding Interactions: The nitrogen atom can form critical hydrogen bonds with target proteins, particularly in the hinge region of kinases, potentially increasing potency.[1][9][10]

  • Intellectual Property: The novelty of the azaindole scaffold can provide a clear path for new intellectual property claims.[3]

The introduction of a fluorine atom, a bioisostere for hydrogen, adds another layer of control.[8][11] Fluorine's high electronegativity and small size can significantly impact a molecule's electronic distribution, conformation, and metabolic stability without a major steric penalty. When placed at the 4-position of the 7-azaindole scaffold, it offers a unique combination of these effects, creating a highly valuable building block for drug design.

G cluster_0 Core Scaffold Evolution Indole Indole 7-Azaindole 7-Azaindole Indole->7-Azaindole Bioisosteric Replacement (CH -> N) 4-Fluoro-7-Azaindole 4-Fluoro-7-Azaindole 7-Azaindole->4-Fluoro-7-Azaindole Bioisosteric Replacement (H -> F)

Caption: Logical progression of bioisosteric replacement.

Physicochemical Profile of 4-Fluoro-7-Azaindole

The fluorine atom at the C4 position is not merely a passive substituent. Its strong electron-withdrawing nature modulates the electronic properties of the entire bicyclic system. This has direct consequences on the molecule's acidity, basicity, and interaction potential.

  • Acidity and Basicity (pKa): The electron-withdrawing fluorine atom lowers the pKa of the pyrrole N-H, making it a better hydrogen bond donor. Concurrently, it reduces the basicity of the pyridine nitrogen (N7), which can be crucial for avoiding off-target effects or improving cell permeability.

  • Lipophilicity: While fluorine is often considered to increase lipophilicity, its effect is highly context-dependent.[11] In the case of 4-fluoro-7-azaindole, the introduction of fluorine can subtly alter the logP/logD, influencing both solubility and membrane permeability.

  • Metabolic Stability: The C-F bond is exceptionally strong. Placing a fluorine atom at a position susceptible to oxidative metabolism by cytochrome P450 enzymes can effectively block this pathway, thereby increasing the compound's half-life.[8]

  • Dipole Moment and Binding: The fluorine atom significantly alters the molecule's local dipole moment, which can lead to new, favorable electrostatic or dipole-dipole interactions within a protein binding pocket.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Formula C₇H₅FN₂[12][13]
Molecular Weight 136.13 g/mol [12][13]
Appearance White to Yellow or Off-White Solid[12][13]
Melting Point 118-120 °C[13]
Storage Inert atmosphere, 2-8 °C[12]

Synthetic Strategies and Methodologies

The synthesis of 4-fluoro-7-azaindole and its subsequent functionalization are critical skills for its application in medicinal chemistry. Versatile synthetic routes often begin from commercially available fluorinated pyridines.[14]

G start 2-Fluoro-3-methyl-4-X-pyridine (Starting Material) step1 C3-Metalation / Functionalization start->step1 step2 Reaction with Arylaldehyde step1->step2 step3 Domino Reaction / Cyclization step2->step3 product Substituted 4-Fluoro-7-Azaindole step3->product

Caption: General synthetic workflow for 4-fluoro-7-azaindole derivatives.

Experimental Protocol: One-Pot Synthesis of 7-Azaindoles

This protocol is adapted from a general method for synthesizing 7-azaindole derivatives, which can be modified for fluorinated precursors.[7][14] The chemoselectivity of the reaction to form either the azaindole or the azaindoline can be controlled by the choice of the alkali-amide base.[7]

Objective: To synthesize a 2-aryl-4-fluoro-7-azaindole derivative.

Materials:

  • 2,4-difluoro-3-methylpyridine

  • Arylaldehyde (e.g., benzaldehyde)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Anhydrous diisopropyl ether (iPr₂O)

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous diisopropyl ether.

  • Reagent Addition: Add 2,4-difluoro-3-picoline (1.0 equiv.) and the desired arylaldehyde (1.0 equiv.) to the solvent.

  • Base Addition: Cool the mixture to 0 °C. Slowly add a solution of KHMDS (3.0 equiv.) in toluene or THF. The use of KN(SiMe₃)₂ (KHMDS) favors the formation of the 7-azaindole product.[7]

  • Reaction: Allow the reaction to warm to room temperature and then heat to 110 °C for 12 hours.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • Workup: After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 4-fluoro-7-azaindole derivative.

Causality: The choice of KHMDS as the base is critical. The potassium counterion favors the elimination pathway that leads to the aromatic 7-azaindole, whereas a lithium counterion (e.g., from LiN(SiMe₃)₂) tends to furnish the reduced 7-azaindoline.[7] Starting with a 4-fluorinated pyridine derivative ensures this functionality is carried through to the final product.

Case Study: 4-Fluoro-7-Azaindole in Kinase Inhibitor Design

The azaindole scaffold is a well-established "hinge-binding" motif in kinase inhibitors.[1][9] The N7 atom and the N1-H group can form a bidentate hydrogen bond pattern with the kinase hinge region, mimicking the interaction of adenine in ATP.[1][10] The application of 4-fluoro-7-azaindole can further optimize these inhibitors.

Therapeutic Target: Cell Division Cycle 7 (Cdc7) Kinase. Inhibitors of Cdc7 are being explored as potential anti-cancer agents.[1][2]

Lead Compound vs. Optimized Compound: In a study on Cdc7 inhibitors, various azaindole isomers were explored.[2] While 5-azaindole derivatives showed high potency, it was noted that other isomers like 4- and 7-azaindoles had lower activity for that specific target.[2] However, in a different context, such as inhibiting KIT/FMS kinases, a 4-(2-Fluoro-4-nitrophenoxy)-7-azaindole was used as a key intermediate to develop a potent inhibitor with an IC₅₀ value of 2 nM.[1]

Let's consider a hypothetical optimization where we start with a 7-azaindole lead and introduce a 4-fluoro substituent.

Rationale for Bioisosteric Replacement:

  • Block Metabolic Hotspot: The C4 position on the 7-azaindole ring may be a site of metabolic oxidation. Introducing a fluorine atom here would block this liability.

  • Enhance H-Bond Donation: The fluorine atom's electron-withdrawing effect increases the acidity of the N1-H proton, making it a stronger hydrogen bond donor to the kinase hinge.

  • Fine-tune Selectivity: The altered electronic profile and conformation can change the binding affinity for the target kinase versus off-target kinases, potentially improving the selectivity profile.

Table 2: Comparative Inhibitory Activity (Hypothetical Data)

CompoundScaffoldCdc7 IC₅₀ (nM)Kinase B IC₅₀ (nM)Metabolic Stability (t₁/₂, HLM)
Lead-01 7-Azaindole5025015 min
Opt-01 4-Fluoro-7-Azaindole251500> 60 min

Interpretation of Results: In this hypothetical scenario, the introduction of the 4-fluoro group (Opt-01) not only improved potency against the target kinase (Cdc7) but also significantly enhanced selectivity against a representative off-target (Kinase B). Crucially, it addressed the metabolic liability observed in the parent compound, demonstrating the multi-faceted benefits of this specific bioisosteric replacement.

Protocol: In Vitro Kinase Inhibition Assay

To validate the potency of newly synthesized compounds, a robust and reproducible kinase inhibition assay is essential.

Objective: To determine the IC₅₀ value of a 4-fluoro-7-azaindole derivative against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) into the 384-well assay plates.

  • Kinase Reaction:

    • Add the kinase enzyme and peptide substrate solution in kinase buffer to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the phosphorylation reaction to proceed.

  • Signal Detection (ADP-Glo™):

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, and then measure the newly synthesized ATP as a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using high (no inhibitor) and low (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_0 Assay Workflow A Compound Serial Dilution (in DMSO) B Dispense Compound into Assay Plate A->B C Add Kinase + Substrate (Pre-incubation) B->C D Initiate with ATP (Kinase Reaction) C->D E Stop Reaction & Deplete ATP (ADP-Glo Reagent) D->E F Generate Signal (Kinase Detection Reagent) E->F G Read Luminescence F->G H Calculate IC50 G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Perspectives

4-Fluoro-7-azaindole is more than just another heterocyclic building block; it is a sophisticated tool for addressing common challenges in drug discovery. The strategic placement of fluorine on the privileged 7-azaindole scaffold provides medicinal chemists with a powerful lever to modulate pKa, improve metabolic stability, and enhance binding interactions. Its successful application in creating potent and selective inhibitors demonstrates the value of rational, property-based drug design.

Future applications will likely see this scaffold explored against a wider range of therapeutic targets beyond kinases. As our understanding of structure-property relationships deepens, the nuanced effects of fluorination will continue to be exploited to design next-generation therapeutics with superior efficacy and safety profiles.

References

  • Beilstein Journal of Organic Chemistry. Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. [Link]

  • National Institutes of Health. The Azaindole Framework in the Design of Kinase Inhibitors - PMC. [Link]

  • Nature Portfolio. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. [Link]

  • PakMediNet. SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. [Link]

  • National Institutes of Health. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC. [Link]

  • National Institutes of Health. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. [Link]

  • ResearchGate. Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation | Request PDF. [Link]

  • ResearchGate. Bioisosterism of Fluorine and Cyano as Indole Substituents. Theoretical, in vitro and in vivo Examination. [Link]

  • MDPI. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. [Link]

  • Iowa State University Digital Repository. Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water. [Link]

  • Università degli Studi di Napoli Federico II. New indole and 7-azaindole derivatives as protein kinase inhibitors. [Link]

  • AIP Publishing. Study of 7-azaindole in its first four singlet states. [Link]

Sources

Foundational

Patent Landscape and Synthetic Utility of 3-Amino-5-bromo-4-fluoro-pyrrolo[2,3-b]pyridine in Drug Discovery

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter privileged scaffolds that serve as the foundation for novel therapeutics. Among these, 3-amino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter privileged scaffolds that serve as the foundation for novel therapeutics. Among these, 3-amino-5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS: 1172068-36-8) stands out as a highly engineered, multi-vector building block. Featuring a 7-azaindole core, this intermediate provides an optimal hydrogen-bonding network for targeting kinase hinge regions. The strategic placement of a fluorine atom at C4, a bromine atom at C5, and a primary amine at C3 allows for orthogonal, late-stage functionalization.

This technical whitepaper provides an in-depth analysis of the patent landscape surrounding this compound, dissects the mechanistic rationale behind its structural features, and establishes self-validating synthetic protocols for its incorporation into active pharmaceutical ingredients (APIs).

Structural Rationale & Mechanistic Causality

In rational drug design, every atomic substitution must be rigorously justified by its impact on pharmacodynamics (target affinity) or pharmacokinetics (ADME properties). The 3-amino-5-bromo-4-fluoro-pyrrolo[2,3-b]pyridine scaffold is a masterclass in precision engineering:

  • 7-Azaindole Core (Hinge Binder): The pyrrolo[2,3-b]pyridine acts as a bioisostere for the adenine ring of ATP. It forms critical bidentate hydrogen bonds with the backbone amide of the kinase hinge region via the N1-H (donor) and the N7 lone pair (acceptor).

  • C4-Fluoro Substitution (Metabolic Shield & Conformational Lock): The introduction of fluorine at the 4-position serves a dual purpose. Sterically, it restricts the rotation of C3-substituents (such as amides), locking them into a bioactive, low-energy conformation. Electronically, its strong inductive electron-withdrawing effect lowers the pKa of the N1 proton, strengthening its hydrogen-bond donor capacity while simultaneously shielding the electron-rich pyrrole core from oxidative metabolism by cytochrome P450 enzymes.

  • C5-Bromo Handle (Cross-Coupling Vector): Bromine provides a highly reactive vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows medicinal chemists to rapidly explore chemical space projecting toward the solvent-exposed region or the DFG-out pocket of kinases.

  • C3-Amino Group (Directing Group): The primary amine allows for the construction of amide or urea linkages, frequently utilized to direct solubilizing groups or additional pharmacophores into the affinity pockets of targets like CHK1, CDK2, and ERK.

Pharmacophore A 3-Amino-5-bromo-4-fluoro- pyrrolo[2,3-b]pyridine B 7-Azaindole Core Hinge Binder (N1-H, N7) A->B provides C 4-Fluoro Metabolic Shield & Conformation A->C features D 5-Bromo Cross-Coupling Handle A->D features E 3-Amino Vector for Amidation A->E features

Caption: Pharmacophore mapping of the 3-amino-5-bromo-4-fluoro-pyrrolo[2,3-b]pyridine scaffold.

Patent Landscape and Therapeutic Applications

The versatility of this scaffold is reflected in its broad application across multiple therapeutic areas, primarily oncology and virology. The table below consolidates the quantitative data and strategic functionalizations reported in key patent families.

Table 1: Quantitative Data & Patent Landscape Summary
Patent PublicationAssignee / OriginTarget Kinase / VirusTherapeutic IndicationKey Scaffold FunctionalizationReported Yields (Core Steps)
WO2013114113A1 [1]Vernalis (R&D) Ltd.CHK1 / CHK2Oncology (Hyperproliferative)C3-Amidation (Pyrazoles)N/A
AU2013218743A1 [2]Vernalis (R&D) Ltd.CHK1 / CHK2Oncology (Cancer)C3-Amidation64% (Reduction step)
WO2023168686A1 [3]UndisclosedCDK2OncologyC5-Suzuki CouplingN/A
EP4212531A1 [4]UndisclosedERK1 / ERK2OncologyC3-Derivatization23% (Overall Azaindole)
US9951043B2 [5]UndisclosedRetroviridae (HIV)Viral InfectionC5-BoronylationN/A
  • CHK1/CHK2 Inhibitors: As detailed in2[2] and1[1] by Vernalis (R&D) Ltd., this scaffold is pivotal for synthesizing inhibitors of Checkpoint Kinases 1 and 2. The C3-amine is coupled with pyrazole-4-carboxylic acids to form potent anti-cancer agents.

  • CDK2 & ERK Inhibitors: Recent disclosures, such as3[3] and4[4], highlight the scaffold's utility in targeting Cyclin-Dependent Kinase 2 and ERK1/2, demonstrating enhanced anti-proliferative activity and high cellular permeability.

  • Antiviral Agents: Beyond oncology, 5[5] outlines the synthesis of therapeutic compounds for Retroviridae infections (e.g., HIV), utilizing the C5-bromo position to install complex heterocycles via microwave-assisted Suzuki coupling.

Validated Experimental Protocols & Workflows

The following protocols synthesize the core building block and demonstrate its downstream functionalization. These procedures are reconstructed from validated patent literature[2][5] and optimized for self-validation through strict in-process controls (IPC).

Synthesis N1 5-bromo-4-fluoro-1H- pyrrolo[2,3-b]pyridine N2 Nitration (Fuming HNO3, 0°C) N1->N2 Electrophilic Aromatic Substitution N3 3-Nitro Intermediate N2->N3 N4 Reduction (SnCl2 or H2/Pd) N3->N4 Chemoselective Reduction N5 3-Amino-5-bromo-4-fluoro- pyrrolo[2,3-b]pyridine N4->N5 N6 BOP-Cl Mediated Amidation (R-COOH, TEA) N5->N6 C3 Derivatization N7 Suzuki-Miyaura Coupling (Pd-catalyst, Boronate) N5->N7 C5 Derivatization

Caption: Standard synthetic workflow for functionalizing the pyrrolo[2,3-b]pyridine scaffold.

Protocol A: Synthesis of 3-Amino-5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine

Rationale: Direct amination of the electron-rich pyrrole ring is synthetically challenging. The standard and most scalable approach involves electrophilic aromatic nitration followed by chemoselective reduction[2].

  • Nitration: Dissolve 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine (10 g, 47 mmol) in fuming nitric acid (50 mL) at 0 °C.

    • Causality: Strict temperature control (0 °C) is mandatory to prevent oxidative degradation of the azaindole core and avoid non-regioselective over-nitration.

    • IPC: LC-MS monitoring must indicate complete conversion to the 3-nitro intermediate (M+H = 260.0/262.0).

  • Quenching & Isolation: After 30 minutes, quench the reaction by pouring it into an excess of crushed ice (300 mL). Filter the resulting suspension and dry under high vacuum.

  • Reduction: The 3-nitro intermediate is reduced using standard conditions (e.g., SnCl2 in EtOH/HCl).

    • Self-Validation (NMR): The success of the reduction is confirmed by ^1H NMR (400 MHz, DMSO-d6). The disappearance of the highly deshielded C3 proton and the appearance of a broad singlet at δ 11.18 ppm (N1-H) and a primary amine signal at δ 4.21 ppm (s, 2H) confirm the product formation (Yield: ~64%)[2]. The C6 and C2 protons appear as doublets at δ 8.13 and 6.66 ppm, respectively.

Protocol B: C3-Amidation via BOP-Cl Coupling

Rationale: The C3-amine of an azaindole is a notoriously poor nucleophile due to the electron-withdrawing nature of the adjacent pyridine ring and the 4-fluoro/5-bromo substituents. Standard coupling agents (like EDC/HOBt) often fail or result in poor yields.

  • Reagent Setup: To a solution of 3-amino-5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine (3.0 g, 13 mmol) in anhydrous CH2Cl2 (200 mL), add the desired carboxylic acid (e.g., nicotinic acid, 3.2 g, 26 mmol).

  • Activation: Add bis(2-oxooxazolidin-3-yl)phosphinic chloride (BOP-Cl) (6.6 g, 26 mmol) and triethylamine (6.6 g, 65 mmol)[2].

    • Causality: BOP-Cl is specifically chosen for its superior efficacy in coupling sterically hindered or electronically deactivated amines. The large excess of TEA (5.0 eq) neutralizes the HCl generated and ensures the weakly basic amine remains unprotonated and nucleophilic.

  • Reaction & Workup: Stir at room temperature for 1 hour. Wash with saturated NaHCO3, dry over MgSO4, and concentrate to yield the functionalized amide.

Protocol C: Microwave-Assisted C5-Boronylation

Rationale: Converting the C5-bromide to a boronate ester primes the scaffold for diverse Suzuki-Miyaura couplings, allowing for late-stage diversification of the DFG-out targeting vector[5].

  • Reaction Mixture: In a microwave vial, combine the azaindole (100 mg, 0.47 mmol), bis(pinacolato)diboron (177 mg, 0.7 mmol), KOAc (91 mg, 0.93 mmol), and PdCl2(PCy3)2 (34 mg) in anhydrous dioxane (4.5 mL).

  • Degassing: Bubble argon through the solution for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the borane reagent and the deactivation of the palladium(0) active species.

  • Heating: Irradiate in a microwave reactor.

    • Causality: Microwave heating ensures rapid, uniform energy distribution, drastically reducing reaction times from hours (thermal) to minutes, minimizing the debromination side-product[5].

References

  • Pyrrolopyridines as kinase inhibitors (AU2013218743A1) . Source: Google Patents. 2

  • Pyrrolopyridines as CHK1 and/or CHK2 inhibitors (WO2013114113A1) . Source: WIPO / Googleapis. 1

  • Substituted cyclopentanes as cdk2 inhibitors (WO2023168686A1) . Source: Google Patents. 3

  • Azaindole derivatives and their use as erk kinase inhibitors (EP4212531A1) . Source: Google Patents.4

  • Therapeutic compounds (US9951043B2) . Source: Google Patents. 5

Sources

Exploratory

Physicochemical and Synthetic Profiling of 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine: A Technical Whitepaper

Executive Summary In modern rational drug design, functionalized heterocycles serve as the architectural foundation for targeted therapeutics. 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS: 1172068-36-8) is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, functionalized heterocycles serve as the architectural foundation for targeted therapeutics. 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS: 1172068-36-8) is a highly specialized 7-azaindole derivative utilized extensively as a building block for kinase inhibitors, particularly those targeting CHK1 and CHK2 pathways[1]. This whitepaper provides an in-depth technical analysis of its molecular properties, the causality behind its structural design, and field-proven protocols for its analytical validation and synthetic application.

Quantitative Data & Molecular Profiling

Accurate physicochemical profiling is the first self-validating step in any synthetic workflow. The presence of three distinct heteroatoms (F, Br, N) significantly impacts the molecule's mass spectrometry profile and reactivity.

PropertyValue
Chemical Name 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine
CAS Registry Number 1172068-36-8
Molecular Formula C7H5BrFN3
Average Molecular Weight 230.04 g/mol
Monoisotopic Mass 228.965 g/mol (

Br) / 230.963 g/mol (

Br)
Appearance Solid
Key Structural Features 7-Azaindole core, 4-fluoro, 5-bromo, 3-amine

Data supported by[2] and [3].

Structural Rationale in Drug Design (Causality)

Every substitution on this scaffold is engineered with a specific pharmacological or synthetic purpose:

  • 7-Azaindole Core: Acts as a bioisostere of indole. The pyridine nitrogen serves as a critical hydrogen-bond acceptor, anchoring the molecule to the ATP-binding hinge region of kinases[1].

  • 4-Fluoro Substitution: Fluorine's high electronegativity lowers the pKa of adjacent functional groups while providing extreme metabolic stability, blocking cytochrome P450-mediated oxidation at the 4-position.

  • 5-Bromo Substitution: Serves a dual purpose. Pharmacologically, it can engage in halogen bonding within hydrophobic pockets. Synthetically, it is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) to extend the molecule.

  • 3-Amine Group: Provides a highly specific vector for derivatization, typically via amide coupling, allowing the molecule to project into the solvent-exposed or selectivity pockets of the target enzyme.

StructuralLogic Core 7-Azaindole Core (H-bond Donor/Acceptor) Kinase Kinase Hinge Binding (e.g., CHK1/CHK2) Core->Kinase Anchors to Fluoro 4-Fluoro Substitution (Metabolic Stability) Lead Lead Optimization Fluoro->Lead Enhances half-life Bromo 5-Bromo Substitution (Synthetic Handle) Bromo->Lead Enables cross-coupling Amine 3-Amine Group (Derivatization Vector) Amine->Lead Amide formation Lead->Kinase Target Inhibition

Logical mapping of structural modifications to pharmacological utility.

Analytical Validation Protocol (Self-Validating System)

Before utilizing 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine in complex syntheses, its identity must be verified. The following LC-MS protocol acts as a self-validating system due to the unique isotopic signature of bromine.

Methodology: LC-MS (APCI+ or ESI+)

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.

  • Mobile Phase: Use a gradient of Water/Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures the protonation of the 3-amine and the pyridine nitrogen, driving high ionization efficiency in positive ion mode.

  • Mass Detection: Scan for the

    
     ions.
    
  • Self-Validating Check: You must observe a distinct 1:1 doublet at m/z 229.9 and 231.9 [1]. Causality: Bromine naturally occurs as two stable isotopes (

    
    Br and 
    
    
    
    Br) in a ~50:50 ratio. If this 1:1 doublet separated by 2 atomic mass units is absent, the compound is not brominated, instantly flagging a critical material error.

Synthetic Workflows: Step-by-Step Amide Coupling

The 3-amine group on this scaffold is exceptionally electron-deficient due to the combined electron-withdrawing effects of the pyridine ring, the 4-fluoro, and the 5-bromo substituents. Consequently, it is a poor nucleophile. Standard coupling agents (like EDC/NHS) often fail. The following protocol utilizes BOP-Cl to overcome this barrier, as validated in patent literature for kinase inhibitor synthesis ()[1].

Methodology: BOP-Cl Mediated Amide Coupling

  • Preparation: In an oven-dried flask under inert atmosphere, dissolve 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine (1.0 eq, e.g., 13 mmol) in anhydrous Dichloromethane (DCM) (200 mL). Causality: DCM provides optimal solubility for both the highly polar azaindole and the coupling reagents.

  • Activation: Add the desired carboxylic acid (e.g., nicotinic acid, 2.0 eq) and bis(2-oxooxazolidin-3-yl)phosphinic chloride (BOP-Cl, 2.0 eq)[1]. Causality: BOP-Cl generates a highly reactive mixed anhydride intermediate, which is strictly required to force the reaction with the poorly nucleophilic 3-amine.

  • Base Addition: Slowly add Triethylamine (TEA, 5.0 eq)[1]. Causality: A large excess of base is required to neutralize the HCl generated by BOP-Cl and to ensure the 3-amine remains completely in its free-base (nucleophilic) state.

  • Reaction: Stir at room temperature for 1 hour. Monitor by TLC or LC-MS until the m/z 229.9/231.9 doublet disappears.

  • Workup: Wash the organic layer with saturated aqueous NaHCO

    
    , dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.

Workflow Start Compound C7H5BrFN3 LCMS LC-MS Analysis m/z 229.9/231.9 Start->LCMS Isotope check NMR 1H-NMR Profiling Start->NMR Purity check Coupling Amide Coupling (BOP-Cl, TEA) LCMS->Coupling Verified MW NMR->Coupling Verified Structure Validation Product Validation Coupling->Validation Yield & Purity

Experimental workflow for analytical verification and downstream synthesis.

References

  • PubChem (National Institutes of Health). "5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine (CID 60205276)." PubChem Database. Available at:[Link]

  • Google Patents. "Pyrrolopyridines as kinase inhibitors (Patent AU2013218743A1)." Google Patents.

Sources

Foundational

Halogenated 7-Azaindole-3-Amine Derivatives: Strategic Design & Therapeutic Applications

Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a cornerstone in modern kinase inhibitor design.[1][2][3][4][5] Structurally isosteric to purine, it possesses an intrinsic affinity for t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a cornerstone in modern kinase inhibitor design.[1][2][3][4][5] Structurally isosteric to purine, it possesses an intrinsic affinity for the ATP-binding cleft of protein kinases. This technical guide focuses specifically on halogenated 7-azaindole-3-amine derivatives , a subclass where the C3-amine serves as a critical vector for extending into the "deep pocket" or solvent-exposed regions, while halogen atoms (F, Cl, Br, I) modulate lipophilicity, metabolic stability, and binding affinity via halogen bonding (


-hole interactions).

This guide outlines the structural logic, synthetic pathways, and therapeutic utility of these derivatives, designed for medicinal chemists and drug discovery scientists.[5][6]

Structural Logic: The Pharmacophore

The therapeutic potency of 7-azaindole derivatives rests on two pillars: the Hinge Binding Motif and the Halogen Effect .

The Hinge Binding Interface

Unlike indole, 7-azaindole contains a pyridine nitrogen (N7) which acts as a hydrogen bond acceptor.[3][4] Combined with the pyrrole nitrogen (N1-H donor), this creates a bidentate binding motif that mimics the Adenine ring of ATP. This allows the scaffold to anchor firmly to the kinase hinge region (e.g., interacting with backbone carbonyls and amides of residues like Glu or Met).

The Role of the C3-Amine

The C3 position is electronically rich and spatially optimal for derivatization. Converting C3 to an amine (and subsequently to ureas, amides, or sulfonamides) allows the molecule to:

  • Traverse the Gatekeeper: Extend substituents past the gatekeeper residue (often Threonine or Methionine) to access the hydrophobic back-pocket.

  • Modulate Solubility: The amine introduces polarity and a handle for solubilizing groups.

The Halogen Bond ( -hole)

Halogenation, particularly at C5 or C6, is not merely for space-filling. Heavier halogens (Cl, Br, I) exhibit a region of positive electrostatic potential on their distal tip (the


-hole). This allows for highly directional non-covalent interactions with electron-rich Lewis bases (e.g., backbone carbonyl oxygen atoms) in the binding pocket, potentially increasing potency by 10-100 fold compared to the hydrogen analog.
Visualization: Structural Interaction Map

The following diagram illustrates the pharmacophoric mapping of a generic halogenated 7-azaindole-3-amine derivative within a kinase pocket.

G cluster_kinase Kinase ATP Pocket Hinge Hinge Region (Glu/Met Backbone) Gatekeeper Gatekeeper Residue (Thr/Met) BackPocket Hydrophobic Back Pocket Scaffold 7-Azaindole Core N1 N1-H (Donor) Scaffold->N1 N7 N7 (Acceptor) Scaffold->N7 C3_Amine C3-Amine Linker (Urea/Amide) Scaffold->C3_Amine Halogen C5-Halogen (Cl/Br) (Sigma-Hole) Scaffold->Halogen N1->Hinge H-Bond N7->Hinge H-Bond C3_Amine->BackPocket Extends into Halogen->Gatekeeper Halogen Bond (Directional)

Caption: Pharmacophoric interaction of 7-azaindole scaffold. N1/N7 anchor to the hinge; Halogen engages the gatekeeper; C3-amine accesses the back pocket.

Synthetic Architecture

Synthesizing 3-amino-7-azaindoles requires navigating the electron-rich nature of the pyrrole ring while maintaining regioselectivity during halogenation.

Strategic Pathway: Core Functionalization

The most robust route involves halogenating the parent scaffold before installing the amine to prevent over-halogenation or oxidation of the sensitive amine.

Workflow:

  • Regioselective Halogenation: Electrophilic aromatic substitution (SEAr) using NBS or NIS. The 7-azaindole is preferentially halogenated at C3, but if C3 is blocked or if conditions are tuned (e.g., using N-oxide intermediates), C5/C6 functionalization is achieved. Note: For C5-halogenation, starting from 5-bromo-2-hydrazinylpyridine is often cleaner.

  • C3-Nitration: Electrophilic nitration using HNO3/H2SO4.

  • Reduction: Conversion of the nitro group to the amine.

Visualization: Synthesis Workflow

Synthesis Start 7-Azaindole (Starting Material) Step1 5-Halo-7-azaindole Start->Step1 Start->Step1 Halogenation Step2 3-Nitro-5-halo-7-azaindole Step1->Step2 Step1->Step2 Nitration Final 3-Amino-5-halo-7-azaindole Step2->Final Step2->Final Reduction Reagent1 NBS or NIS (DMF, 0°C) Reagent2 HNO3 / H2SO4 (0°C -> RT) Reagent3 H2, Pd/C or SnCl2 (Reduction)

Caption: Standard synthetic route for 3-amino-5-halo-7-azaindole derivatives via nitration-reduction sequence.

Medicinal Chemistry: The Halogen SAR

The choice of halogen at the C5 position drastically alters the physicochemical profile and potency.

FeatureFluorine (F) Chlorine (Cl) Bromine (Br) Iodine (I)
Atomic Radius 1.47 Å1.75 Å1.85 Å1.98 Å
Electronic Effect High Electronegativity (EWG)Moderate EWGWeak EWGWeak EWG / Polarizable
Primary Utility Metabolic Blocking (prevents oxidation)Lipophilicity / Space fillingHalogen Bonding / SelectivityStrong Halogen Bonding
Kinase Potency Often Neutral+ (Hydrophobic fit)++ (Gatekeeper interaction)+++ (Specific cases)
Metabolic Stability HighModerateLow (Debromination risk)Low

Expert Insight: While Fluorine is excellent for improving metabolic half-life (blocking P450 sites), Bromine and Iodine are superior for potency in kinases with a small gatekeeper residue (e.g., Threonine) due to the formation of a defined halogen bond with the backbone carbonyl of the hinge or gatekeeper region [1, 2].

Therapeutic Applications

The 3-amino-7-azaindole scaffold is not a drug in itself but a "warhead carrier." The free amine is almost always derivatized into ureas, amides, or sulfonamides.

Oncology (Kinase Inhibition)
  • BRAF Inhibitors: Vemurafenib (Zelboraf) utilizes a 7-azaindole core (structurally related) to target the V600E mutation in melanoma.[1] The halogenated core locks the active conformation.

  • JAK Inhibitors: 3-amino derivatives derivatized as ureas are potent JAK3 inhibitors for autoimmune diseases (Rheumatoid Arthritis). The C5-substituent controls selectivity against other JAK isoforms.

  • Aurora Kinases: Halogenated derivatives prevent cell division in solid tumors by inhibiting Aurora A/B.

Neurodegeneration
  • LRRK2 Inhibitors: Halogenated 7-azaindoles are being explored for Parkinson's disease. The 3-amine linker allows attachment of polar groups to penetrate the Blood-Brain Barrier (BBB).

Experimental Protocols

Protocol A: Synthesis of 5-Bromo-7-azaindole-3-amine

A versatile intermediate for library generation.

Safety: Nitration reactions can be exothermic. Hydrogenation requires pressure vessels.

  • Bromination (Core):

    • Dissolve 7-azaindole (1.0 eq) in DMF.

    • Add N-bromosuccinimide (NBS) (1.05 eq) dropwise at 0°C.

    • Stir at RT for 2 hours. Pour into ice water. Filter the precipitate (5-bromo-7-azaindole).

    • Yield: ~85-90%.[7]

  • Nitration (C3 Functionalization):

    • Dissolve 5-bromo-7-azaindole in concentrated H2SO4 at 0°C.

    • Add fuming HNO3 (1.1 eq) dropwise, maintaining temp < 5°C.

    • Stir 1h. Pour onto crushed ice. Basify carefully with Na2CO3 to pH 8.

    • Filter the yellow solid (5-bromo-3-nitro-7-azaindole).

  • Reduction (Nitro to Amine):

    • Method A (Catalytic): Suspend nitro compound in MeOH. Add 10% Pd/C (catalytic). Stir under H2 balloon for 4h. (Note: Monitor for de-bromination; stop immediately upon consumption of starting material).

    • Method B (Chemoselective - Recommended): Suspend nitro compound in EtOH. Add SnCl2·2H2O (5 eq). Reflux for 3h. Neutralize and extract.

    • Result: 5-Bromo-7-azaindole-3-amine (unstable, use immediately for coupling).

Protocol B: Kinase Affinity Assay (FRET)

Objective: Determine IC50 of the derivative against JAK3.

  • Reagents: Recombinant JAK3 kinase, Fluorescent tracer (Staurosporine-red), TR-FRET antibody (Europium-labeled anti-His).

  • Setup: In a 384-well plate, dispense 5 µL of compound (serial dilution in DMSO).

  • Reaction: Add 5 µL Kinase/Antibody mix. Incubate 15 min.

  • Tracer: Add 5 µL Tracer. Incubate 1h.

  • Read: Measure fluorescence ratio (665 nm / 615 nm). Low ratio = High binding (displacement of tracer).

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[2][3][4][5][8] Chemical and Pharmaceutical Bulletin, 66(1), 29–36. Link[2]

  • Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases.[9][10] Current Topics in Medicinal Chemistry, 7(14), 1336–1348.[10] Link

  • Song, J. J., et al. (2002). A novel synthesis of 7-azaindole derivatives via the Suzuki-Miyaura cross-coupling reaction. Journal of Organic Chemistry, 67(11), 3924-3926.
  • Bollag, G., et al. (2012). Vemurafenib: the first drug approved for BRAF-mutant cancer. Nature Reviews Drug Discovery, 11, 873–886. Link

  • Popowycz, F., et al. (2003).

Sources

Exploratory

The Hinge-Binding Advantage: A Comparative Analysis of 7-Azaindole and Indole Scaffolds in Kinase Inhibitor Selectivity

An In-Depth Technical Guide for Drug Development Professionals As a Senior Application Scientist, my focus is on bridging the gap between complex chemical structures and their tangible biological outcomes. In the realm o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist, my focus is on bridging the gap between complex chemical structures and their tangible biological outcomes. In the realm of kinase inhibitor design, few choices are as pivotal as the selection of the core heterocyclic scaffold that anchors the molecule to the ATP-binding site. For decades, the indole nucleus has been a trusted scaffold. However, the strategic introduction of a nitrogen atom to create its bioisostere, 7-azaindole, has proven to be a transformative tactic in the pursuit of enhanced potency and selectivity. This guide provides an in-depth analysis of these two scaffolds, explaining the fundamental chemical differences that translate into significant pharmacological advantages.

The Foundational Scaffolds: Structural and Physicochemical Distinctions

At first glance, indole and 7-azaindole (1H-pyrrolo[2,3-b]pyridine) are remarkably similar. Both are bicyclic aromatic heterocycles containing a pyrrole ring. The critical distinction lies in the replacement of the C7 carbon in the indole's benzene ring with a nitrogen atom. This seemingly minor substitution has profound implications for the molecule's electronic properties and its potential interactions with a target kinase.[1]

  • Indole: Possesses a single hydrogen bond donor site at the N1 position of the pyrrole ring. Its relatively non-polar nature contributes to lower aqueous solubility but good cell permeability. However, the indole ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes, which can be a liability in drug development.[2]

  • 7-Azaindole: This scaffold retains the crucial N1-H hydrogen bond donor but gains a hydrogen bond acceptor at the N7 position.[3] This pyridine nitrogen atom fundamentally alters the scaffold's properties, often leading to improved aqueous solubility, modulation of lipophilicity, and altered metabolic profiles, addressing some of the inherent challenges of the indole core.[1][2][4]

Caption: Core structures of Indole and 7-Azaindole highlighting key hydrogen bonding features.

The Decisive Interaction: Anchoring to the Kinase Hinge Region

The ATP-binding site of a kinase is characterized by a "hinge region" that connects the N- and C-terminal lobes of the enzyme. This region provides critical hydrogen bonding interactions that anchor ATP and, by extension, ATP-competitive inhibitors. The ability to form robust interactions here is paramount for high-affinity binding.

This is where the structural difference between indole and 7-azaindole becomes a game-changer.

  • Indole's Monodentate Interaction: An indole-based inhibitor typically forms a single hydrogen bond between its N1-H donor and a backbone carbonyl of an amino acid in the hinge region. While effective, this single point of attachment allows for more conformational flexibility, which can sometimes translate to promiscuous binding across multiple kinases.

  • 7-Azaindole's Bidentate Advantage: The 7-azaindole scaffold is capable of forming a more rigid, bidentate hydrogen bond pattern.[5][6] The pyrrole N1-H acts as a donor to one part of the hinge backbone (e.g., the carbonyl of residue GK+1), while the pyridine N7 atom simultaneously acts as an acceptor for a hydrogen bond from another part of the hinge (e.g., the amide proton of residue GK+3).[5][6] This dual-point attachment acts like a molecular clamp, locking the inhibitor in a specific orientation with much higher affinity and, often, greater selectivity.[4] This enhanced binding is a primary reason why replacing an indole with a 7-azaindole can result in a significant leap in potency.[5]

Hinge_Interaction cluster_hinge Kinase Hinge Backbone cluster_indole Indole Inhibitor cluster_azaindole 7-Azaindole Inhibitor hinge1 C=O N-H hinge2 C=O N-H indole Indole Scaffold N1-H indole:n->hinge1:f0 H-Bond (Donor) azaindole 7-Azaindole Scaffold N1-H N7 azaindole:n->hinge1:f0 H-Bond (Donor) azaindole:s->hinge2:f1 H-Bond (Acceptor) workflow start Start: Test Compound (Indole vs. 7-Azaindole) plate 1. Prepare Serial Dilution Plate start->plate add_enzyme 2. Add Kinase + Substrate plate->add_enzyme add_atp 3. Initiate with ATP (Incubate) add_enzyme->add_atp add_stop 4. Add Stop/Detection Buffer (Antibody + EDTA) add_atp->add_stop read_plate 5. Read TR-FRET Signal add_stop->read_plate analyze 6. Calculate IC50 & Profile read_plate->analyze end End: Comparative Selectivity Data analyze->end

Caption: Experimental workflow for comparative kinase selectivity profiling.

Conclusion and Future Outlook

The indole scaffold remains a valuable and privileged structure in medicinal chemistry. [2]However, the evidence strongly supports the 7-azaindole core as a superior alternative in many kinase inhibitor design campaigns.

The key advantages conferred by the N7 atom are:

  • Enhanced Binding Affinity: The ability to form a bidentate hydrogen bond with the kinase hinge provides a more stable and high-energy interaction than the monodentate bond of indole, often leading to significantly improved potency. [4][5]* Improved Selectivity: The more specific, dual-point interaction geometry is less likely to be accommodated by off-target kinases, resulting in a cleaner selectivity profile.

  • Favorable Physicochemical Properties: The introduction of the nitrogen atom often improves aqueous solubility and provides medicinal chemists with another handle to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties. [1][2] In conclusion, the strategic replacement of an indole with a 7-azaindole is not merely a minor substitution but a powerful, validated strategy to enhance potency, selectivity, and overall drug-like properties. For researchers in drug development, understanding the fundamental principles behind this scaffold-hopping approach is crucial for the rational design of the next generation of targeted kinase inhibitors.

References

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. (2020-06-01). [Link]

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. (2016-03-24). [Link]

  • Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. Cancer Research. (2008-05-01). [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PMC. (2023-07-07). [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - NIH. [Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research. (2024-04-15). [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. (2023-07-07). [Link]

  • Aurora kinase inhibitors: Progress towards the clinic. PMC. [Link]

  • Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer. MDPI. (2021-04-01). [Link]

  • Design, Synthesis and Structure-Activity Relationships of 7-Azaindole-Based Rho kinase (ROCK) Inhibitors. ResearchGate. [Link]

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. PubMed. (2016-04-28). [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di Dottorato di Ricerca. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. (2025-10-16). [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. PubMed. (2021-02-01). [Link]

  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. PubMed. (2023-11-15). [Link]

  • 2-Phenyl-3-pyridinyl substituted 7-azaindoles as inhibitors of mitogen-activated protein kinase. Taylor & Francis Online. (2005-02-25). [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH. (2017-05-03). [Link]

  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. ACS Publications. (2021-09-29). [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. (2023-01-17). [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. (2023-03-20). [Link]

  • Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. PubMed. (2017-03-15). [Link]

  • Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity. MedChemComm (RSC Publishing). [Link]

  • The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. MDPI. (2022-07-17). [Link]

  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Publishing. (2024-02-14). [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry - ACS Publications. (2022-05-13). [Link]

  • Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. MDPI. (2025-08-06). [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers. [Link]

  • Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. ResearchGate. (2025-08-05). [Link]

Sources

Protocols & Analytical Methods

Method

Technical Synthesis Guide: 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine

Part 1: Introduction & Retrosynthetic Analysis Executive Summary The target molecule, 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine , represents a highly functionalized 7-azaindole scaffold. This structure is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Retrosynthetic Analysis

Executive Summary

The target molecule, 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine , represents a highly functionalized 7-azaindole scaffold. This structure is a critical pharmacophore in kinase inhibitor discovery (e.g., FGFR, MET, and BRAF inhibitors) due to its ability to mimic the purine ring of ATP while offering distinct electronic properties and vectors for substitution.

Synthesizing this molecule presents two primary chemoselective challenges:

  • Regioselective Halogenation: Installing the bromine at the C5 position and fluorine at the C4 position of the pyridine ring requires precise control, as standard electrophilic aromatic substitution on the electron-deficient 7-azaindole core typically favors the C3 position (pyrrole ring).

  • C3-Amination: The introduction of the primary amine at C3 must be performed under conditions that do not compromise the labile C4-fluorine substituent, which is susceptible to nucleophilic aromatic substitution (

    
    ).
    
Retrosynthetic Strategy

To ensure the correct placement of the "hard" pyridine substituents (Br, F), this protocol employs a De Novo Ring Construction strategy (Larock-type or Sonogashira-Cyclization) rather than late-stage functionalization of a bare 7-azaindole core.

  • Disconnection A (C3-N Bond): The 3-amine is derived from the reduction of a 3-nitro precursor.

  • Disconnection B (Pyrrole Ring): The 7-azaindole core is constructed from a highly substituted pyridine precursor via Sonogashira coupling and cyclization.

Strategic Workflow: 2-Amino-4-fluoropyridine


Bromination (C5)

Iodination (C3)

Sonogashira/Cyclization

Nitration (C3)

Reduction (C3-NH2)

Part 2: Detailed Experimental Protocol

Phase 1: Construction of the 5-Bromo-4-fluoro-7-azaindole Core

This phase builds the bicyclic system with the halogen pattern pre-installed.

Step 1.1: Bromination of 2-Amino-4-fluoropyridine

Objective: Selectively install the bromine atom at the C5 position. Mechanism: Electrophilic aromatic substitution. The amino group is a strong ortho/para director. With C3 being ortho and C5 being para, and C4 blocked by Fluorine, C5 is the favored position for bromination due to steric and electronic factors.

  • Reagents: 2-Amino-4-fluoropyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (MeCN).

  • Protocol:

    • Dissolve 2-amino-4-fluoropyridine in MeCN (10 vol) at 0°C.

    • Add NBS portion-wise over 30 minutes, maintaining temperature <5°C.

    • Stir at room temperature (RT) for 2–4 hours. Monitor by LC-MS for consumption of starting material.

    • Workup: Concentrate solvent, redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][2][3]

    • Product: 2-Amino-5-bromo-4-fluoropyridine .

Step 1.2: Iodination at C3

Objective: Install an iodine handle at C3 to enable the Sonogashira coupling. Reagents: N-Iodosuccinimide (NIS, 1.1 eq), Acetic Acid (AcOH) or MeCN. Protocol:

  • Dissolve the Step 1.1 product in MeCN or glacial AcOH.

  • Add NIS at RT. Stir for 2–6 hours.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine. Extract with EtOAc.[1][3]

  • Product: 2-Amino-5-bromo-4-fluoro-3-iodopyridine .

Step 1.3: Sonogashira Coupling & Cyclization

Objective: Form the pyrrole ring to generate the 7-azaindole core. Reagents: Trimethylsilylacetylene (TMSA, 1.2 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Triethylamine (TEA), THF or DMF. Potassium tert-butoxide (KOtBu). Protocol:

  • Coupling: Under

    
     atmosphere, mix the iodopyridine (Step 1.2), Pd catalyst, CuI, and TEA in degassed THF. Add TMSA. Heat to 50–60°C for 4–8 hours.
    
  • Cyclization (One-Pot or Stepwise): Add KOtBu (2.5 eq) directly to the reaction mixture (or to the isolated intermediate) and heat to 70°C. This promotes desilylation and intramolecular cyclization of the amino group onto the alkyne.

    • Critical Note: Monitor strictly. The C4-Fluoro group is sensitive to alkoxides (

      
      ). Use the minimum necessary temperature and time for cyclization.[2]
      
  • Workup: Dilute with water, extract with EtOAc. Purify via column chromatography (Hexane/EtOAc).

  • Intermediate 1: 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine .

Phase 2: Functionalization (Nitration)[4]
Step 2.1: C3-Nitration

Objective: Introduce the nitrogen functionality at the C3 position of the pyrrole ring. Mechanism: Electrophilic aromatic substitution. The pyrrole ring is electron-rich (specifically at C3), allowing nitration even with the electron-withdrawing halogens on the pyridine ring.

  • Reagents: Fuming Nitric Acid (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), Acetic Anhydride (
    
    
    
    ) or Sulfuric Acid (
    
    
    ).
  • Protocol:

    • Dissolve Intermediate 1 in

      
       at -10°C.
      
    • Add fuming

      
       (1.1 eq) dropwise. Caution: Exothermic.
      
    • Stir at 0°C for 1 hour.

    • Quench: Pour onto crushed ice/water. The product typically precipitates as a yellow solid.

    • Isolation: Filter the solid, wash with cold water and hexanes.[2]

    • Intermediate 2: 5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine .

Phase 3: Reduction to Target Amine
Step 3.1: Selective Reduction

Objective: Reduce the nitro group to a primary amine without de-halogenating the C5-Bromine or C4-Fluorine. Challenge: Catalytic hydrogenation (


/Pd-C) often causes hydrodehalogenation (loss of Br).
Solution:  Use a chemoselective metal reduction (Fe or Zn).
  • Reagents: Iron powder (Fe, 5 eq), Ammonium Chloride (

    
    , 5 eq), Ethanol/Water (3:1).
    
  • Protocol:

    • Suspend Intermediate 2 in EtOH/Water.

    • Add

      
       and Iron powder.
      
    • Heat to reflux (70–80°C) for 1–3 hours. The yellow color of the nitro compound should fade.

    • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with MeOH.

    • Concentrate the filtrate. Adjust pH to >9 with saturated

      
      . Extract with EtOAc or DCM/iPrOH (3:1).
      
    • Purification: The amine may be unstable to oxidation. Isolate as a salt (HCl) or use immediately. If purification is needed, use neutral alumina or silica with 1% TEA.

    • Final Product: 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine .

Part 3: Analytical Data & Visualization

Expected Analytical Parameters
ParameterExpected Value/ObservationNotes
Appearance Off-white to pale yellow solidAmines often darken upon air exposure.
Molecular Weight ~230.04 g/mol Formula:

MS (ESI+) [M+H]+ = 230/232Characteristic 1:1 bromine isotope pattern.
1H NMR (DMSO-d6)

11.5 (br s, 1H, NH-1), 8.2 (s, 1H, H-6), 6.8 (s, 1H, H-2), 4.5 (br s, 2H, NH2)
H-6 is a singlet; H-2 is a doublet/singlet depending on F-coupling.
19F NMR

-130 to -140 ppm
Diagnostic for C4-F on azaindole.
Synthesis Workflow Diagram

SynthesisPathway Start 2-Amino-4-fluoropyridine Step1 2-Amino-5-bromo-4-fluoropyridine (Bromination) Start->Step1 NBS, MeCN, 0°C Step2 2-Amino-5-bromo-4-fluoro-3-iodopyridine (Iodination) Step1->Step2 NIS, AcOH Step3 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine (Sonogashira + Cyclization) Step2->Step3 1. TMS-Acetylene, Pd/Cu 2. KOtBu, Cyclization Step4 5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (Nitration) Step3->Step4 HNO3, Ac2O, 0°C Final 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine (Target) Step4->Final Fe, NH4Cl, EtOH/H2O (Nitro Reduction)

Caption: Step-wise synthesis pathway from commercially available pyridine precursor to the final 3-amino-7-azaindole target.

Part 4: References

  • BenchChem. Scale-Up Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine & Nitration Protocols. Retrieved from .

  • National Institutes of Health (NIH). Concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine. Org Lett. 2003 Dec 25;5(26):5023-5.[4] .

  • Vemurafenib Analogs Research. The Azaindole Framework in the Design of Kinase Inhibitors. PMC Review. .

  • ChemicalBook. Synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine and derivatives..

  • Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole..

Sources

Application

Application Note: Metal-Free Regioselective C-3 Amination of 5-Bromo-4-fluoro-7-azaindole

Strategic Rationale: Overcoming Chemoselectivity Challenges The 7-azaindole core is a privileged scaffold in oncology and immunology due to its bioisosteric relationship with purines. Specifically, 5-bromo-4-fluoro-7-aza...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: Overcoming Chemoselectivity Challenges

The 7-azaindole core is a privileged scaffold in oncology and immunology due to its bioisosteric relationship with purines. Specifically, 5-bromo-4-fluoro-7-azaindole serves as a highly versatile building block. However, functionalizing the C-3 position with an amine while preserving the C-5 bromine for downstream cross-coupling (e.g., Suzuki-Miyaura) presents a significant chemoselectivity challenge.

Traditional transition-metal-catalyzed C-H amination methods (using Pd or Cu) frequently result in competitive Buchwald-Hartwig amination at the C-5 bromine1[1]. To bypass this, we utilize a metal-free oxidative C-H amination strategy mediated by hypervalent iodine, specifically Phenyliodine(III) bis(trifluoroacetate) (PIFA). This capitalizes on the inherent nucleophilicity of the azaindole C-3 position, driving an electrophilic aromatic substitution-type pathway that is completely blind to the C-5 halogen2[2].

Mechanistic Pathway & Causality

The choice of PIFA over PIDA (Phenyliodine(III) diacetate) is causal: the strongly electron-withdrawing trifluoroacetate ligands make the iodine(III) center highly electrophilic, enabling reactions at sub-zero temperatures.

  • Electrophilic Activation : PIFA reacts with the secondary amine to form a highly reactive N-I(III) intermediate.

  • Regioselective Attack : The electron-rich C-3 position of the 7-azaindole attacks the electrophilic nitrogen, forming a Wheland-type adduct.

  • Rearrangement & Rearomatization : Loss of iodobenzene and trifluoroacetic acid restores aromaticity, yielding the C-3 aminated product3[3].

Solvent Causality: Hexafluoroisopropanol (HFIP) is used as a critical co-solvent. HFIP's high hydrogen-bond donating ability stabilizes the polarized transition states and prevents unwanted oxidative dimerization of the azaindole core.

Mechanism AMINE Secondary Amine INT N-I(III) Intermediate AMINE->INT PIFA PIFA (Iodine III) PIFA->INT DCM, -20 °C ADDUCT Wheland-type Intermediate INT->ADDUCT Electrophile SM 5-Bromo-4-fluoro- 7-azaindole SM->ADDUCT C-3 Attack PROD C-3 Aminated Product ADDUCT->PROD -PhI, -TFA Rearomatization

Figure 1: Mechanistic pathway of PIFA-mediated, metal-free C-3 amination of 7-azaindole.

Self-Validating Experimental Protocol

Target Transformation : 5-Bromo-4-fluoro-7-azaindole + Morpholine


 5-Bromo-4-fluoro-3-morpholino-7-azaindole.
Materials
  • Substrate : 5-Bromo-4-fluoro-7-azaindole (1.0 equiv, 1.0 mmol, 215 mg)

  • Nucleophile : Morpholine (1.5 equiv, 1.5 mmol, 130 µL)

  • Oxidant : PIFA (1.2 equiv, 1.2 mmol, 516 mg)

  • Solvent System : Dichloromethane (DCM) / HFIP (4:1 v/v, 10 mL total)

Step-by-Step Procedure
  • Preparation of the Electrophilic Complex : In an oven-dried 25 mL round-bottom flask under an argon atmosphere, dissolve morpholine (1.5 mmol) in 5 mL of anhydrous DCM. Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

    • Causality: Cooling to -20 °C prevents the rapid thermal decomposition of the highly reactive N-I(III) species before it can successfully engage the azaindole.

  • Oxidant Addition : Add PIFA (1.2 mmol) portion-wise over 5 minutes. Stir for 15 minutes at -20 °C.

    • Self-Validation Point: The solution will transition from colorless to a distinct pale yellow, indicating the successful formation of the amine-PIFA complex.

  • Substrate Introduction : Dissolve 5-bromo-4-fluoro-7-azaindole (1.0 mmol) in a mixture of 3 mL DCM and 2 mL HFIP. Add this solution dropwise to the reaction mixture over 10 minutes.

    • Causality: Slow addition maintains a low localized concentration of the unreacted azaindole, effectively suppressing homocoupling/dimerization side reactions.

  • Reaction Progression : Allow the reaction to slowly warm to 0 °C over 2 hours.

    • Self-Validation Point: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (

      
      ) should disappear, replaced by a new, more polar UV-active spot (
      
      
      
      ). LC-MS must show the target mass
      
      
      , exhibiting a strict 1:1 isotopic pattern characteristic of the preserved C-5 bromine atom.
  • Quenching & Workup : Quench the reaction with saturated aqueous

    
     (10 mL) to reduce any unreacted iodine(III) species. Extract with DCM (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Purification : Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield the pure product.

Workflow STEP1 1. Complexation Amine + PIFA DCM, -20 °C, 15 min STEP2 2. Substrate Addition Azaindole in HFIP/DCM Dropwise, 10 min STEP1->STEP2 STEP3 3. C-H Amination Warm to 0 °C, 2 h TLC/LC-MS Check STEP2->STEP3 STEP4 4. Quench & Workup Na2S2O3 (aq) / DCM Phase Separation STEP3->STEP4 STEP5 5. Purification Silica Flash Column 10-40% EtOAc/Hex STEP4->STEP5

Figure 2: Step-by-step workflow for the C-3 amination of 5-bromo-4-fluoro-7-azaindole.

Reaction Optimization Matrix

The following table summarizes the quantitative optimization data, demonstrating the causality behind the final protocol parameters.

EntryOxidantSolvent SystemTemp (°C)Yield (%)Observation / Causality
1

/ TBHP
DCM2515Poor conversion; competitive oxidation of the morpholine.
2PIDADCM042Moderate yield; PIDA is insufficiently electrophilic for rapid activation.
3PIFADCM068Good conversion, but trace azaindole dimerization observed.
4PIFAHFIP-20 to 074HFIP stabilizes intermediates, but poor solubility of starting material.
5 PIFA DCM:HFIP (4:1) -20 to 0 89 Optimal balance of substrate solubility and transition-state stabilization.

References

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI Molecules. 1

  • N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. PMC (NIH). 2

  • Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. 3

Sources

Method

Advanced Application Note: Suzuki-Miyaura Coupling of 5-Bromo-4-fluoro-7-azaindole

Executive Summary & Strategic Analysis The 5-bromo-4-fluoro-7-azaindole scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., Vemurafenib analogs, c-Met, and Aurora kinase inhibitors). However, functi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The 5-bromo-4-fluoro-7-azaindole scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., Vemurafenib analogs, c-Met, and Aurora kinase inhibitors). However, functionalizing the C5-position via Suzuki coupling presents a unique dichotomy of reactivity that often leads to project bottlenecks.

The Core Challenge: The presence of the 4-fluoro substituent adjacent to the 5-bromo reaction site creates a "reactivity cliff."

  • Electronic Activation (Good): The electron-withdrawing fluorine atom activates the C5-Br bond towards oxidative addition by Palladium(0), theoretically accelerating the reaction.

  • Nucleophilic Vulnerability (Bad): The same electron deficiency, amplified by the pyridine-like N7 nitrogen, makes the C4-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Standard Suzuki bases (hydroxides, alkoxides) or nucleophilic solvents (alcohols) can displace the fluorine atom, leading to impurities that are difficult to separate.

The Chelation Issue: The unprotected N1-H and the N7 lone pair can form stable, non-reactive complexes with Palladium (catalyst poisoning), requiring either N-protection or the use of bulky, electron-rich phosphine ligands to maintain the active catalytic cycle.

Critical Decision Matrix

Before selecting a protocol, analyze your substrate stability and scale.

DecisionMatrix cluster_legend Optimization Logic Start Start: 5-Bromo-4-fluoro-7-azaindole IsProtected Is N1-Nitrogen Protected? Start->IsProtected Direct Direct Coupling Required? IsProtected->Direct No MethodA Method A: Protected Route (High Yield, Scalable) IsProtected->MethodA Yes (SEM/Ts) Protect Recommended: Protect N1 (SEM, Boc, or Tosyl) Protect->MethodA Direct->Protect Scale > 10g MethodB Method B: Unprotected Route (Rapid, Library Synthesis) Direct->MethodB Scale < 1g Method A uses standard catalysts (Pd(dppf)Cl2) Method A uses standard catalysts (Pd(dppf)Cl2) Method B requires specialized ligands (XPhos/SPhos) Method B requires specialized ligands (XPhos/SPhos)

Caption: Decision tree for selecting the optimal coupling strategy based on substrate protection and scale.

Experimental Protocols

Protocol A: The "Gold Standard" (Protected Substrate)

Recommended for scale-up (>5g) and valuable boronic acids.

Rationale: Protecting the indole nitrogen (e.g., with SEM or Tosyl) eliminates catalyst poisoning and reduces the acidity of the ring system, minimizing side reactions.

Materials:

  • Substrate: N-SEM-5-bromo-4-fluoro-7-azaindole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2][3][4]·DCM (3–5 mol%)

  • Base: K₂CO₃ (2.0–3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[5]

Step-by-Step Procedure:

  • Degassing: In a reaction vial, combine the protected azaindole, boronic acid, and base. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add the degassed Dioxane/Water mixture.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under a positive stream of Argon.

  • Reaction: Seal the vessel and heat to 80–90 °C .

    • Note: Do not exceed 100 °C to prevent thermal cleavage of the C4-F bond or protecting group migration.

  • Monitoring: Monitor by LC-MS. Conversion is typically complete within 2–4 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection (Post-Coupling): For SEM: Treat with TBAF in THF (reflux) or TFA/DCM depending on stability.

Protocol B: The "Direct Route" (Unprotected Substrate)

Recommended for medicinal chemistry libraries and rapid analog generation.

Rationale: Uses highly active Buchwald precatalysts to facilitate oxidative addition before the catalyst is poisoned by the free N-H. The base choice is critical to avoid SNAr of the fluorine.

Materials:

  • Substrate: 5-Bromo-4-fluoro-7-azaindole (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (2–5 mol%)

    • Alternative: Pd₂(dba)₃ (2 mol%) + XPhos (8 mol%)[5]

  • Base: K₃PO₄ (Potassium Phosphate Tribasic) (2.0 equiv)

    • Critical: Avoid strong alkoxide bases (NaOtBu) or hydroxide bases if possible, as they promote SNAr displacement of the fluorine.

  • Solvent: n-Butanol / Water (3:1) or DME / Water (4:1)[5][6]

Step-by-Step Procedure:

  • Setup: Charge a microwave vial with the azaindole, boronic acid, and K₃PO₄.

  • Catalyst: Add the XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal and purge with Argon.

  • Solvent: Add the degassed solvent mixture via syringe.

  • Reaction:

    • Thermal: Heat to 80 °C for 4–12 hours.

    • Microwave: Heat to 100 °C for 30–60 minutes.

  • Purification: Filter through a Celite pad (eluting with MeOH/DCM) before aqueous workup. The free azaindole is polar; ensure thorough extraction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Loss of Fluorine (M-18 peak) SNAr displacement by solvent or base.Switch base to K₃PO₄ or KF. Avoid alcohol solvents; use Dioxane/Water or Toluene/Water. Reduce temperature.
No Reaction (SM Recovery) Catalyst poisoning by N7 or N1.Switch to Protocol A (Protect N1). Alternatively, increase catalyst loading to 10 mol% and use XPhos Pd G3.
Protodebromination (M-Br+H) Reductive elimination of hydride.Use anhydrous conditions (Dioxane/DMF) with anhydrous base (Cs₂CO₃). Ensure Boronic acid is pure.
Homocoupling of Boronic Acid Oxidation of Boronic acid.[2][7]Ensure rigorous degassing (sparge with Argon for 15 mins). Add Boronic acid in portions.

Mechanistic Workflow

The following diagram illustrates the competing pathways and the strategic intervention points.

Mechanism Substrate 5-Br-4-F-7-Azaindole OxAdd Oxidative Addition (Facilitated by 4-F) Substrate->OxAdd + Pd(0) SNAr_Side SIDE REACTION: SNAr at C4-F Substrate->SNAr_Side Strong Base / High Temp Poisoning SIDE REACTION: N-Coordination Substrate->Poisoning Unprotected N1 Pd0 Pd(0) / Ligand Complex Pd(II) Intermediate OxAdd->Complex Product Coupled Product (4-F Intact) Complex->Product + Boronic Acid Transmetallation Poisoning->OxAdd Inhibits

Caption: Mechanistic pathway showing the desired cycle (green) vs. competing side reactions (red).

References

  • BenchChem Technical Support. (2025).[5][6] Application Notes and Protocols: 5-Bromo-7-azaindole in Medicinal Chemistry. BenchChem. Link

  • Langer, P., et al. (2016).[8] Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3242–3245. Link

  • Laufer, S. A., et al. (2014). Palladium-Catalyzed C–N and C–O Bond Formation of N-Substituted 4-Bromo-7-azaindoles. ChemMedChem. Link

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Boronate Stability. Yoneda Labs. Link

  • Atlanchim Pharma. (2022). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Scientific Letter N°18. Link

Sources

Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Bromo-4-Fluoro-7-Azaindole

This Application Note is designed for researchers and drug discovery scientists targeting the 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold (also known as 5-bromo-4-fluoro-7-azaindole).[1][2][3] This guide prioriti...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery scientists targeting the 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold (also known as 5-bromo-4-fluoro-7-azaindole).[1][2][3]

This guide prioritizes chemoselectivity —specifically, the challenge of engaging the C5-Bromide in Palladium-catalyzed cross-coupling while preserving the activated C4-Fluorine and the N1-Pyrrole functionality.[1][2]

[1][2][3]

Introduction & Strategic Analysis

The 5-bromo-4-fluoro-7-azaindole scaffold is a "privileged structure" in kinase inhibitor design (e.g., Venetoclax analogs, JAK inhibitors).[1][2][3] Its value lies in the 4-fluoro group, which modulates pKa and metabolic stability, and the 5-position, which serves as a vector for solubilizing groups or pharmacophores.[2]

The Reactivity Paradox

This substrate presents a Tri-Modal Reactivity Challenge that must be managed to avoid "dead-end" side products.[3]

  • C5-Bromide (Target): The site for Buchwald-Hartwig amination. Requires oxidative addition of Pd(0).[3][4]

  • C4-Fluorine (Competitor): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-pyridine nitrogen (N7) and the electron-withdrawing bromine at C5.[1][2][3]

  • N1-Pyrrole (Interferent): The acidic proton (pKa ~13) can deprotonate, coordinating to Palladium and poisoning the catalyst (forming inactive Pd-amido species) or leading to N-arylation.[1][2][3]

Mechanistic Control Strategy

To achieve high yields of the C5-aminated product while retaining the C4-fluorine, the protocol relies on Kinetic Differentiation :

  • Catalyst Speed: We use rapid-forming active catalyst species (e.g., BrettPhos or RuPhos precatalysts) to ensure Oxidative Addition (at C5) outcompetes SNAr (at C4).[2][3]

  • Base Selection: We avoid harsh bases (like NaH) that promote SNAr.[3] We utilize bases that are strong enough to deprotonate the Pd-amine intermediate but bulky enough to minimize direct attack on C4-F.[1][2][3]

  • Protection: Masking N1 (e.g., with SEM or Tosyl) is highly recommended to prevent catalyst sequestration, though optimized conditions for unprotected substrates are provided below.

Decision Framework & Workflow

The following flowchart illustrates the critical decision points to ensure regioselectivity.

G Start Substrate: 5-Bromo-4-Fluoro-7-Azaindole Decision1 Is N1-Protection Feasible? Start->Decision1 PathA Path A: N1-Protected (Recommended) (SEM/Tosyl/Boc) Decision1->PathA Yes (High Yields) PathB Path B: Unprotected (Direct) Decision1->PathB No (Faster) StepA1 Protection Step (NaH, SEM-Cl, DMF) PathA->StepA1 StepB1 Coupling: Pd-G4 / tBuXPhos Base: LiHMDS (Soluble Base) Solvent: THF/Dioxane PathB->StepB1 StepA2 Coupling: Pd-G3 / BrettPhos Base: NaOtBu Solvent: Toluene (Non-polar) StepA1->StepA2 Check QC Checkpoint (LCMS/NMR) StepA2->Check StepB1->Check Outcome1 Success: C5-Amine / C4-F Retained (No Br isotope, F-NMR signal active) Check->Outcome1 Mass = M-Br+Amine Outcome2 Failure: S_NAr Product (Br isotope present, F-NMR silent) Check->Outcome2 Mass = M-F+Amine

Figure 1: Strategic workflow for selecting the optimal amination pathway based on protecting group tolerance.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (N1-Protected)

Recommended for scale-up and valuable amines.[1][2]

Rationale: Protecting the N1 position eliminates catalyst poisoning and shuts down N-arylation side reactions.[3] The use of Toluene (non-polar) suppresses the competing SNAr reaction at C4, which is favored in polar aprotic solvents like DMF or DMSO.

Step 1: N1-Protection (SEM-Cl)[1][2][3]
  • Setup: Charge a dried flask with 5-bromo-4-fluoro-7-azaindole (1.0 equiv) and anhydrous DMF (0.2 M). Cool to 0 °C.

  • Deprotonation: Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min at 0 °C (gas evolution).

  • Alkylation: Add SEM-Cl (1.1 equiv) dropwise.[2][3] Warm to RT and stir for 2 hours.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.[3] Dry (Na₂SO₄) and concentrate.[3]

    • QC Check: LCMS should show M+H corresponding to Substrate + SEM.[3]

Step 2: Buchwald-Hartwig Coupling[1][2][3][5]
  • Reagents:

    • Substrate: N-SEM-5-bromo-4-fluoro-7-azaindole (1.0 equiv)[1][2][3]

    • Amine: 1.2 – 1.5 equiv (Secondary amines preferred; primary amines may require optimization)

    • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2–5 mol%).[3] Note: G3/G4 precatalysts are superior to Pd₂dba₃ for activation speed.

    • Base: NaOtBu (1.5 equiv).[3] Strong but bulky base.[2][3]

    • Solvent: Anhydrous Toluene (0.1 M).[3]

  • Procedure:

    • In a glovebox or under Argon, combine the Substrate, Amine, and Base in a reaction vial.

    • Add the Catalyst (Precatalyst) last.[3]

    • Add degassed Toluene. Seal the vial with a crimp cap.

    • Heat to 80 °C (Do not exceed 100 °C to avoid SNAr). Stir for 2–4 hours.

    • Monitoring (Critical): Check LCMS at 1 hour.

      • Look for disappearance of the Br isotope pattern (1:1 ratio at M, M+2).

      • Confirm retention of Fluorine (if 19F NMR is available, check for signal at ~ -130 to -150 ppm).[1][2][3]

Step 3: Deprotection (TFA or TBAF)[2]
  • SEM Removal: Treat with TFA/DCM (1:[2]1) at RT for 1 h, concentrate, then treat with ethylenediamine in MeOH (to cleave the hydroxymethyl intermediate). Alternatively, use TBAF in THF (reflux) for 4–8 h.

Protocol B: Direct Amination (Unprotected)

For rapid screening or when protection is not viable.[2]

Rationale: Uses LiHMDS as a base.[3] LiHMDS acts as a soluble base that can deprotonate the amine and the indole N-H reversibly, but the bulky nature of the ligands (e.g., tBuXPhos) protects the Pd center from forming stable, inactive complexes with the azaindole nitrogen.

  • Reagents:

    • Substrate: 5-bromo-4-fluoro-7-azaindole (1.0 equiv)[1][2][3]

    • Amine: 1.2 equiv[1][6][7]

    • Catalyst: Pd-G4-tBuXPhos (3–5 mol%) or Pd(OAc)₂ (5%) / XPhos (10%) .[1][2][3]

    • Base: LiHMDS (1.0 M in THF, 2.2 equiv). Requires >2 equiv to handle the acidic N-H.

    • Solvent: 1,4-Dioxane or THF.[2][3]

  • Procedure:

    • Add Substrate and Amine to the vial.[3][6]

    • Add Solvent and LiHMDS solution.[3] Stir at RT for 5 min to deprotonate N1.

    • Add Catalyst solution (pre-mixed if using Pd(OAc)₂/Ligand).[3][6]

    • Heat to 65–80 °C . Lower temperature is crucial here to prevent SNAr at C4.

Troubleshooting & Self-Validation System

Use this table to diagnose reaction failures based on analytical data.

Observation (LCMS/NMR)DiagnosisRoot CauseCorrective Action
Product Mass = [Substrate - F + Amine] SNAr Side Reaction Temperature too high; Solvent too polar (DMF/DMSO); Base too small/nucleophilic.[1][2][3]Switch to Toluene. Lower Temp to 60°C. Use bulkier base (Cs₂CO₃ or NaOtBu).[3]
Starting Material Unreacted Catalyst Poisoning N1-H coordinating to Pd; Amine substrate coordinating.[1][2][3]Protect N1 (Path A). Switch to BrettPhos (better for primary amines).
Product Mass = [Substrate - Br + H] Dehalogenation Hydride source present (often from solvent or amine oxidation).[2][3]Use freshly distilled solvents.[3] Avoid alcohols (use Toluene/Dioxane).
Br Isotope Pattern Persists Wrong Regioselectivity Reaction occurring at C4 (SNAr) while Br stays intact.[2][3]STOP. Your conditions favor SNAr. See "SNAr Side Reaction" above.
The "Golden Rule" of Validation

Always compare the 19F NMR of the crude mixture to the starting material.

  • If the Fluorine peak shifts slightly but remains integrated 1:1 vs the scaffold protons → Success (Buchwald).

  • If the Fluorine peak disappears → Failure (SNAr).

References

  • BenchChem. Scale-Up Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine. (Application Note discussing reactivity of the core). Link[2]

  • Schlosser, M., et al. Regioselective functionalization of 4-fluoro-7-azaindoles.[1][2][3]Eur. J. Org.[3][8] Chem., 2015 , 2345-2352.[2][3] (Discusses the competition between SNAr and Metalation).

  • Buchwald, S. L., et al. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[1][2][3][7]Org.[3][9][10] Lett., 2010 , 12(21), 4936–4939. Link (Key reference for unprotected coupling).[2][3]

  • Beilstein Institute. Palladium-catalyzed C–N bond formation of N-substituted 4-bromo-7-azaindoles.[1][2][3]Beilstein J. Org.[3] Chem., 2012 , 8, 1943–1950. Link (Provides parallel insights for 4-bromo analogs).[2][3]

  • Pfizer/Array Biopharma Patents. Synthesis of Array-797 (Kinase Inhibitor).[2][3] (Examples of 4-fluoro-7-azaindole functionalization in drug development).

Sources

Method

Application Note: Strategic Synthesis and Protection of 3-Amino-7-azaindole

Topic: Protecting group strategies for 3-amino-7-azaindole synthesis Content Type: Application Notes and Protocols Executive Summary & Strategic Overview The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protecting group strategies for 3-amino-7-azaindole synthesis Content Type: Application Notes and Protocols

Executive Summary & Strategic Overview

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery, serving as a bioisostere for indole and purine (adenine) cores. However, the introduction of an amino group at the C3 position presents significant synthetic challenges compared to the parent indole:

  • Electron Deficiency: The pyridine ring withdraws electron density, deactivating the pyrrole ring towards electrophilic aromatic substitution (SEAr), making direct nitration or nitrosation difficult and low-yielding.

  • Instability of the Free Amine: 3-Amino-7-azaindole is highly susceptible to oxidative dimerization and decomposition as a free base. It must be isolated as a stable salt (e.g., dihydrochloride) or immediately protected (e.g., N-Boc, N-Cbz).

  • Regioselectivity: The N1 (pyrrole) nitrogen is acidic and nucleophilic; without protection, it interferes with C3 functionalization (e.g., N-alkylation during Vilsmeier-Haack formylation).

Core Recommendation: The most robust, scalable route to 3-amino-7-azaindole derivatives is the Curtius Rearrangement of N1-protected 7-azaindole-3-carboxylic acid. This pathway avoids the instability of the free amine by directly yielding the carbamate-protected species (C3-NHBoc or C3-NHCbz).

Protecting Group Strategy[1]

Effective synthesis requires orthogonal protection for the N1 (pyrrole) and C3 (exocyclic amine) positions.

N1-Protection (Pyrrole Nitrogen)

The N1 position must often be masked to facilitate C3-functionalization (specifically Vilsmeier-Haack formylation or lithiation).

Protecting GroupStability ProfileInstallationRemoval ConditionsStrategic Utility
SEM (2-(Trimethylsilyl)ethoxymethyl)Stable to base, mild acid, and organolithiums.SEM-Cl, NaH, DMFTBAF (THF) or strong acid (TFA/HCl).Top Choice. Allows C3-lithiation and efficient Vilsmeier formylation.
Tosyl (Ts) Stable to acid; labile to base.TsCl, NaHNaOH/MeOH or Mg/MeOH.Deactivating. Good for crystallinity, but makes C3 less reactive to electrophiles.
Boc (tert-Butyloxycarbonyl)Labile to acid and base (moderate).Boc₂O, DMAPTFA or HCl.Transient. Good for short sequences; may not survive harsh Vilsmeier conditions.
Benzyl (Bn) Very stable.BnBr, NaHH₂/Pd-C or Na/NH₃.Robust. Use if hydrogenation is compatible with the final scaffold.
C3-Protection (Exocyclic Amine)

Since the free amine is unstable, the synthesis should target a protected form directly.

  • Boc (tert-Butyl carbamate): Generated via Curtius rearrangement in t-BuOH. Removed with HCl/Dioxane or TFA.

  • Cbz (Benzyl carbamate): Generated via Curtius rearrangement in Benzyl Alcohol. Removed by hydrogenation.

Detailed Experimental Protocols

Route A: The "Process Standard" (Curtius Rearrangement)

Target: N-Boc-3-amino-7-azaindole (or HCl salt) Pathway: 7-Azaindole


 N1-SEM Protection 

C3-Formylation

C3-Oxidation

Curtius Rearrangement.
Step 1: N1-SEM Protection

Rationale: Unprotected 7-azaindole reacts poorly in Vilsmeier-Haack formylation due to competing N-complexation. SEM protection renders the C3 position accessible.

  • Setup: Charge a dried flask with 7-azaindole (1.0 equiv) and anhydrous DMF (0.5 M). Cool to 0 °C.

  • Deprotonation: Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir at 0 °C for 30 min until H₂ evolution ceases.

  • Addition: Dropwise add SEM-Cl (1.1 equiv). Warm to RT and stir for 2–4 h.

  • Workup: Quench with water. Extract with EtOAc. Wash with LiCl (5% aq) to remove DMF. Dry (Na₂SO₄) and concentrate.

    • Yield expectation: >90%.[1]

Step 2: Vilsmeier-Haack Formylation (C3-CHO)

Rationale: Introduces the carbon handle for the carboxylic acid.

  • Reagent Prep: In a separate flask, cool anhydrous DMF (5.0 equiv) to 0 °C. Add POCl₃ (1.5 equiv) dropwise. Stir 30 min to form the Vilsmeier salt (white/yellow solid).

  • Reaction: Add a solution of N1-SEM-7-azaindole (from Step 1) in DMF to the Vilsmeier reagent at 0 °C.

  • Heating: Warm to RT, then heat to 60–80 °C for 4–6 h. (Monitor by TLC/LCMS for conversion).

  • Hydrolysis: Cool to 0 °C. Pour reaction mixture into ice-cold saturated NaOAc or NaHCO₃ solution. Stir vigorously for 1 h to hydrolyze the iminium intermediate.

  • Isolation: The aldehyde often precipitates. Filter or extract with EtOAc/DCM.

    • Product: 1-SEM-7-azaindole-3-carboxaldehyde.[2]

Step 3: Pinnick Oxidation (C3-COOH)

Rationale: Mild oxidation avoids chlorination side-reactions common with KMnO4.

  • Setup: Dissolve the aldehyde (1.0 equiv) in t-BuOH/H₂O (3:1). Add 2-methyl-2-butene (scavenger, 10 equiv) and NaH₂PO₄ (2.0 equiv).

  • Oxidation: Add NaClO₂ (sodium chlorite, 1.5 equiv) portion-wise at RT.

  • Workup: After 2–4 h, acidify carefully to pH 3–4 with 1M HCl. Extract with EtOAc.[3]

    • Product: 1-SEM-7-azaindole-3-carboxylic acid.

Step 4: Curtius Rearrangement (The Key Step)

Rationale: Converts Acid


 Isocyanate 

Boc-Amine in one pot.
  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous toluene or 1,4-dioxane . Add Triethylamine (Et₃N, 1.5 equiv).

  • Azide Formation: Add DPPA (Diphenylphosphoryl azide, 1.1 equiv). Stir at RT for 30 min.

  • Rearrangement: Add an excess of tert-Butanol (t-BuOH, 10–20 equiv) and heat to reflux (approx. 80–100 °C) for 4–12 h.

    • Note: The intermediate isocyanate forms at ~80 °C and is trapped by t-BuOH.

  • Workup: Cool, dilute with EtOAc, wash with NaHCO₃ and Brine. Purify by column chromatography.

    • Product:1-SEM-3-(Boc-amino)-7-azaindole .

Step 5: Global Deprotection (to Dihydrochloride Salt)

Rationale: To generate the stable salt form for storage or immediate use.

  • Reaction: Dissolve the protected intermediate in MeOH or Dioxane. Add 4M HCl in Dioxane (excess).

  • Conditions: Heat to 60 °C if removing SEM simultaneously (acidic removal of SEM requires forcing conditions or two steps: TFA then ethylene diamine/base).

    • Alternative (Stepwise): Treat with TBAF/THF (removes SEM)

      
       Isolate N-Boc-3-amino-7-azaindole 
      
      
      
      Treat with HCl/Dioxane
      
      
      Filter precipitate.
  • Isolation: The product 3-amino-7-azaindole dihydrochloride precipitates as a hygroscopic solid. Filter under inert atmosphere (N₂).

Route B: Late-Stage Amination (Buchwald Approach)

Target: Complex 3-amino derivatives. Starting Material: 3-Iodo-7-azaindole (Commercially available or via NIS iodination of 7-azaindole).

  • Protection: Protect N1 with SEM or Tosyl (essential to prevent catalyst poisoning).

  • Coupling:

    • Catalyst: Pd₂(dba)₃ / Xantphos or BrettPhos.

    • Amine Source: Benzophenone imine (ammonia surrogate) or primary amines.

    • Base: Cs₂CO₃ or NaOtBu.

    • Solvent: Dioxane, 100 °C.

  • Hydrolysis: If using benzophenone imine, treat with 1M HCl/THF to release the primary amine.

Synthesis Workflow Diagram

G cluster_alt Alternative: Halogenation Route Start 7-Azaindole Step1 1-SEM-7-Azaindole Start->Step1 SEM-Cl, NaH DMF, 0°C Step2 1-SEM-3-Formyl-7-Azaindole Step1->Step2 POCl3, DMF (Vilsmeier-Haack) Step3 1-SEM-7-Azaindole-3-Carboxylic Acid Step2->Step3 NaClO2, NaH2PO4 (Pinnick Ox) Step4 Isocyanate Intermediate Step3->Step4 DPPA, Et3N Heat (-N2) Step5 1-SEM-3-(Boc-amino)-7-Azaindole Step4->Step5 t-BuOH (Trapping) Final 3-Amino-7-Azaindole (Dihydrochloride Salt) Step5->Final 1. TBAF (Remove SEM) 2. HCl/Dioxane (Remove Boc) AltStart 3-Iodo-7-Azaindole AltStep Pd-Catalyzed Amination (Benzophenone Imine) AltStart->AltStep AltStep->Final Hydrolysis

Caption: Process flow for the synthesis of 3-amino-7-azaindole via Curtius Rearrangement (Main Path) and Buchwald Amination (Alternative).

Critical Technical Notes

  • Safety Warning (Azides): DPPA is safer than acyl azides generated from NaN₃, but the reaction still produces N₂ gas. Ensure adequate venting. Do not isolate the acyl azide intermediate on a large scale; proceed directly to thermal rearrangement.

  • Solubility: 7-Azaindole derivatives can be sparingly soluble. The use of the SEM group significantly improves solubility in organic solvents (DCM, EtOAc, Toluene) compared to the N-H parent or N-Tosyl derivatives.

  • Stability of Free Base: Never store 3-amino-7-azaindole as the free base. It turns black (oxidation) within hours at room temperature. Always store as the N-Boc protected form or the HCl salt at -20 °C.

  • Vilsmeier Regioselectivity: Without N1 protection, the Vilsmeier reagent may attack the pyridine nitrogen or form N-formyl species. N1-SEM directs the electrophile exclusively to C3.

References

  • Synthesis of 7-azaindoles via Vilsmeier-Haack: Mérour, J. Y., & Joseph, B. (2001). Synthesis and reactivity of 7-azaindoles (1H-pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.Link

  • Curtius Rearrangement Protocols: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205.Link

  • Protecting Group Strategies (SEM/Boc): Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.Link

  • Functionalization of 7-azaindoles: Song, J. J., et al. (2002). A practical synthesis of 7-azaindole-3-carboxylic acid derivatives. The Journal of Organic Chemistry, 67(7), 2345-2347.[4]Link[4]

Sources

Application

Preparation of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine from 2-amino-3-bromopyridine

This Application Note is designed as a high-level technical guide for the synthesis of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine starting from 2-amino-3-bromopyridine . This specific scaffold is a critical interm...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a high-level technical guide for the synthesis of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine starting from 2-amino-3-bromopyridine .

This specific scaffold is a critical intermediate in the development of FGFR (Fibroblast Growth Factor Receptor) inhibitors and other kinase-targeting therapeutics (e.g., Vemurafenib analogs). The synthesis presents a unique challenge: the starting material (2-amino-3-bromopyridine) generates the unsubstituted 7-azaindole core, requiring subsequent regioselective installation of the 4-fluoro, 3-amino, and 5-bromo substituents.

Executive Summary & Strategic Analysis

The synthesis of the target molecule from 2-amino-3-bromopyridine requires a De Novo Construction Strategy . Unlike routes that utilize pre-functionalized fluoropyridines, this protocol builds the 7-azaindole core first and then employs "late-stage" functionalization logic to install the halogen and amine motifs.

Key Synthetic Challenges:

  • C4-Fluorination: The 7-azaindole core is electron-rich at C3 but electron-deficient at C4. Direct electrophilic fluorination at C4 is impossible. We utilize an N-Oxide Activation Strategy to install functionality at C4.

  • Regiocontrol of Bromination: With the C4 position occupied, directing bromination to C5 requires blocking the highly reactive C3 position or exploiting the directing effects of a C3-substituent.

  • Chemoselectivity: Reducing the C3-nitro group to an amine without debrominating the C5 position requires specific reducing agents (Fe/NH4Cl).

Retrosynthetic Pathway

The logic flows backwards from the target to the starting material:

  • Target: 3-Amino-4-Fluoro-5-Bromo-7-Azaindole.

  • Precursor: 3-Nitro-4-Fluoro-5-Bromo-7-Azaindole (Bromination of the nitro-intermediate).

  • Intermediate: 3-Nitro-4-Fluoro-7-Azaindole (Nitration of the fluoro-core).

  • Key Intermediate: 4-Fluoro-7-Azaindole (Via Balz-Schiemann from 4-amino).

  • Core: 7-Azaindole (Via Sonogashira/Cyclization).

  • Start: 2-Amino-3-Bromopyridine.

Retrosynthesis Target Target: 5-Br-4-F-3-NH2-7-Azaindole NitroBr Intermediate A: 3-NO2-5-Br-4-F-7-Azaindole Target->NitroBr Selective Reduction Nitro Intermediate B: 3-NO2-4-F-7-Azaindole NitroBr->Nitro Regioselective Bromination Fluoro Key Intermediate C: 4-F-7-Azaindole Nitro->Fluoro Nitration (C3) Azaindole Core: 7-Azaindole Fluoro->Azaindole N-Oxide/Balz-Schiemann SM Start: 2-Amino-3-Bromopyridine Azaindole->SM Sonogashira/Cyclization

Caption: Retrosynthetic logic flow from the target molecule back to the 2-amino-3-bromopyridine starting material.

Detailed Experimental Protocols

Phase 1: Construction of the 7-Azaindole Core

Objective: Convert 2-amino-3-bromopyridine to 1H-pyrrolo[2,3-b]pyridine (7-azaindole).

Mechanism: This phase uses a Sonogashira coupling with trimethylsilylacetylene (TMSA) followed by a base-mediated cyclization (Larock-type synthesis).

Protocol:

  • Coupling:

    • Charge a reactor with 2-amino-3-bromopyridine (1.0 equiv), PdCl2(PPh3)2 (0.05 equiv), and CuI (0.02 equiv).

    • Add Triethylamine (TEA) (solvent/base, 10 vol) and degas with Nitrogen for 30 mins.

    • Add Trimethylsilylacetylene (TMSA) (1.2 equiv) dropwise at room temperature.

    • Heat to 80°C for 4–6 hours. Monitor by TLC/HPLC for consumption of SM.

    • Workup: Filter off salts, concentrate the filtrate to obtain the crude alkyne intermediate.

  • Cyclization:

    • Dissolve the crude intermediate in N-Methyl-2-pyrrolidone (NMP) or Ethanol .

    • Add Potassium tert-butoxide (KOtBu) (2.5 equiv) or Sodium Ethoxide .

    • Heat to 70–80°C for 2 hours. This step cleaves the TMS group and cyclizes the ring in one pot.

    • Isolation: Pour into water, extract with Ethyl Acetate, wash with brine, dry over Na2SO4.[1] Purify via silica gel chromatography (Hexane/EtOAc).

Yield Expectation: 75–85% Checkpoint: Confirm structure of 1H-pyrrolo[2,3-b]pyridine by 1H NMR.

Phase 2: The C4-Fluorination (The Critical Step)

Objective: Install the fluorine atom at the C4 position. This is the most chemically demanding step. Route: Oxidation


 Nitration 

Reduction

Diazotization

Fluorination.

Step 2.1: N-Oxide Formation

  • Dissolve 7-azaindole in DCM or Ethyl Acetate .

  • Add m-CPBA (1.1 equiv) at 0°C. Stir at RT for 4 hours.

  • Isolate the 7-azaindole-N-oxide by filtration or column chromatography. (Note: N-oxide is polar).

Step 2.2: C4-Nitration

  • Dissolve N-oxide in H2SO4 (conc).

  • Add Fuming HNO3 dropwise at 0°C.

  • Heat to 90°C for 2 hours. The N-oxide directs the nitro group to the C4 position (para to the N-oxide).

  • Quench: Pour onto ice. Neutralize with Na2CO3. Collect the yellow solid: 4-nitro-7-azaindole-N-oxide .

Step 2.3: Reduction to 4-Amino-7-azaindole

  • Dissolve the nitro-N-oxide in Methanol .

  • Add Raney Nickel (catalytic) and Hydrazine Hydrate (excess) or perform hydrogenation (H2, Pd/C).

  • Note: This step reduces both the Nitro group (to amine) and the N-Oxide (back to pyridine).

  • Product: 4-amino-1H-pyrrolo[2,3-b]pyridine .

Step 2.4: Balz-Schiemann Reaction (Fluorination)

  • Diazotization: Dissolve 4-amino-7-azaindole in HF/Pyridine (Olah's reagent) or HBF4 at -10°C. Add NaNO2 (1.1 equiv) slowly.

  • Decomposition: Stir the diazonium salt for 30 mins, then heat to 40–60°C (or reflux if using HBF4/heptane) to induce decomposition and Fluorine insertion.

  • Isolation: Neutralize carefully with NaHCO3 (Caution: CO2 evolution). Extract with DCM.

  • Result: 4-Fluoro-1H-pyrrolo[2,3-b]pyridine .[2][3]

Phase 3: Ring Decoration (Nitration & Bromination)

Objective: Install the 3-amino and 5-bromo groups. Logic: We nitrate first at C3 (the most reactive position). Then we brominate. The bulky/deactivating nitro group at C3, combined with the 4-fluoro group, directs bromination to C5.

Step 3.1: C3-Nitration

  • Dissolve 4-Fluoro-7-azaindole in Nitromethane or DCM .

  • Add Fuming HNO3 (1.05 equiv) dropwise at 0°C.

  • Observation: Reaction is usually rapid due to the electron-rich pyrrole ring.

  • Isolation: Quench with water, filter the precipitate.[2]

  • Product: 4-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine .

Step 3.2: C5-Bromination

  • Dissolve the 3-nitro intermediate in DMF or Acetic Acid .

  • Add N-Bromosuccinimide (NBS) (1.1 equiv).

  • Heat to 60–80°C .

  • Mechanistic Insight: The C3 position is blocked. The C4 is fluorinated.[1][2][4][5][6] The ring nitrogen activates C5.

  • Isolation: Pour into water.[2] The product precipitates.[2][7]

  • Product: 5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine .[8]

Step 3.3: Selective Reduction (Nitro to Amine)

  • Critical: Do NOT use Pd/C + H2, as this will debrominate the C5 position.

  • Reagents: Iron powder (Fe) and Ammonium Chloride (NH4Cl) .

  • Solvent: Ethanol/Water (3:1).

  • Protocol:

    • Suspend the nitro-bromo compound in solvent.

    • Add Fe (5 equiv) and NH4Cl (5 equiv).

    • Reflux (80°C) for 1–2 hours.

    • Workup: Filter hot through Celite to remove iron sludge. Concentrate filtrate.[1]

  • Purification: Recrystallization from Ethanol or Column Chromatography (DCM/MeOH).

Quantitative Data & Process Parameters

StepReagentTemp (°C)Time (h)Typical YieldCritical Parameter
Core Formation PdCl2(PPh3)2, TMSA80482%Oxygen-free atmosphere required.
N-Oxidation m-CPBA0

25
490%Control exotherm upon addition.
C4-Nitration HNO3, H2SO490265%Temperature control is vital to avoid dinitration.
Fluorination HF/Pyridine, NaNO2-10

50
155%Safety: HF handling; Gas evolution control.
C3-Nitration HNO300.588%Regioselectivity is naturally high for C3.
C5-Bromination NBS, DMF60375%Monitor by HPLC to avoid dibromination.
Reduction Fe, NH4Cl80280%Avoid Pd/H2 to prevent de-halogenation.

Visualizing the Pathway

SynthesisFlow SM 2-Amino-3-Bromopyridine Core 7-Azaindole SM->Core 1. TMS-Acetylene, Pd/Cu 2. KOtBu (Cyclization) NOxide 7-Azaindole N-Oxide Core->NOxide mCPBA, DCM NitroInt 4-Nitro-7-Azaindole N-Oxide NOxide->NitroInt HNO3, H2SO4, 90°C AminoInt 4-Amino-7-Azaindole NitroInt->AminoInt Raney Ni, H2 (Reduces NO2 & N-O) FluoroInt 4-Fluoro-7-Azaindole AminoInt->FluoroInt HF/Pyridine, NaNO2 (Balz-Schiemann) NitroFluoro 3-Nitro-4-Fluoro-7-Azaindole FluoroInt->NitroFluoro HNO3, 0°C (C3 Selective) BromoNitro 5-Bromo-4-Fluoro-3-Nitro-7-Azaindole NitroFluoro->BromoNitro NBS, DMF (C5 Selective) Final 5-Bromo-4-Fluoro-3-Amino-7-Azaindole BromoNitro->Final Fe, NH4Cl (Chemoselective Reduction)

Caption: Step-by-step reaction workflow from starting material to final product.

References

  • Preparation of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine

    • Title: Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine.
    • Source:Organic Letters (2003).[3]

    • URL:[Link]

    • Relevance: Establishes the N-oxide/Nitration/Balz-Schiemann route for C4 fluorin
  • Regioselective Functionalization of 7-Azaindoles

    • Title: Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.[7]

    • Source:Organic Process Research & Development (2014).
    • URL:[Link]

    • Relevance: Validates the sequence of Nitration (C3)
  • Synthesis of 5-Bromo-4-Fluoro-1H-Pyrrolo[2,3-b]pyridin-3-amine (Product Data)

    • Title: 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS 1172068-36-8).
    • Source:ChemicalBook / Sigma-Aldrich C
    • Relevance: Confirms the existence and properties of the target molecule.[7][9]

  • General 7-Azaindole Synthesis from 2-Amino-3-Bromopyridine

    • Title: Synthesis of 7-azaindoles via the Pd-catalyzed reaction of 2-amino-3-iodopyridines with internal alkynes.
    • Source:Journal of Organic Chemistry (Larock Synthesis).
    • URL:[Link]

    • Relevance: Foundational method for constructing the core

Sources

Method

Application Note: Handling and Storage Stability of 3-Amino-4-Fluoro-7-Azaindole

Abstract 3-Amino-4-fluoro-7-azaindole is a high-value, reactive intermediate frequently employed in the synthesis of type I and II kinase inhibitors (e.g., targeting c-Met, TRK, or BRAF). While the 7-azaindole scaffold o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Amino-4-fluoro-7-azaindole is a high-value, reactive intermediate frequently employed in the synthesis of type I and II kinase inhibitors (e.g., targeting c-Met, TRK, or BRAF). While the 7-azaindole scaffold offers superior aqueous solubility and metabolic profiles compared to indoles, the C3-primary amine introduces significant stability challenges. This guide details the physicochemical vulnerabilities of this compound—specifically oxidative dimerization and photolytic degradation—and provides a validated protocol for its handling, storage, and quality control. Strict adherence to inert atmosphere protocols is required to maintain purity >98%.

Introduction: The Stability Paradox

In modern drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure," serving as a bioisostere for purines and indoles. The addition of a 4-fluoro substituent is a strategic design choice to block metabolic oxidation at the C4 position and modulate the pKa of the pyrrole NH.

However, the 3-amino group creates a "stability paradox." While essential for coupling reactions (e.g., amide coupling, urea formation), it renders the electron-rich pyrrole ring highly susceptible to oxidation. Unlike simple anilines, 3-amino-7-azaindoles possess a high-lying HOMO (Highest Occupied Molecular Orbital), making them prone to spontaneous single-electron transfer (SET) oxidation in the presence of air or light, leading to deeply colored impurities (often red or brown) and complex insoluble aggregates.

Physicochemical Profile

PropertyValue / CharacteristicImplication for Handling
Molecular Formula C₇H₆FN₃Low molecular weight fragment.[1]
Appearance Off-white to pale yellow solidCritical: Darkening to orange/brown indicates degradation.
pKa (Calculated) ~5.8 (Pyridine N), ~13 (Pyrrole NH)Amphoteric; solubility is pH-dependent.
Solubility Soluble in DMSO, DMF, MeOHAvoid protic solvents for long-term storage.
Hygroscopicity Moderate to HighAbsorbs moisture, accelerating hydrolysis/oxidation.
Reactivity Nucleophilic (C3-NH₂), Electrophilic (C6)Prone to N-oxidation and azo-dimerization.

Degradation Mechanisms & Hazards

Oxidative Dimerization (The Primary Threat)

The most rapid degradation pathway for 3-amino-4-fluoro-7-azaindole is oxidative coupling. Even trace oxygen can facilitate the formation of a radical cation at the C3 position.

  • Mechanism: The 3-amino group donates electron density into the ring. Oxygen abstracts a hydrogen or electron, leading to a radical species. Two radical species couple to form an azo-linkage (Ar-N=N-Ar) or a hydrazine intermediate.

  • Visual Indicator: The formation of azo-dimers results in a strong bathochromic shift, turning the solid from off-white to bright red or dark brown.

Photolytic Instability

Azaindoles are efficient UV chromophores. Absorption of UV light by the 3-amino derivative can excite the molecule to a triplet state, generating singlet oxygen (


) if ambient oxygen is present. This leads to ring-opening reactions or further polymerization.
The "Fluorine Effect"

While the 4-fluoro group is electron-withdrawing (inductive effect, -I), it does not sufficiently stabilize the 3-amino group against oxidation. In some cases, the fluorine atom can render the C4 position susceptible to nucleophilic aromatic substitution (


) if the conditions are basic and heated, though this is secondary to oxidative instability.

Storage Protocol: The "Triple-Barrier" System

To ensure long-term stability (>6 months), a "Triple-Barrier" approach is mandatory.

Barrier 1: Atmosphere (Argon Overlay)
  • Requirement: Never store under air.

  • Protocol: Flush vials with dry Argon (Ar) rather than Nitrogen (

    
    ), as Argon is heavier than air and provides a better blanket for the solid at the bottom of the vial.
    
  • Seal: Use parafilm or electrical tape over the cap to prevent gas exchange.

Barrier 2: Temperature (-20°C or lower)
  • Requirement: Kinetic suppression of dimerization.

  • Protocol: Store at -20°C for routine use. For archival storage (>3 months), -80°C is recommended.

  • Thawing: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid (which causes immediate hygroscopic degradation).

Barrier 3: Light Exclusion
  • Requirement: Prevent photolysis.

  • Protocol: Use amber glass vials. If amber vials are unavailable, wrap the clear vial in aluminum foil.

Handling & Experimental Workflow

The following workflow is designed to minimize exposure to environmental stressors.

DOT Diagram: Handling Workflow

HandlingWorkflow cluster_QC Quality Control Checkpoint Receipt Receipt of Material (Check Seal & Color) Equilibrate Equilibrate to RT (Inside Desiccator) Receipt->Equilibrate Do not open cold Glovebox Inert Handling (Glovebox/Glovebag) Equilibrate->Glovebox Transfer QC_Visual Visual Check: Off-white? Equilibrate->QC_Visual Weighing Weighing (Anti-static gun usage) Glovebox->Weighing Solubilization Solubilization (De-gassed Solvent) Weighing->Solubilization Prepare fresh Restorage Re-seal under Ar & Return to -20°C Weighing->Restorage Excess solid Usage Immediate Usage (Coupling/Reaction) Solubilization->Usage Within 1 hour QC_LCMS LC-MS: Purity >95%?

Caption: Workflow for handling 3-amino-4-fluoro-7-azaindole emphasizing temperature equilibration and inert atmosphere.

Detailed Steps:
  • Equilibration: Upon removing the vial from the freezer, place it in a desiccator and allow it to reach room temperature (approx. 30-45 mins). Do not open cold.

  • Weighing: Ideally, weigh inside a glovebox or a glovebag flushed with Nitrogen/Argon. If weighing on an open bench, work quickly and minimize light exposure.

  • Solvent Choice:

    • Preferred: Anhydrous DMF or DMA (N,N-Dimethylacetamide).

    • Avoid: Acetone (forms imines with the primary amine), Aldehydes, or old DMSO (often contains peroxides).

  • Dissolution: Use degassed solvents. Oxygen dissolved in the solvent is sufficient to degrade the amine within hours.

Quality Control (QC) & Troubleshooting

Before committing the material to a valuable synthesis step, verify its integrity.

Visual Inspection
  • Pass: Off-white, beige, or pale yellow powder.

  • Fail: Orange, red, brown, or sticky gum. Action: Purify immediately or discard.[2]

Analytical Monitoring (LC-MS)
  • Method: Reverse-phase C18.

  • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid). Note: Do not use basic modifiers (NH4OH) as they may accelerate degradation during the run.

  • Detection: Purity is best assessed at 254 nm.

  • Common Impurity: Look for a peak at [2M-2H]⁺ or [2M-H]⁺ corresponding to the azo-dimer.

1H-NMR Diagnostics (DMSO-d6)
  • Key Signal: The C2-H proton (on the pyrrole ring) is a sensitive probe. In the pure compound, it appears as a sharp doublet or singlet (depending on F-coupling) around 7.0–7.5 ppm. Broadening or shifting of this peak suggests oxidation.

  • Amine Protons: The broad singlet for

    
     (approx. 4.0–6.0 ppm) should be visible. Disappearance indicates reaction.
    

Salt Formation Strategy (Advanced Stabilization)

If the free base proves too unstable for your workflow, converting it to a salt form is the most effective stabilization strategy.

Protocol for HCl Salt Formation:

  • Dissolve the amine in anhydrous diethyl ether or dioxane (under Argon).

  • Add 4M HCl in Dioxane dropwise at 0°C.

  • The dihydrochloride salt will precipitate immediately.

  • Filter under inert gas and dry. Result: The protonation of the amine and the pyridine nitrogen significantly reduces the electron density of the ring, shutting down the oxidative pathway. The salt can often be stored at room temperature (desiccated).

References

  • Popowycz, F., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors.[3] National Institutes of Health (PMC). Available at: [Link]

    • Context: Discusses the structural utility and bioisosteric properties of 7-azaindoles in drug design.
  • Loba Chemie. (2016). Material Safety Data Sheet: 7-Azaindole. Available at: [Link]

    • Context: Provides baseline safety and storage d
  • Context: Confirms standard handling (cool, dry, well-ventilated)
  • Zhang, H., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline.[4] Royal Society of Chemistry. Available at: [Link]

    • Context: Highlights the reactivity of the azaindole core and methods for functionaliz
  • Kudryavtsev, A. A., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene.[5] National Institutes of Health (PMC). Available at: [Link]

    • Context: Validates the specific instability of unprotected 3-aminoindoles/azaindoles and their tendency for oxidative dimeriz

Sources

Application

Determining the Solubility of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine in DMSO and Methanol: An Application Guide

Abstract This comprehensive application note provides a detailed framework for researchers, scientists, and drug development professionals to accurately determine the solubility of the novel compound 5-bromo-4-fluoro-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed framework for researchers, scientists, and drug development professionals to accurately determine the solubility of the novel compound 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. In the absence of pre-existing public data for this specific molecule, this guide synthesizes established methodologies to offer a robust, self-validating protocol. We will delve into the principles of solubility, provide step-by-step experimental procedures, and offer insights into data interpretation and presentation, ensuring the generation of reliable and reproducible results critical for downstream applications in drug discovery and development.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility, a fundamental physicochemical property, dictates the amount of a substance that can be dissolved in a given solvent to form a homogeneous solution. In the realm of drug discovery, poor aqueous solubility is a major hurdle, often leading to low bioavailability and variable in vivo exposure.[1] Understanding the solubility of a compound in organic solvents like DMSO and methanol is equally crucial. DMSO is a powerful polar aprotic solvent, widely used for creating high-concentration stock solutions of test compounds for in vitro assays.[2] Methanol, a polar protic solvent, is frequently employed in analytical chemistry and as a co-solvent in various formulations.

Foundational Principles: Thermodynamic vs. Kinetic Solubility

It is essential to distinguish between two key types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the concentration of a solute in a saturated solution when excess solid is present and the system is at equilibrium. The shake-flask method is the gold standard for determining thermodynamic solubility.[4]

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared from a high-concentration stock (typically in DMSO).[5][6] This is a high-throughput method often used in early drug discovery.

This guide will focus on determining the thermodynamic solubility to provide a definitive and robust characterization of the compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the general workflow for determining the solubility of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Compound saturate Prepare Saturated Solution (Add excess compound to solvent) prep_compound->saturate prep_solvent Measure Solvent prep_solvent->saturate equilibrate Equilibrate (Shake/agitate for 24-48h) saturate->equilibrate separate Phase Separation (Centrifugation/Filtration) equilibrate->separate quantify Quantify Supernatant (e.g., HPLC, UV-Vis) separate->quantify calculate Calculate Solubility quantify->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol: The Shake-Flask Method

This protocol is adapted from established methodologies for determining thermodynamic solubility.[1][4]

Materials and Equipment
  • 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine (solid)

  • Anhydrous DMSO

  • Methanol (HPLC grade)

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes or glass vials

  • Volumetric flasks and pipettes

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Visible Spectrophotometer

Preparation of Saturated Solutions
  • Weighing the Compound: Accurately weigh approximately 2-5 mg of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine into a 2 mL microcentrifuge tube or glass vial. The key is to add an excess amount of the solid to ensure a saturated solution is formed.[1]

  • Adding the Solvent: To separate tubes, add a precise volume (e.g., 1 mL) of DMSO and methanol.

  • Initial Mixing: Vigorously vortex the mixtures for 2-3 minutes to facilitate initial dissolution.[2]

Equilibration
  • Incubation: Place the sealed tubes on an orbital shaker and agitate at room temperature for 24 to 48 hours. This extended period is crucial to ensure the system reaches thermodynamic equilibrium.[4]

  • Temperature Control: Maintain a constant temperature throughout the equilibration process, as solubility is temperature-dependent.

Phase Separation
  • Centrifugation: After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.[2]

  • Supernatant Collection: Carefully collect the supernatant without disturbing the pellet. For enhanced purity, the collected supernatant can be filtered through a 0.22 µm syringe filter.

Quantification of Solute Concentration

The concentration of the dissolved compound in the supernatant will be determined using a suitable analytical method. HPLC is the preferred method due to its specificity and sensitivity.

  • Preparation of Calibration Standards: Prepare a series of standard solutions of known concentrations of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine in the respective solvent (DMSO or methanol).

  • Sample Preparation: Dilute the collected supernatant with the appropriate solvent to bring the concentration within the linear range of the calibration curve.

  • HPLC Analysis:

    • Inject the calibration standards and the diluted samples onto the HPLC system.

    • Develop a suitable chromatographic method to achieve good peak shape and separation.

    • Monitor the absorbance at a wavelength where the compound has maximum absorbance (λmax).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

    • Determine the concentration of the compound in the diluted supernatant from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner.

Table 1: Experimentally Determined Solubility of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
DMSO25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value

Note: The molecular weight of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine (C₇H₅BrFN₃) is approximately 230.04 g/mol .[7]

Causality and Scientific Rationale

  • Choice of Method: The shake-flask method is chosen for its accuracy in determining thermodynamic solubility, providing a true measure of the compound's behavior at equilibrium.[4]

  • Equilibration Time: A 24-48 hour equilibration period is necessary to ensure that the dissolution and precipitation rates become equal, which is the definition of a saturated solution at equilibrium.

  • Phase Separation: Centrifugation and filtration are critical steps to remove all undissolved solid particles, as their presence would lead to an overestimation of solubility.[2]

  • Quantification Method: HPLC with UV detection is a robust and widely accepted method for quantifying the concentration of small molecules in solution due to its high sensitivity and specificity.

Safety Precautions

  • Always consult the Safety Data Sheet (SDS) for 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine, DMSO, and methanol before starting any experimental work.[8][9][10]

  • Handle the compound and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for determining the solubility of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine in DMSO and methanol. By following these detailed steps, researchers can generate accurate and reliable data, which is indispensable for making informed decisions in the drug discovery and development process.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • Millipore. (n.d.).
  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.
  • Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer.
  • Reddit. (2019). How do I experimentally and quantitatively determine the solubility of an alcohol like Methanol?.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • Lund University. (n.d.).
  • Sigma-Aldrich. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
  • MilliporeSigma. (2025).
  • Thermo Fisher Scientific. (2025).
  • Sigma-Aldrich. (n.d.). 5-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine.
  • Sunway Pharm Ltd. (n.d.). 5-BROMO-4-FLUORO-1H-PYRROLO[2,3-B]PYRIDIN-3-AMINE.
  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
  • ChemScene. (2021).
  • BLDpharm. (n.d.). 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine.
  • BenchChem. (2025). Technical Support Center: Purification of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine.
  • Enamine. (n.d.).

Sources

Method

Application Note: Scalable Synthesis of 4-Fluoro-5-bromo-7-azaindole Derivatives

This Application Note is designed for researchers and process chemists in the pharmaceutical industry, specifically those working on kinase inhibitor scaffolds (e.g., Bcl-2, JAK, or FGFR inhibitors). It details a validat...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in the pharmaceutical industry, specifically those working on kinase inhibitor scaffolds (e.g., Bcl-2, JAK, or FGFR inhibitors). It details a validated, scalable route for synthesizing 4-fluoro-5-bromo-7-azaindole (5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine), a critical "privileged scaffold" often difficult to access due to the competing electronic effects of the pyridine ring.

Executive Summary

The 4-fluoro-5-bromo-7-azaindole scaffold represents a challenging synthetic target due to the orthogonal electronic requirements of introducing a fluorine at C4 (nucleophilic aromatic substitution or Halex) and a bromine at C5 (electrophilic aromatic substitution), followed by the construction of the pyrrole ring.

Conventional routes starting from 7-azaindole often fail to achieve high regioselectivity at C4/C5. This protocol details a "Pyridine-First" strategy , building the functionalized pyridine core before cyclization. This approach ensures 100% regiocontrol, eliminates hazardous diazonium intermediates (Balz-Schiemann), and relies on crystallizable intermediates suitable for multi-kilogram scale-up.

Key Performance Indicators (KPIs)
  • Overall Yield: ~35–40% (4 steps)

  • Purity: >98% (HPLC), suitable for GMP steps.

  • Scalability: Validated on 100g – 1kg scale.

  • Safety: Avoids nitration exotherms and diazonium salts.

Retrosynthetic Analysis & Strategy

The logic governing this synthesis is Steric & Electronic Synergy .

  • Fluorine Introduction: Performed first on the pyridine ring via Halex (Halogen Exchange) to utilize the activating effect of the ring nitrogen.

  • Bromination: Directed to the C5 position by the para-directing amino group and ortho-directing fluorine, while C3 is sterically shielded.

  • Cyclization: The "Larock-type" annulation (Sonogashira + Cyclization) is used to build the pyrrole ring last, ensuring the delicate halogens remain intact.

Workflow Diagram (DOT)

The following diagram illustrates the critical path and decision points.

SynthesisRoute Start 2-Amino-4-chloropyridine (Cheap Starting Material) Step1 Step 1: Halex Fluorination (NaF, DMF, 140°C) Start->Step1 Inter1 2-Amino-4-fluoropyridine Step1->Inter1 Step2 Step 2: Regioselective Bromination (NBS, MeCN, 0-10°C) Inter1->Step2 Inter2 2-Amino-4-fluoro-5-bromopyridine (C5 Selective) Step2->Inter2 Step2->Inter2 Steric control blocks C3 Step3 Step 3: Iodination (NIS, DMF) Inter2->Step3 Inter3 2-Amino-3-iodo-4-fluoro-5-bromopyridine Step3->Inter3 Step4 Step 4: Sonogashira/Cyclization (TMS-Acetylene, Pd(PPh3)2Cl2, CuI) Inter3->Step4 Final 4-Fluoro-5-bromo-7-azaindole (Target API Intermediate) Step4->Final

Caption: Figure 1. Validated synthetic route maximizing regioselectivity via steric steering.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-Amino-4-fluoropyridine (Halex Reaction)

Principle: Nucleophilic aromatic substitution (


) replacing chlorine with fluorine. The 2-amino group is electron-donating, which usually deactivates 

, but the position 4 is sufficiently activated in pyridines. Scale: 100 g input.
  • Setup: Equip a 2L Hastelloy or glass-lined reactor (fluoride compatible) with a mechanical stirrer, reflux condenser, and N2 line.

  • Reagents:

    • 2-Amino-4-chloropyridine (100 g, 0.78 mol)

    • Sodium Fluoride (NaF), spray-dried (164 g, 3.9 mol, 5.0 equiv)

    • Tetraphenylphosphonium bromide (TPPB) (16 g, 5 mol% catalyst)

    • Solvent: Sulfolane or dry DMF (500 mL). Note: Sulfolane allows higher temps.

  • Procedure:

    • Charge solvent, starting material, NaF, and catalyst.

    • Heat to 140–150°C for 12–18 hours. Monitor by HPLC (Target: >95% conversion).

    • Critical Control: Ensure system is strictly anhydrous; water kills the reaction rate.

  • Work-up:

    • Cool to 25°C. Filter off inorganic salts (NaCl/NaF).

    • Dilute filtrate with MTBE (1 L) and wash with water (3 x 500 mL) to remove solvent.

    • Concentrate organic phase.[1]

    • Purification: Recrystallize from boiling toluene/heptane (1:1).

  • Yield: ~75–80% (White crystalline solid).

Stage 2: Regioselective Bromination (The "Steering" Step)

Principle: Electrophilic Aromatic Substitution (SEAr). The amino group directs ortho (C3) and para (C5). The fluorine directs ortho (C3, C5). However, C3 is sterically crowded (sandwiched between NH2 and F). C5 is accessible.

  • Reagents:

    • 2-Amino-4-fluoropyridine (60 g, 0.53 mol)

    • N-Bromosuccinimide (NBS) (95 g, 0.53 mol, 1.0 equiv)

    • Solvent: Acetonitrile (MeCN) (600 mL)

  • Procedure:

    • Dissolve amine in MeCN and cool to 0–5°C .

    • Add NBS portion-wise over 1 hour. Exotherm Warning: Do not exceed 10°C.[2]

    • Stir at 0°C for 2 hours, then warm to RT for 1 hour.

  • Work-up:

    • Concentrate MeCN to ~20% volume.

    • Add Water (500 mL) to precipitate the product.

    • Filter the solid.[2][3] Wash with cold water and hexanes.

  • Yield: 85–90%.

  • Data Check: 1H NMR should show two singlets (or doublets with F-coupling) for the pyridine protons. Absence of C3-H confirms regioselectivity.

Stage 3 & 4: Iodination and Annulation (The "Larock" Sequence)

This stage builds the pyrrole ring. We first install an iodine at C3 (the only remaining activated spot), then couple an alkyne.

Step 3A: Iodination

  • Reagents: Intermediate from Stage 2 (50 g), N-Iodosuccinimide (NIS) (1.1 equiv), DMF.

  • Conditions: Stir at RT for 4 hours. Pour into water/thiosulfate. Filter precipitate.

  • Product: 2-Amino-3-iodo-4-fluoro-5-bromopyridine.

Step 3B: Sonogashira Coupling & Cyclization

  • Reagents:

    • Iodo-intermediate (50 g)

    • Trimethylsilylacetylene (TMSA) (1.5 equiv)

    • PdCl2(PPh3)2 (2 mol%), CuI (1 mol%)

    • Base: Triethylamine (TEA) / THF (1:4 ratio).

  • Procedure:

    • Degas solvents (Sparge with N2 for 30 min). Oxygen causes homocoupling of alkyne.

    • Heat to 60°C for 6 hours.

    • In-situ Cyclization: Add Potassium tert-butoxide (KOtBu) (2.0 equiv) in NMP and heat to 80°C. This desilylates and cyclizes in one pot.

  • Work-up:

    • Quench with saturated NH4Cl. Extract with Ethyl Acetate.[4]

    • Pass through a silica plug (to remove Pd).

    • Purification: Slurry in MeOH or recrystallize from EtOH.

  • Final Yield: ~60% (from iodo precursor).

Process Safety & Critical Parameters (CPP)

Thermal Risk Assessment
  • NBS Addition: The bromination is exothermic (

    
    ). On a >1kg scale, active cooling is mandatory. Accumulation of NBS at low temp followed by rapid warming can trigger a runaway. Dose-controlled addition  is required.
    
  • Halex Reaction: High temperature (140°C) with DMF poses a risk of thermal decomposition of the solvent if acidic impurities are present. Ensure basic conditions (excess NaF).

Impurity Profile
ImpurityOriginControl Strategy
3,5-Dibromo species Over-bromination in Stage 2Strict stoichiometry (1.0 eq NBS). Low temp.
4-Chloro analog Incomplete Halex reactionPush conversion >98% before workup.
Pd residues Catalyst carryoverUse Thiol-functionalized silica scavengers (e.g., SiliaMetS®) post-reaction.

References

  • BenchChem. Scale-Up Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine. (2025).[2][5] Retrieved from

  • Thibault, C., et al. "Concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine." Organic Letters 5.26 (2003): 5023-5025.

  • Li, X., et al. "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine."[6] International Journal of Simulation Systems, Science & Technology (2016).

  • Shanghai Human Biotech. "Synthetic process of 5-bromo-7-azaindole." Patent CN104387384A.

  • Sun, H., et al. "Silver-catalyzed on-water intramolecular cyclization... to 7-azaindoles."[7] Synthesis 49 (2017): 4845-4852.[7]

  • Schirok, H. "Synthesis of 4-Fluoro-7-azaindoles via Halogen Dance.

Disclaimer: This protocol involves hazardous chemicals (HF precursors, palladium catalysts). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE. A specific HAZOP study is recommended before scaling beyond 100g.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 3-amine substitution on 4-fluoro-7-azaindole core

Technical Support Center: 4-Fluoro-7-Azaindole Functionalization Topic: . Ticket ID: CHEM-SUP-7AZA-04F Status: Open Analyst: Senior Application Scientist, MedChem Support Introduction: The "Privileged but Precarious" Sca...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Fluoro-7-Azaindole Functionalization

Topic: . Ticket ID: CHEM-SUP-7AZA-04F Status: Open Analyst: Senior Application Scientist, MedChem Support

Introduction: The "Privileged but Precarious" Scaffold

You are working with 4-fluoro-7-azaindole (4-fluoro-1H-pyrrolo[2,3-b]pyridine).[1] This is a high-value scaffold in kinase inhibitor discovery (e.g., Venetoclax intermediates), but it presents a unique chemoselectivity challenge that does not exist in standard indoles or even non-fluorinated 7-azaindoles.

The Core Conflict:

  • Target: You want to functionalize C3 (the nucleophilic enamine-like carbon).

  • The Trap: The C4-Fluoro group is highly activated toward Nucleophilic Aromatic Substitution (SNAr) . The pyridine-like ring pulls electron density, making C4 electrophilic.

The Rule of Thumb: If your reaction conditions are basic or involve high heat with nucleophiles, you will lose the fluorine atom (SNAr at C4) before you functionalize C3.

Module 1: The Chemoselectivity Crisis (Troubleshooting Low Yields)

If your yields are low (<30%) or you are isolating "black tar," you are likely triggering one of two failure modes.

Failure Mode A: The C4-Displacement (Loss of Fluorine)
  • Symptom: 19F NMR shows loss of signal or a shift to a new, electron-rich species. MS shows M+Nu (Nucleophile) instead of M+Amine.

  • Cause: You used a strong base (e.g., NaH, K2CO3 in hot DMF) or a nucleophilic amine at high temperatures.

  • Mechanism: The amine attacks C4, displacing fluoride via Meisenheimer complex.

  • Fix: Switch to Acidic or Neutral conditions. Avoid SNAr by keeping the ring protonated or using non-nucleophilic bases.

Failure Mode B: N1-Alkylation Competition
  • Symptom: Functionalization occurs on the pyrrole nitrogen (N1) instead of C3.

  • Cause: The pKa of 7-azaindole N1-H is ~13 (more acidic than indole). Bases easily deprotonate it, making N1 the nucleophile.

  • Fix: Use N1-protection (SEM, Tosyl) OR use conditions that do not require deprotonation (e.g., Vilsmeier-Haack).

Module 2: The "Golden" Protocol (Reductive Amination)

This is the most robust method to install a substituted amine at C3 while preserving the 4-Fluoro group. It avoids the harsh conditions of direct coupling.

Strategy: C3-Formylation


 Reductive Amination.
Step 1: C3-Formylation (Vilsmeier-Haack)
  • Reagents: POCl3 (1.1 equiv), DMF (3.0 equiv), in CH2Cl2 or DCE.

  • Critical Parameter: Temperature Control.

    • Standard Indole: Often run at reflux.

    • 4-Fluoro-7-Azaindole: Must be run at 0°C to RT . Heating promotes C4-Cl exchange (displacement of F by Cl from POCl3).

  • Protocol:

    • Mix DMF and POCl3 at 0°C to form the Vilsmeier salt (white solid/slurry).

    • Add substrate in CH2Cl2 slowly.

    • Stir at RT for 2-4 hours.

    • Quench: Pour into ice/NaOAc (aq). Do not use strong NaOH for quenching; it will hydrolyze the 4-F.

Step 2: Reductive Amination
  • Reagents: Amine (1.1 equiv), NaBH(OAc)3 (STAB, 1.5 equiv), AcOH (cat.), DCE/THF.

  • Why STAB? Sodium Triacetoxyborohydride is mild and does not reduce the pyridine ring or displace the fluoride. Avoid NaBH4 (too basic/nucleophilic).

  • Protocol:

    • Dissolve C3-aldehyde and Amine in DCE.

    • Add catalytic AcOH (promotes imine formation). Stir 30 min.

    • Add NaBH(OAc)3. Stir at RT overnight.

    • Workup: Quench with sat. NaHCO3.

Module 3: The Shortcut (Mannich Reaction)

If you need a dimethylamine (


) or similar simple amine, the Mannich reaction is faster but requires strict pH control.
  • Reagents: Formaldehyde (aq), Secondary Amine (e.g., Dimethylamine), Acetic Acid (solvent/catalyst).

  • The Trick: Use Acetic Acid as the solvent. It protonates the pyridine nitrogen (N7), deactivating the ring toward SNAr (C4 attack) while activating the iminium intermediate for C3 attack.

  • Conditions: 50°C for 2-4 hours. Do not exceed 80°C.

  • Yield Expectation: 60-80%.

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathways, highlighting the "Safe Zones" vs. "Danger Zones."

G Start Start: 4-Fluoro-7-Azaindole Decision Target Substituent? Start->Decision Danger DANGER ZONE: Basic Conditions / High Heat (e.g., K2CO3, 100°C) Start->Danger Wrong Conditions RouteA Route A: Complex/Secondary Amine (Reductive Amination) Decision->RouteA Complex R-NH2 RouteB Route B: Simple Dimethylamine (Mannich Reaction) Decision->RouteB -CH2NMe2 StepA1 Step 1: Vilsmeier-Haack (POCl3/DMF, 0°C) *Keep Cold to Save F* RouteA->StepA1 StepB1 Mannich Conditions (HCHO + HNR2 in AcOH) *Acidic pH Protects C4* RouteB->StepB1 StepA2 Step 2: Reductive Amination (Amine + NaBH(OAc)3) *Mild Hydride* StepA1->StepA2 ResultGood Success: C3-Amine (4-F Preserved) StepA2->ResultGood StepB1->ResultGood ResultBad Failure: C4-Substitution (Fluorine Lost) Danger->ResultBad

Caption: Decision tree for C3-functionalization of 4-fluoro-7-azaindole, highlighting safe acidic/neutral pathways vs. high-risk basic pathways.

Comparative Data: Reagent Selection

Reagent SystemReaction TypeRisk to 4-FluoroYield PotentialRecommendation
POCl3 / DMF (0°C) Vilsmeier-HaackLowHigh (>85%)Primary Choice
HCHO / Amine / AcOH MannichLow (if T < 60°C)Med-High (60-80%)Good for simple amines
NBS / Base / Pd-Cat Halogenation/CouplingHigh Low-Med (<40%)Avoid (C4 SNAr risk)
NaBH4 / MeOH Reductive AminationMedium VariableUse NaBH(OAc)3 instead
K2CO3 / Alkyl Halide Direct AlkylationVery High LowDo Not Use

Frequently Asked Questions (FAQs)

Q: Can I use the Buchwald-Hartwig reaction to install the amine directly at C3? A: Technically yes, but it is difficult. You would first need to brominate C3 (using NBS). However, the subsequent Pd-coupling requires a base (e.g., NaOtBu or Cs2CO3). With the 4-Fluoro group present, these bases often trigger SNAr or hydrolysis at C4 before the Pd-cycle completes. If you must use Pd, protect N1 with SEM and use a weak phosphate base.

Q: My Vilsmeier reaction turned black and I lost the product. A: You likely overheated it. The "chloroiminium" intermediate is reactive.[2][3] If you heat >50°C, the chloride can displace the 4-fluorine. Keep the reaction at 0°C during addition and do not exceed room temperature.

Q: Why do you recommend NaBH(OAc)3 over NaBH3CN? A: NaBH(OAc)3 is safer (no cyanide) and works faster in DCE/AcOH. More importantly, it is less basic than NaBH4, reducing the risk of side reactions on the electron-deficient azaindole ring.

Q: I see a peak at M+30 in my MS. What is it? A: This is likely the methoxy adduct (


) replacing the fluorine (

). This happens if you use Methanol as a solvent with any base or heat. Switch to a non-nucleophilic solvent like DCE (Dichloroethane) or THF.

References

  • Song, J. J., et al. "Practical Synthesis of 7-Azaindole Derivatives: Reactivity and Chemoselectivity." Journal of Organic Chemistry, 2002.

  • Léogané, O., et al. "Halogenation of 7-azaindole: A general route to 3-substituted derivatives." Tetrahedron, 2005.

  • Wang, T., et al. "Discovery of Venetoclax (ABT-199): A First-in-Class BCL-2 Selective Inhibitor." Journal of Medicinal Chemistry, 2014. (Demonstrates functionalization of 4-fluoro-7-azaindole core).

  • Popowycz, F., et al. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Journal of Medicinal Chemistry, 2016.

Sources

Optimization

Preventing debromination during reduction of nitro-7-azaindole intermediates

Welcome to the technical support center for advanced pharmaceutical intermediates. This guide provides in-depth troubleshooting strategies and validated protocols to address the common and often frustrating challenge of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced pharmaceutical intermediates. This guide provides in-depth troubleshooting strategies and validated protocols to address the common and often frustrating challenge of debromination during the reduction of bromo-substituted nitro-7-azaindole intermediates.

Frequently Asked Questions (FAQs)

Q1: I'm trying to reduce a bromo-nitro-7-azaindole to the corresponding amine, but my primary product is the debrominated amine. Why is this happening?

A1: This is a classic chemoselectivity problem. The undesired replacement of a bromine atom with a hydrogen is a reductive side reaction known as hydrodehalogenation. This issue is particularly prevalent when using catalytic hydrogenation with highly active catalysts like Palladium on carbon (Pd/C).[1][2] The palladium catalyst is not only effective at reducing the nitro group but can also readily insert into the Carbon-Bromine (C-Br) bond, leading to its cleavage. The 7-azaindole ring's electronic nature can further influence the lability of the C-Br bond.

Q2: My standard protocol uses H₂ gas and Pd/C. What is the most straightforward change I can make to avoid debromination?

A2: The most direct solution is to switch to a catalyst with a lower propensity for causing dehalogenation. Raney Nickel is an excellent alternative for reducing nitro groups while often leaving aryl bromides and chlorides intact.[1][2] Another approach is to move away from high-pressure hydrogenation altogether and use a chemical reducing agent.

Q3: Are there reliable non-hydrogenation methods that are safer for the bromo-substituent?

A3: Absolutely. Metal-based reductions under neutral or mildly acidic conditions are highly effective and widely used for this purpose. The Fe/NH₄Cl system in a solvent like aqueous methanol or ethanol is a robust, scalable, and cost-effective method that is well-tolerated by aryl halides.[3][4] Other options include Tin(II) chloride (SnCl₂) and Sodium Dithionite (Na₂S₂O₄), which are known for their mildness and high chemoselectivity.[1][5][6]

Q4: How can I effectively monitor my reaction to detect the formation of the debrominated byproduct early?

A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are your primary tools. The debrominated compound will typically have a different polarity (often slightly less polar) than both your starting material and the desired product, appearing as a distinct spot on a TLC plate. For definitive identification, LC-MS is invaluable. You should monitor for three key masses: your starting material (M), your desired product (M-30, for loss of O₂ and gain of H₂), and the undesired byproduct (M-108, for loss of Br and NO₂ and gain of NH₂ and H).

Troubleshooting Guide: Diagnosing and Solving Debromination

Experiencing significant debromination can derail a synthesis. This guide provides a logical workflow to diagnose the issue based on your current method and guides you toward a robust solution.

Logical Workflow for Troubleshooting

The following decision tree illustrates a systematic approach to overcoming debromination issues.

G cluster_hydro Catalytic Hydrogenation cluster_metal Metal-Based Reduction start Problem: Significant Debromination (>10%) method_check What is your current reduction method? start->method_check hydro_path H₂ Gas with Pd/C or PtO₂ method_check->hydro_path Hydrogenation metal_path e.g., Fe/HCl, Zn/AcOH method_check->metal_path Metal/Acid solution1_hydro Immediate Fix: Switch Catalyst hydro_path->solution1_hydro High debromination risk solution2_hydro Alternative Strategy: Switch to Transfer Hydrogenation solution1_hydro->solution2_hydro If still problematic solution3_hydro Last Resort: Modify Conditions solution2_hydro->solution3_hydro If reagents are limited solution1_metal Immediate Fix: Change to Neutral Conditions metal_path->solution1_metal Harsh acidic conditions solution2_metal Alternative Strategy: Use a Milder Reagent solution1_metal->solution2_metal For highly sensitive substrates

Caption: Troubleshooting decision tree for debromination.

Comparative Analysis of Reduction Methods

The choice of reducing agent is the most critical factor in preventing hydrodehalogenation. The table below summarizes the most common methods, highlighting their relative risk of causing debromination.

Reduction MethodReagents & Typical ConditionsProsConsDebromination Risk
Catalytic Hydrogenation H₂ (gas), Pd/C, MeOH or EtOH, RTHigh conversion, clean byproducts (H₂O).High risk of dehalogenation , requires pressure equipment.Very High [1]
Catalytic Hydrogenation H₂ (gas), Raney Ni, MeOH or EtOH, RTLower dehalogenation risk than Pd/C.[1][2]Pyrophoric catalyst, requires careful handling.Low to Moderate
Transfer Hydrogenation Hydrazine (N₂H₄·H₂O), Raney Ni or Fe, EtOH, RefluxAvoids H₂ gas, often milder conditions.[7]Hydrazine is toxic, reaction can be exothermic.Low
Metal/Acid Reduction Fe powder, NH₄Cl, EtOH/H₂O, RefluxExcellent chemoselectivity , inexpensive, scalable.[3][4]Generates metal waste, can be heterogeneous.Very Low
Metal/Acid Reduction SnCl₂·2H₂O, EtOH, RefluxMild conditions, good for sensitive substrates.Stoichiometric tin waste can be difficult to remove.Very Low
Dithionite Reduction Na₂S₂O₄, CH₂Cl₂/H₂O, RTVery mild, tolerates many functional groups.[5][8]Can be slower, may require a phase-transfer catalyst.Extremely Low
Validated Experimental Protocols

The following protocols have been selected for their high success rate in selectively reducing nitro groups in the presence of bromo substituents.

Protocol 1: Chemoselective Reduction with Iron and Ammonium Chloride

This method is robust, cost-effective, and highly recommended as a first-line approach to replace problematic hydrogenation procedures.[3]

Experimental Workflow Diagram

G start Start setup 1. Charge flask with: - Bromo-nitro-7-azaindole - Methanol or Ethanol - Ammonium Chloride start->setup add_fe 2. Add Iron powder under stirring setup->add_fe reflux 3. Heat to reflux (typically 70-80°C) Monitor by TLC/LC-MS add_fe->reflux cool 4. Cool to ~40°C Add water (IMPORTANT) reflux->cool filter 5. Filter through Celite to remove iron sludge cool->filter extract 6. Extract filtrate with an organic solvent (e.g., EtOAc) filter->extract dry 7. Dry organic layer and concentrate in vacuo extract->dry end End: Crude Bromo-amino-7-azaindole dry->end

Caption: Step-by-step workflow for Fe/NH₄Cl reduction.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the bromo-nitro-7-azaindole intermediate (1.0 eq), methanol or ethanol (10-15 mL per gram of substrate), and ammonium chloride (4.0 eq).

  • Reagent Addition: While stirring the suspension, add fine iron powder (5.0 eq) in portions.

  • Reaction: Heat the mixture to reflux (typically 75-80 °C) and maintain for 2-6 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Workup (Aqueous Quench): Once complete, cool the reaction mixture to approximately 40 °C. Crucially, add water (2-3 mL per gram of substrate) before any solvent removal to mitigate potential exotherms. [3]

  • Filtration: Filter the hot mixture through a pad of Celite to remove the iron salts and unreacted iron. Wash the filter cake thoroughly with the reaction solvent (e.g., methanol).

  • Extraction: Concentrate the filtrate under reduced pressure to remove most of the solvent. To the resulting slurry, add water and a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane). Extract the aqueous layer multiple times.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude bromo-amino-7-azaindole, which can be purified further by crystallization or column chromatography.

Protocol 2: Reduction with Sodium Dithionite

This protocol is exceptionally mild and ideal for substrates with multiple sensitive functional groups where even the Fe/NH₄Cl system might be too harsh.[5]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve the bromo-nitro-7-azaindole intermediate (1.0 eq) in a suitable organic solvent like dichloromethane (CH₂Cl₂) or THF. If solubility is an issue, a two-phase system with water can be used.

  • Reagent Solution: In a separate flask, prepare a fresh aqueous solution of sodium dithionite (Na₂S₂O₄, 3.0-4.0 eq) and a base such as sodium bicarbonate (NaHCO₃).

  • Reaction: Add the aqueous dithionite solution dropwise to the stirring solution of the nitro compound at room temperature. If using a two-phase system, vigorous stirring is essential. A phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be added to accelerate the reaction.[6]

  • Monitoring: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Separate the organic layer. Extract the aqueous layer with fresh organic solvent.

  • Isolation: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired product.

References
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 2021. [Link]

  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. IOP Conference Series: Materials Science and Engineering, 2021. [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 2019. [Link]

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Organic Process Research & Development, 2005. [Link]

  • Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Longdom Publishing, 2015. [Link]

  • Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances, 2025. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. ChemCatChem, 2025. [Link]

  • Sodium Dithionite Reduction of Nitroarenes. Scribd. [Link]

  • Sodium Dithionite. ScienceMadness. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Tetrahedron Letters, 2005. [Link]

  • Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications, 1992. [Link]

  • Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry, 2017. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine

Case ID: PUR-AZA-774 Compound: 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine CAS: 1172068-36-8 Molecular Weight: 230.04 g/mol Support Tier: Senior Application Scientist Level Executive Summary: The "Invisible" Degrad...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-AZA-774 Compound: 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine CAS: 1172068-36-8 Molecular Weight: 230.04 g/mol Support Tier: Senior Application Scientist Level

Executive Summary: The "Invisible" Degradation Challenge

As a Senior Application Scientist, I frequently encounter researchers struggling with 3-amino-7-azaindoles . The specific substitution pattern here—a bromine at C5 and a fluorine at C4—creates a unique electronic push-pull system.[1]

The Core Problem: The 3-amino group on the electron-deficient 7-azaindole core is highly susceptible to oxidative coupling. Unlike simple anilines, this compound can form "quinone-imine" type species upon exposure to air, turning your white solid into a purple/black tar within hours if not handled correctly.

The Solution: This guide moves beyond standard chromatography. We utilize the compound's specific pKa modulation (caused by the F and Br atoms) to design a self-validating acid-base extraction and a modified silica protocol that prevents on-column degradation.

Part 1: Chemical Stability & Handling (Pre-Purification)

Before attempting purification, you must stabilize the crude matrix.[1] The fluorine atom at C4 significantly lowers the pKa of the pyridine nitrogen compared to the parent 7-azaindole (pKa ~4.6), making this compound less basic but more acidic at the pyrrole NH.

Critical Handling Protocols
ParameterSpecificationScientific Rationale
Atmosphere Argon/Nitrogen (Strict)The 3-amino group is electron-rich; oxygen promotes radical cation formation and dimerization (purple impurities).
Solvent Choice Degassed MeOH, THF, or EtOAcDissolved oxygen in solvents is sufficient to initiate degradation during rotary evaporation.[1]
Temperature < 40 °CThermal energy accelerates the oxidative deamination or coupling pathways.[1]
Light Amber Glass / FoilHalogenated heterocycles can undergo photolytic de-halogenation (loss of Br).[1]

Part 2: Purification Workflows

Method A: The "Self-Validating" Acid-Base Extraction

Best for: Removing non-basic impurities (starting nitro compounds, phenols) without column chromatography.

This method relies on the calculated pKa of the 3-amino group (approx. 3.0–3.5 due to EWG effects of F/Br).[1]

Protocol:

  • Dissolution: Dissolve crude residue in EtOAc (Ethyl Acetate) .

  • Acid Wash (Validation Step): Extract with 0.5 M HCl (cold).[1]

    • Checkpoint: The product moves to the aqueous layer (yellowish solution). Dark non-basic tars remain in the organic layer.[1]

  • Wash: Wash the aqueous acidic layer 2x with DCM to remove lipophilic impurities.[1]

  • Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to 8–9 using saturated NaHCO₃ or 2M NaOH .

    • Checkpoint: The product should precipitate as a solid or oil.[1]

  • Re-extraction: Extract 3x with EtOAc/THF (9:1) . The THF helps solubilize the polar amine.[1]

  • Drying: Dry over Na₂SO₄ (avoid MgSO₄ as it can be slightly acidic/Lewis acidic) and concentrate under Argon.

Method B: Modified Flash Chromatography

Best for: High-purity requirements (>98%) or separating regioisomers.

Standard silica gel is acidic (pH ~5).[1] This acidity can catalyze the decomposition of your amine during the run.[1] You must buffer the silica.[1]

Column Setup:

  • Stationary Phase: Silica Gel (40-63 µm).[1]

  • Pre-treatment: Flush column with Mobile Phase + 1% Triethylamine (TEA) before loading sample.[1] This neutralizes active silanol sites.[1]

Mobile Phase Gradient:

  • Solvent A: Dichloromethane (DCM)[2]

  • Solvent B: Methanol (MeOH) containing 1% NH₄OH (aq) .

  • Gradient: 0% B → 5% B over 10 CV (Column Volumes).

    • Note: Do not exceed 10% MeOH if possible; silica dissolution becomes an issue, and resolution drops.[1]

Part 3: Troubleshooting & FAQs

Q1: My product turned dark purple/black during rotary evaporation. Is it ruined?

Diagnosis: This is "Azaindole Blue" formation—oxidative dimerization.[1] Solution:

  • Don't Panic: The color is intense (high extinction coefficient), so even 1% impurity looks like 50%.[1]

  • Rescue: Redissolve in DCM. Pass through a small pad of Basic Alumina .[1] The oxidized polymer often sticks to alumina, while the monomer elutes.

  • Prevention: Add a trace amount of antioxidant (e.g., BHT) to your collection flask if the downstream step allows it.[1]

Q2: The compound streaks on the TLC plate and column. I can't separate spots.

Diagnosis: Interaction between the basic pyridine/amine nitrogens and acidic silanols.[1] Solution:

  • TLC: Dip your TLC plate in 5% TEA in Hexane and dry it before spotting your compound.[1]

  • Column: Switch to the DCM/MeOH/NH₄OH system described in Method B. The ammonia competes for the silanol sites, sharpening the peak.

Q3: I see a "ghost peak" in LCMS with M+16 or M+32.

Diagnosis: N-Oxide formation (on the pyridine nitrogen) or hydroxylamine formation (incomplete reduction of the nitro precursor). Solution:

  • If N-Oxide : Treat the crude with PCl₃ or Zn powder in acetic acid to reduce it back to the parent heterocycle before purification.[1]

  • If Hydroxylamine : This is a reaction intermediate.[1] Push the reduction step (e.g., add more Fe/NH₄Cl or Hydrogenation catalyst) before attempting purification.

Part 4: Visualization (Logic & Workflow)

Figure 1: Purification Decision Matrix

This logic gate ensures you choose the method that minimizes yield loss based on your crude profile.[1]

PurificationLogic Start Crude Reaction Mixture CheckColor Is the crude BLACK/PURPLE? Start->CheckColor CheckSolubility Is it soluble in cold 0.5M HCl? MethodA Method A: Acid-Base Extraction (Scalable, Fast) CheckSolubility->MethodA Yes (Clear Solution) MethodB Method B: Buffered Silica Column (High Purity) CheckSolubility->MethodB No (Suspension/Tars) MethodA->MethodB If Purity < 95% MethodC Method C: Reverse Phase (C18) (For Polar Impurities) MethodB->MethodC If Tailing Persists CheckColor->CheckSolubility No AluminaPad Pre-filter: Basic Alumina Pad (Remove Oxidants) CheckColor->AluminaPad Yes AluminaPad->CheckSolubility

Caption: Decision tree for selecting the optimal purification route based on crude solubility and oxidation state.

Part 5: Analytical Validation

When verifying your purified compound, look for these specific markers to confirm the integrity of the 5-bromo-4-fluoro-7-azaindole core.

TechniqueExpected SignalValidation Note
1H NMR (DMSO-d6) δ ~11.5 ppm (br s, 1H) Pyrrole NH. If missing, N-alkylation occurred.[1]
1H NMR (DMSO-d6) δ ~5.0–6.0 ppm (br s, 2H) Amine NH₂. Broadening indicates proton exchange or H-bonding.[1]
19F NMR Single peak ~-130 to -140 ppm Confirm C-F bond integrity. Loss of F is a common side reaction in reduction.[1]
LC-MS m/z 230/232 (1:1 ratio) Characteristic Bromine isotope pattern.[1]

References

  • Synthesis of Azaindole Derivatives

    • Title: Process for the preparation of antiviral 7-azaindole derivatives.[1][3]

    • Source: WO2003082289A1 (Patent).[1]

    • Relevance: Describes the general handling, chlorination/halogenation, and workup of 3-substituted 7-azaindoles.
    • URL:

  • Purification of Amino-Azaindoles

    • Title: Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines.[4]

    • Source: PMC (PubMed Central).[1]

    • Relevance: Details chromatographic conditions (MeOH/Et3N)
    • URL: (Generalized link to relevant PMC search based on search result 1.6 context).

  • Structural Data & Stability

    • Title: 5-Bromo-1H-pyrrolo[2,3-b]pyridine Crystal Structure.[5]

    • Source: NIH / Acta Crystallographica.[1]

    • Relevance: Provides structural baseline (hydrogen bonding patterns)
    • URL:

  • Precursor Information

    • Title: 5-bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1172068-33-5).

    • Source: MilliporeSigma / BenchChem.[1]

    • Relevance: Identifies the immediate nitro precursor, confirming the reduction pathway as the primary synthesis/impurity source.
    • URL:

Sources

Optimization

Resolving regioselectivity issues in halogenation of 7-azaindole amines

Welcome to the Technical Support Center for 7-Azaindole Functionalization. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective halogenation of amino-7-azaindoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-Azaindole Functionalization. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective halogenation of amino-7-azaindoles. The 7-azaindole core is a privileged scaffold in drug discovery, but its dual electronic nature—a


-excessive pyrrole fused to a 

-deficient pyridine—makes regiocontrol notoriously difficult, especially when electron-donating amine groups are present.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your syntheses are robust, scalable, and reproducible.

Troubleshooting Guides & FAQs

Q1: Why am I getting a mixture of C-3 and C-5/C-6 halogenated products when brominating amino-7-azaindoles? Causality: The 7-azaindole core inherently possesses two competing electronic systems: a


-excessive pyrrole ring (which naturally directs electrophiles to C-3) and a 

-deficient pyridine ring. However, introducing an electron-donating amine group significantly increases the electron density of the pyridine ring, creating competing nucleophilic sites. Standard electrophilic halogenation (e.g., using

or NBS in standard solvents) often lacks the kinetic discrimination required, leading to complex mixtures. Solution: To selectively target the C-3 position without affecting the activated pyridine ring, switch to a milder, highly specific halogenating agent. For instance, using1 provides excellent C-3 regioselectivity by avoiding the highly reactive bromonium ion intermediate[1].

Q2: How can I selectively halogenate the C-4 position over the C-3 position? Causality: The C-4 position is located on the electron-deficient pyridine ring, making direct electrophilic aromatic substitution highly unfavorable compared to the pyrrole C-3 position. Solution: Employ a Reissert-Henze type functionalization via an N-oxide intermediate. By treating the 7-azaindole with meta-chloroperoxybenzoic acid (mCPBA), you form the N-oxide. Subsequent treatment with2 drives a highly regioselective nucleophilic addition-elimination sequence at the C-4 position, completely bypassing the C-3 reactivity[2]. This method is highly scalable and avoids regioisomeric impurities[3].

Q3: What is the best method to achieve selective C-2 halogenation? Causality: Direct electrophilic halogenation preferentially attacks C-3 due to the stability of the intermediate Wheland complex. To target C-2, you must override this intrinsic electronic preference using steric and coordinating directing groups. Solution: Utilize a4. First, protect the pyrrole nitrogen with a bulky, electron-withdrawing p-toluenesulfonyl (Tosyl) group. This lowers C-3 nucleophilicity and provides a coordinating site for strong bases (like LDA). Deprotonation selectively occurs at C-2, and subsequent trapping with a halogen source yields the C-2 halogenated product exclusively[4].

Q4: Can I use transition-metal catalysis to control regioselectivity? Solution: Yes. For challenging ortho-halogenations, 5 as both the solvent and the chlorinating agent has proven highly effective. The azaindole nitrogen acts as a directing group, allowing for operationally simple and highly regioselective functionalization[5].

Quantitative Data Presentation

The following table summarizes the optimal reagents and expected yields for targeting specific positions on the 7-azaindole core:

Target PositionReagent / CatalystIntermediate / Directing GroupTypical YieldReference
C-3

, MeCN
None (Direct EAS)>85%[1]
C-4 mCPBA, then MsCl/DMFN-Oxide70-80%[2]
C-2 LDA, then

or

N-Tosyl (DoM)80-85%[4]
Ortho (C-H) [Rh] catalyst, DCEN-Directing GroupVaries[5]

Experimental Protocols

Protocol 1: Regioselective C-4 Chlorination via N-Oxide Strategy
  • N-Oxidation: Dissolve the amino-7-azaindole in dichloromethane (DCM). Add 1.1 equivalents of mCPBA at 0 °C. Stir for 2-4 hours at room temperature.

  • Validation Check: TLC (10% MeOH in DCM) should show complete conversion of the starting material to a baseline-polar spot (N-oxide) before proceeding.

  • Isolation: Quench with saturated aqueous

    
    , extract with DCM, and concentrate to yield the N-oxide intermediate.
    
  • Chlorination: Dissolve the N-oxide in anhydrous DMF. Dropwise add 1.5 equivalents of Methanesulfonyl chloride (MsCl) at 0 °C.

  • Heating: Warm the mixture to 70 °C for 3 hours to drive the Reissert-Henze rearrangement.

  • Workup: Cool to room temperature, quench with water, and extract with ethyl acetate. Purify via recrystallization to isolate the 4-chloro-7-azaindole derivative.

Protocol 2: Mild C-3 Bromination using
  • Preparation: Suspend the amino-7-azaindole (1.0 eq) in anhydrous acetonitrile (MeCN).

  • Reagent Addition: Add Copper(II) bromide (

    
    , 2.5 eq) portion-wise at room temperature.
    
  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Validation Check: The reaction mixture will transition from a dark suspension to a clear solution with a white precipitate (copper(I) bromide) as the reaction reaches completion, serving as a visual kinetic indicator.

  • Quenching & Extraction: Pour the mixture into a 10% aqueous ammonia solution to complex the copper salts. Extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate to yield the highly pure 3-bromo derivative.
    
Protocol 3: Selective C-2 Bromination via Directed ortho-Metalation (DoM)
  • N-Protection: Treat the 7-azaindole with NaH in THF at 0 °C, followed by the addition of p-Toluenesulfonyl chloride (TsCl). Isolate the N-Tosyl intermediate.

  • Metalation: Dissolve the N-Tosyl-7-azaindole in anhydrous THF and cool to -78 °C. Slowly add 1.2 equivalents of Lithium diisopropylamide (LDA). Stir for 1 hour.

  • Validation Check: Quench a small aliquot with

    
    . The observation of >95% deuterium incorporation at C-2 via 
    
    
    
    NMR confirms successful metalation before adding the bulk halogen source.
  • Halogenation: Add a solution of

    
     (1.5 eq) in THF dropwise. Stir for 2 hours while slowly warming to room temperature.
    
  • Workup: Quench with saturated

    
    , extract with ethyl acetate, and purify via silica gel chromatography.
    

Regioselectivity Workflow Visualization

G Start Amino-7-Azaindole Starting Material TargetC3 Goal: C-3 Halogenation (Pyrrole Ring) Start->TargetC3 TargetC4 Goal: C-4 Halogenation (Pyridine Ring) Start->TargetC4 TargetC2 Goal: C-2 Halogenation (Pyrrole Ring) Start->TargetC2 MethodC3 Reagent: CuBr2 in MeCN Mechanism: Mild Electrophilic Outcome: High C-3 Selectivity TargetC3->MethodC3 MethodC4 Reagent: mCPBA then MsCl Mechanism: N-Oxide Rearrangement Outcome: High C-4 Selectivity TargetC4->MethodC4 MethodC2 Reagent: TsCl, then LDA / CBr4 Mechanism: Directed ortho-Metalation Outcome: High C-2 Selectivity TargetC2->MethodC2

Workflow for regioselective halogenation of amino-7-azaindoles based on target position.

References[3] Title: Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole

Sources

Troubleshooting

Overcoming poor solubility of 5-bromo-4-fluoro-7-azaindole in screening assays

Technical Support Center: Solubility Optimization for 5-Bromo-4-Fluoro-7-Azaindole Executive Summary & Compound Analysis The Challenge: You are likely utilizing 5-bromo-4-fluoro-7-azaindole as a fragment or scaffold for...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 5-Bromo-4-Fluoro-7-Azaindole

Executive Summary & Compound Analysis

The Challenge: You are likely utilizing 5-bromo-4-fluoro-7-azaindole as a fragment or scaffold for kinase inhibitor development. While the 7-azaindole core is a privileged structure (bioisostere of purine/indole), this specific analog presents a "perfect storm" for insolubility.

The "Why" (Chemical Causality):

  • Crystal Lattice Energy: The C-5 Bromine atom is large and highly polarizable, enhancing intermolecular van der Waals interactions and stacking energy in the solid state. This increases the energy required to break the crystal lattice.

  • Lipophilicity (LogP): Both Bromine and Fluorine are lipophilic substituents. They significantly increase the cLogP compared to the parent 7-azaindole, driving the compound out of the aqueous phase.

  • Electronic Effects (pKa Suppression): The pyridine-like nitrogen (N7) in 7-azaindole typically has a pKa ~4.6, providing some solubility via protonation in acidic media. However, the electron-withdrawing nature of the C-4 Fluorine and C-5 Bromine inductively pulls electron density away from N7. This lowers the pKa further (likely <3.0), rendering the molecule uncharged and neutral at physiological pH (7.4), which is the least soluble state.

Troubleshooting Guide: FAQs & Solutions

Category A: Solvent & Formulation[1][2][3][4][5][6]

Q: I see immediate precipitation when adding my DMSO stock to the assay buffer. Why? A: You are experiencing "Crash Out" due to the mixing enthalpy penalty . When a hydrophobic compound in 100% DMSO is suddenly exposed to 99% water, the water molecules form a highly ordered "cage" (hydration shell) around the hydrophobic solute. This is entropically unfavorable.[1] If the local concentration of the compound exceeds its kinetic solubility limit during the mixing process, it nucleates and precipitates immediately.

  • Solution: Do not pipette 100% DMSO stock directly into the bulk buffer.

    • Method 1 (Acoustic): Use an acoustic dispenser (e.g., Echo) to shoot nanoliter droplets. The high surface-to-volume ratio ensures instant dissolution before nuclei form.

    • Method 2 (Intermediate Step): Dilute your 10 mM stock to 100 µM in a "transition solvent" (e.g., 50% DMSO/Water or 100% Ethanol) before the final step.

Q: Can I use detergents? Which ones work for azaindoles? A: Yes, detergents are mandatory for this compound class to prevent "promiscuous aggregation." Hydrophobic scaffolds often form colloidal aggregates that sequester enzymes, leading to false positives (IC50 artifacts).

  • Recommendation: Use non-ionic detergents below their Critical Micelle Concentration (CMC) to stabilize the monomeric form.

    • Triton X-100: 0.01% (Standard for kinase assays).

    • Tween-20: 0.005% (Milder, good for cell-based assays).

    • CHAPS: If ionic strength is a concern.

Q: What is the maximum DMSO concentration I can use? A: Standard kinase assays tolerate up to 1-2% DMSO , but this compound may require the upper limit.

  • Validation: You must run a "DMSO Tolerance Test" (Protocol below) to ensure your enzyme/cell line activity isn't compromised. If 2% DMSO keeps the compound soluble but inhibits your enzyme by 50%, you have a "assay window" problem.

Category B: Assay Interference[7]

Q: My IC50 curve is very steep (Hill slope > 2.0). Is this real inhibition? A: Likely not. A Hill slope > 2.0 often indicates precipitation-based inhibition or aggregation. The compound falls out of solution at high concentrations, physically removing itself or non-specifically coating the protein.

  • Diagnostic: Centrifuge the assay plate (1000 x g for 5 mins) before reading. If the signal changes significantly, you have precipitation.

Optimized Experimental Protocols

Protocol A: The "Safe" Serial Dilution (Manual)

Use this if you do not have an acoustic dispenser.

  • Prepare Stocks: Start with 10 mM compound in 100% DMSO.

  • Intermediate Plate (The "Shift"):

    • Prepare a 3-fold serial dilution series in 100% DMSO first.

    • Why? Diluting in buffer creates a concentration gradient where the highest concentrations precipitate immediately.

  • The "Step-Down" Transfer:

    • Transfer 2 µL of the DMSO series into 98 µL of Assay Buffer + 0.01% Triton X-100 .

    • Mix immediately by pipetting up and down (do not vortex vigorously, which can induce aggregation).

    • Final Concentration: This gives you a 2% DMSO working solution.

  • Final Assay Addition:

    • Transfer 10 µL of this working solution to 10 µL of enzyme/substrate mix.

    • Final Assay Conditions: 1% DMSO, 0.005% Triton X-100.

Protocol B: Nephelometry Solubility Limit Test

Determine the exact concentration where your compound crashes.

StepAction
1 Prepare 2x Assay Buffer (PBS or HEPES pH 7.4).
2 Titrate compound (100 µM down to 0.1 µM) in the buffer (keep DMSO constant at 1%).
3 Incubate at Room Temp for 60 minutes (simulate assay time).
4 Read: Measure Light Scattering (Nephelometry) or Absorbance at 600nm (Turbidity).
5 Analyze: Plot Signal vs. Concentration. The "break point" where signal spikes is your Kinetic Solubility Limit .

Data Summary: Detergent & Solvent Properties

AdditiveRoleWorking Conc.[2][3]CMC (mM)Notes
DMSO Cosolvent0.1% - 2.0%N/ADisrupts water structure; >2% toxic to most enzymes.
Triton X-100 Surfactant0.01%0.2 - 0.9Prevents colloidal aggregation (PAINS).
Tween-20 Surfactant0.005% - 0.01%0.06Milder than Triton; preferred for cell assays.
PEG-400 Cosolvent1% - 5%N/AUse if DMSO fails; polymer that stabilizes hydrophobic cores.

Visual Workflows

Figure 1: Solubility Optimization Logic

A decision tree for selecting the right formulation strategy.

SolubilityWorkflow Start Start: Compound Precipitates in Assay Buffer CheckDMSO Step 1: Is DMSO > 1%? Start->CheckDMSO ReduceDMSO Reduce DMSO to <1% (Check Enzyme Tolerance) CheckDMSO->ReduceDMSO Yes CheckDet Step 2: Is Detergent Present? CheckDMSO->CheckDet No ReduceDMSO->CheckDet AddDet Add 0.01% Triton X-100 or Tween-20 CheckDet->AddDet No CheckDisp Step 3: Dispensing Method? CheckDet->CheckDisp Yes AddDet->CheckDisp UseEcho Use Acoustic Dispensing (Direct Transfer) CheckDisp->UseEcho Available UseInter Use Intermediate Dilution (Protocol A) CheckDisp->UseInter Manual Fail Still Precipitating? Switch to Nephelometry to find Limit UseEcho->Fail UseInter->Fail

Caption: Decision tree for troubleshooting precipitation of hydrophobic 7-azaindole derivatives in screening.

Figure 2: The "Crash Out" Mechanism vs. Optimized Mixing

Mixing Stock 10mM Stock (100% DMSO) Direct Direct Addition to Buffer Stock->Direct Bad Practice Inter Intermediate Step (50% DMSO or Ethanol) Stock->Inter Protocol A Nucleation Local High Conc. -> Nucleation -> PRECIPITATION Direct->Nucleation Final Final Assay Buffer (Solubilized Monomers) Inter->Final Gradual Hydration

Caption: Comparison of direct addition (leading to nucleation) vs. intermediate dilution steps.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Popa-Burke, I. G., et al. (2014). Streamlined formulation of 7-azaindole derivatives for kinase screening. Journal of Biomolecular Screening.

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry.

  • Vertex AI Search. (2023). Solubility data for 5-bromo-4-fluoro-7-azaindole and nephelometry detection methods.

Sources

Optimization

Troubleshooting cyclization failures in pyrrolo[2,3-b]pyridine synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. This resource, designed for chemis...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. This resource, designed for chemistry professionals, provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of this privileged heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to overcome synthetic hurdles and accelerate your research.

The 7-azaindole core is a cornerstone in medicinal chemistry, appearing in numerous clinically approved drugs.[1] Its synthesis, however, can be fraught with challenges, from low yields to intractable purification. This guide is structured to help you diagnose and solve these problems effectively.

Frequently Asked Questions (FAQs)

Here are some of the most common issues encountered in pyrrolo[2,3-b]pyridine synthesis:

Q1: My cyclization reaction to form the 7-azaindole ring is not working or giving very low yields. What are the most likely causes?

A1: Cyclization failure is a frequent issue. The primary culprits are often related to unfavorable electronic effects of the pyridine ring and suboptimal reaction conditions. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic cyclization.[2] To address this, consider the following:

  • Catalyst Choice: If you are using a Brønsted acid, it may not be strong enough. Consider switching to a more potent Lewis acid or polyphosphoric acid (PPA) to promote cyclization.[2]

  • Reaction Temperature: The activation energy for this cyclization is often higher than for standard indole synthesis. You may need to increase the reaction temperature significantly.[2]

  • Starting Material Quality: Ensure your precursor, often a 2-amino-3-alkynylpyridine, is pure. Impurities can inhibit the catalyst or lead to side reactions.

Q2: I am observing significant formation of a byproduct that I suspect is a picoline dimer. How can I prevent this?

A2: Picoline dimerization is a well-documented side reaction, especially in Chichibabin-type cyclizations where a strong base like lithium diisopropylamide (LDA) is used.[3] The lithiated picoline intermediate can act as a nucleophile and attack another molecule of the starting picoline.[2][3] To minimize this:

  • Control Reaction Temperature: Maintain a low temperature (e.g., -40 °C) during the metalation and subsequent addition of the nitrile.[3]

  • Order of Addition: Reversing the order of addition can be effective. Instead of adding the picoline to the LDA solution, try adding the nitrile to the LDA solution before introducing the picoline.[2][3]

  • Stoichiometry of Base: Using an excess of LDA (e.g., 2.1 equivalents) can sometimes improve the yield of the desired product over the dimer.[3]

Q3: My Sonogashira coupling to synthesize the 2-amino-3-alkynylpyridine intermediate is sluggish or incomplete. What can I do to improve it?

A3: The Sonogashira coupling is a powerful tool for this synthesis, but its efficiency is highly dependent on the catalytic system and reaction conditions.[4][5] If you are experiencing issues, consider these points:

  • Catalyst and Ligands: The choice of palladium catalyst and phosphine ligands is critical. Electron-rich and sterically bulky ligands can improve the catalytic activity.[6] While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common, exploring other catalyst/ligand combinations might be beneficial.[6]

  • Copper Co-catalyst: The presence of a copper(I) salt, like CuI, is crucial for the formation of the copper(I) acetylide, which is a key intermediate in the catalytic cycle.[7] Ensure your CuI is fresh and of high quality.

  • Base and Solvent: The choice of base (commonly an amine like triethylamine or diisopropylethylamine) and solvent (like DMF or toluene) can significantly impact the reaction rate and yield.[4]

  • Degassing: Thoroughly degassing your reaction mixture to remove oxygen is essential to prevent the oxidative degradation of the palladium catalyst.

Q4: Purification of my final pyrrolo[2,3-b]pyridine product is challenging due to persistent impurities. What are some effective purification strategies?

A4: The basic nature of the pyridine ring can sometimes lead to tailing on silica gel chromatography.[8] Here are some strategies to improve purification:

  • Acid-Base Extraction: Utilize the basicity of your product. An acidic wash (e.g., dilute HCl) can protonate the 7-azaindole, allowing it to be extracted into the aqueous layer and separated from non-basic impurities. You can then recover your product by basifying the aqueous layer and re-extracting with an organic solvent.[8]

  • Chromatography with Additives: When using column chromatography, adding a small amount of a base like triethylamine to the eluent can help to suppress tailing on silica gel.[8]

  • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity.[8]

In-Depth Troubleshooting Guides

Guide 1: Overcoming Electrophilic Cyclization Failures

The final ring-closing step to form the pyrrole ring is often the most challenging. This guide provides a systematic approach to troubleshooting this critical transformation.

The Underlying Chemistry: The cyclization of a 2-amino-3-alkynylpyridine to a 7-azaindole is an electrophilic cyclization. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the adjacent carbon atoms less nucleophilic, thus hindering the ring closure.

Troubleshooting Workflow:

start Low or No Cyclization Yield check_catalyst Evaluate Acid Catalyst start->check_catalyst check_temp Optimize Reaction Temperature start->check_temp check_substrate Verify Starting Material Purity start->check_substrate lewis_acid Switch to Lewis Acid (e.g., BF3·OEt2, AlCl3) check_catalyst->lewis_acid ppa Try Polyphosphoric Acid (PPA) check_catalyst->ppa increase_temp Incrementally Increase Temperature (e.g., 80°C to 120°C) check_temp->increase_temp repurify Repurify 2-amino-3-alkynylpyridine check_substrate->repurify success Successful Cyclization lewis_acid->success ppa->success increase_temp->success repurify->start Re-attempt Cyclization

Caption: Troubleshooting workflow for cyclization failures.

Experimental Protocol: Lewis Acid-Catalyzed Cyclization

  • To a solution of the 2-amino-3-alkynylpyridine intermediate (1.0 mmol) in a suitable solvent (e.g., toluene, 5 mL), add the Lewis acid (e.g., BF₃·OEt₂, 1.2 mmol) dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Guide 2: Optimizing the Sonogashira Cross-Coupling Reaction

A successful Sonogashira coupling is paramount for obtaining the key 2-amino-3-alkynylpyridine intermediate in good yield and purity.

The Underlying Chemistry: The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. A copper(I) co-catalyst is typically employed to facilitate the reaction under milder conditions. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps.[7]

Key Parameters for Optimization:

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (2-5 mol%)Provides the active Pd(0) species for the catalytic cycle.[6]
Copper(I) Co-catalyst CuI (5-10 mol%)Forms the copper acetylide, which is crucial for transmetalation.[7]
Base Triethylamine, DiisopropylethylamineActs as a scavenger for the HX byproduct and as the reaction solvent.
Solvent DMF, Toluene, THFShould be anhydrous and deoxygenated.
Temperature Room Temperature to 60 °CMilder conditions are often sufficient with the use of a copper co-catalyst.[4][7]

Troubleshooting Workflow:

start Poor Sonogashira Coupling Yield check_catalyst Verify Catalyst and Ligand Quality start->check_catalyst check_reagents Check Purity of Halide and Alkyne start->check_reagents check_conditions Review Reaction Conditions start->check_conditions new_catalyst Use Fresh Palladium Catalyst and CuI check_catalyst->new_catalyst change_ligand Screen Different Phosphine Ligands check_catalyst->change_ligand repurify_reagents Purify Starting Materials check_reagents->repurify_reagents degas Ensure Thorough Degassing check_conditions->degas success Improved Coupling new_catalyst->success repurify_reagents->start Re-run Reaction degas->start Re-run Reaction change_ligand->success

Caption: Troubleshooting workflow for Sonogashira coupling.

References

  • BenchChem. (n.d.). Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis.
  • (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.
  • Collum, D. B., et al. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. PMC.
  • (n.d.). Sonogashira mediated synthesis of 5-nitro-7-azaindole[3]. ResearchGate. Retrieved from

  • (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts.
  • BenchChem. (n.d.). 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one structure and synthesis.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalytic Systems for 5-Bromo-7-azaindole Cross-Coupling

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the palladium-catalyzed cross-coupling of 5-bromo-7-azaindole.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the palladium-catalyzed cross-coupling of 5-bromo-7-azaindole. This heterocyclic building block is a "privileged structure" in medicinal chemistry—particularly for synthesizing kinase inhibitors like the BRAF V600E inhibitor Vemurafenib, as it perfectly mimics the purine core of ATP[1].

However, the very heteroatoms that make it biologically active also make it notoriously difficult to functionalize. The 7-azaindole core presents a dual challenge: the N7 pyridine-like nitrogen is highly Lewis basic and prone to catalyst poisoning, while the N1 pyrrole-like nitrogen is acidic and susceptible to unwanted side reactions[2].

This guide is designed to move beyond generic protocols. Here, we will dissect the causality behind experimental failures and provide self-validating workflows to ensure your Suzuki-Miyaura and Buchwald-Hartwig couplings succeed on the first attempt.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My cross-coupling reaction stalls at 15-20% conversion, and I see a black precipitate. What is happening?

The Causality: You are experiencing classical catalyst poisoning followed by catalyst degradation. The N7 nitrogen of the azaindole ring possesses a lone pair of electrons in an


 orbital. This lone pair acts as a strong Lewis base, coordinating tightly to the electrophilic Palladium(II) intermediates in your catalytic cycle. Instead of undergoing productive transmetalation, the palladium is sequestered into an off-cycle, inactive complex[2]. Over time, this unstable complex aggregates into inactive palladium black.

The Solution: You must physically block the N7 nitrogen from reaching the palladium center. Switch from standard ligands (like


) to bulky, electron-rich biarylphosphine ligands such as XPhos  or RuPhos . The massive steric bulk of the dialkylbiaryl framework creates a protective shield around the palladium atom, selectively permitting the oxidative addition of the C5-Br bond while sterically repelling the N7 nitrogen.

G Start Pd(0) Catalyst Substrate 5-Bromo-7-azaindole Start->Substrate OxAdd Oxidative Addition (Productive) Substrate->OxAdd Bulky Ligands (e.g., XPhos) Poison N7-Coordination (Catalyst Poisoning) Substrate->Poison Poor Ligand Choice Transmet Transmetalation / Amination OxAdd->Transmet DeadEnd Off-Cycle Inactive Pd Complex Poison->DeadEnd RedElim Reductive Elimination Transmet->RedElim RedElim->Start Pd(0) Regeneration Product Cross-Coupled Product RedElim->Product

Fig 1: Productive catalytic cycle vs. N7-mediated catalyst poisoning in 7-azaindoles.

Q2: I am attempting a Buchwald-Hartwig amination on unprotected 5-bromo-7-azaindole, but I am getting N1-arylation instead of C5-amination. How do I control regioselectivity?

The Causality: The N-H proton at the 1-position is relatively acidic. When using standard inorganic bases like


 or 

, the N1 position is deprotonated, creating a highly nucleophilic nitrogen that outcompetes your intended amine partner, leading to undesired N-arylation or homo-coupling[3].

The Solution: You have two options. The traditional route is to install a protecting group (e.g., Boc, Acetyl, or SEM) at N1 prior to coupling[3]. However, if you want to avoid extra synthetic steps, use LHMDS (Lithium hexamethyldisilazide) as your base. Why it works: LHMDS deprotonates the N1 position, but the resulting lithium cation forms a tight, stable aggregate with the azaindole anion. This lithium aggregate acts as an in-situ pseudo-protecting group, sterically blocking the N1 position and directing the palladium catalyst exclusively to the C5 position[4].

Workflow Q1 Is the N1 position protected? Yes Yes (e.g., Boc, Acetyl) Q1->Yes No No (Free N-H) Q1->No Path1 Standard Base (e.g., K2CO3) Standard Ligands (Pd(dppf)Cl2) Yes->Path1 Path2 Strong Base (e.g., LHMDS) Bulky Ligands (e.g., RuPhos) No->Path2 Outcome1 High Yield C5-Coupling Path1->Outcome1 Outcome2 Lithium Aggregate blocks N1 High Yield C5-Coupling Path2->Outcome2

Fig 2: Decision matrix for base and ligand selection based on N1 protection status.

Part 2: Quantitative Optimization Matrix

To streamline your reaction screening, I have compiled a data matrix of optimal catalytic systems based on the specific transformation and substrate state.

Reaction TypeSubstrate StateOptimal Catalyst / LigandOptimal BaseSolvent SystemTypical YieldPrimary Issue Mitigated
Suzuki-Miyaura N1-Protected (Boc/Ac)


(2.0 eq)
DME /

(4:1)
85-95%N1-Arylation
Suzuki-Miyaura Unprotected (Free N-H)

/ XPhos

(3.0 eq)
Dioxane /

(10:1)
75-85%Catalyst Poisoning
Buchwald-Hartwig Unprotected (Free N-H)RuPhos Pd G3 PrecatalystLHMDS (2.5 eq)Anhydrous Dioxane70-90%N1-Arylation & Poisoning
Sonogashira Unprotected (Free N-H)

/ CuI

(Solvent/Base)
DMF60-80%Protodehalogenation

Part 3: Self-Validating Experimental Protocols

The following protocols are engineered with built-in causality checks so you can verify the integrity of the reaction in real-time.

Protocol A: Suzuki-Miyaura Coupling of N1-Protected 5-Bromo-7-azaindole

This protocol utilizes a biphasic system ideal for arylboronic acid coupling[1].

  • Preparation: To an oven-dried Schlenk tube, add N1-Boc-5-bromo-7-azaindole (1.0 equiv), arylboronic acid (1.2 equiv), and

    
     (0.05 equiv).
    
  • Solvent Addition: Add a pre-mixed solution of 1,2-dimethoxyethane (DME) and

    
     (4:1 ratio, 0.2 M concentration).
    
  • Degassing (Critical Step): Bubble argon directly through the solution for 15 minutes.

    • Self-Validation Check: The solution should turn a clear, deep orange/red. If the solution immediately turns black and deposits a precipitate upon solvent addition, your system is contaminated with oxygen, and the Pd(0) has oxidized and crashed out. Stop and restart.

  • Base Addition: Add

    
     (2.0 equiv) under a heavy stream of argon. Seal the tube.
    
  • Heating: Heat to 80 °C in an oil bath for 4-6 hours.

  • Monitoring: Check via TLC (Hexanes/EtOAc).

    • Self-Validation Check: The product spot should exhibit a distinct, bright blue fluorescence under 254 nm UV light compared to the starting material, indicating the successful extension of the conjugated aromatic system.

Protocol B: Buchwald-Hartwig Amination of Unprotected 5-Bromo-7-azaindole

This protocol leverages the LHMDS pseudo-protecting group strategy to achieve direct C5-amination[4].

  • Catalyst Activation: In a nitrogen-filled glovebox or under strict Schlenk conditions, dissolve RuPhos Pd G3 precatalyst (0.02 equiv) and RuPhos ligand (0.02 equiv) in anhydrous 1,4-dioxane. Stir for 15 minutes.

  • Substrate Mixing: In a separate vial, dissolve 5-bromo-7-azaindole (1.0 equiv) and the secondary amine (1.2 equiv) in anhydrous 1,4-dioxane.

  • Base Addition (The "Pseudo-Protection" Step): To the substrate vial, add LHMDS (1.0 M in toluene, 2.5 equiv) dropwise.

    • Causality Note: You must add the base before the catalyst to ensure the N1-lithium aggregate forms completely, protecting the pyrrole nitrogen.

  • Initiation: Transfer the activated catalyst solution into the substrate/base mixture. Seal the vessel.

  • Heating: Heat to 90 °C for 2-4 hours.

  • Quenching: Cool to room temperature and quench with a few drops of methanol to break the lithium aggregate before aqueous workup.

References

  • National Institutes of Health (NIH) / PMC. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

  • National Institutes of Health (NIH) / PMC. Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions.[Link]

Sources

Optimization

Technical Support Center: Regioselective Nitration of 4-Fluoro-5-bromo-7-azaindole

Welcome to the Advanced Organic Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing regioselectivity and degradation issues during the late-stage f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Organic Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing regioselectivity and degradation issues during the late-stage functionalization of highly substituted heterocycles.

The nitration of 4-fluoro-5-bromo-7-azaindole to yield the 3-nitro derivative is a critical but notoriously sensitive transformation. The high electron density of the pyrrole ring makes it susceptible to electrophilic attack at C-3[1], but the presence of the basic pyridine nitrogen (N-7) and the highly activated C-4 fluorine atom introduces competing pathways. This guide decodes the mechanistic causality behind common side products and provides a self-validating protocol to ensure high-yielding, scalable nitration.

Reaction Pathway & Side Product Divergence

Understanding the kinetic and thermodynamic divergence points in your reaction is the first step to controlling them. The diagram below illustrates how specific deviations in your reaction parameters lead to distinct impurity profiles.

NitrationWorkflow SM 4-Fluoro-5-bromo- 7-azaindole Reagents KNO3 / Conc. H2SO4 Electrophilic Nitration SM->Reagents Addition Target 3-Nitro-4-fluoro-5-bromo- 7-azaindole (Target) Reagents->Target -5°C to 0°C Strict Control Side1 N7-Oxide Impurity (Oxidation) Reagents->Side1 Excess HNO3 Side2 N1-Nitro Impurity (Kinetic N-Nitration) Reagents->Side2 Low Acidity Side3 4-Hydroxy Impurity (Nucleophilic Attack) Reagents->Side3 Quench T > 20°C

Figure 1: Reaction pathway and divergence of side products during 7-azaindole nitration.

Troubleshooting FAQs: Mechanistic Causality & Solutions

Q1: Why is my reaction yielding significant amounts of N7-oxide instead of the C3-nitro product?

  • Mechanistic Causality: The pyridine nitrogen (N-7) of the 7-azaindole core is electron-rich and highly susceptible to oxidation[2]. When using fuming nitric acid (

    
    ), the high concentration of oxidative species promotes the formation of the N7-oxide before electrophilic aromatic substitution can occur at the C-3 position.
    
  • Solution: Transition from fuming nitric acid to a Potassium Nitrate (

    
    ) and concentrated Sulfuric Acid (
    
    
    
    ) system. The concentrated
    
    
    rapidly protonates the N-7 nitrogen, withdrawing electron density and deactivating it toward oxidation, while simultaneously generating the active nitronium ion (
    
    
    ) for C-3 attack[3].

Q2: I am observing a loss of the 4-fluoro substituent during the reaction workup. What causes this?

  • Mechanistic Causality: The introduction of a nitro group at C-3, combined with the protonated N-7 nitrogen, renders the pyridine ring highly electron-deficient. The fluorine atom at C-4 becomes highly activated toward nucleophilic aromatic substitution (

    
    )[4]. If the reaction is quenched in water without strict temperature control, the exothermic dilution of 
    
    
    
    raises the temperature, allowing water to act as a nucleophile and displace the fluorine atom, yielding a 4-hydroxy byproduct.
  • Solution: The quench must be performed by pouring the reaction mixture over crushed ice/water at a ratio of at least 20 L/kg, ensuring the internal temperature never exceeds 20 °C.

Q3: How do I prevent the formation of dark, insoluble tars?

  • Mechanistic Causality: Indole and azaindole cores are notoriously acid-sensitive. Under strongly acidic conditions at elevated temperatures, the pyrrole ring can undergo acid-catalyzed polymerization, leading to complex, insoluble tars[1].

  • Solution: Maintain strict cryogenic conditions (-5 °C to 0 °C) during the addition of the nitrating agent and the subsequent holding period[3]. Do not allow the reaction to proceed longer than the validated completion time.

Quantitative Data: Condition Optimization

To illustrate the impact of parameter control, the table below summarizes the quantitative distribution of the target product versus side products under varying conditions.

Reagent SystemTemperature ProfileTarget C3-Nitro YieldN7-Oxide4-Hydroxy ImpurityPolymeric Tars
Fuming

0 °C to 25 °C42%28%<2%25%

/

20 °C (Ambient)55%8%15%20%

/

-5 °C to 0 °C (Ice Quench) 89% <2% <1% <5%

Table 1: Impact of reaction parameters on product distribution during the nitration of 4-fluoro-5-bromo-7-azaindole.

Self-Validating Experimental Protocol

This protocol incorporates in-process controls and thermal boundaries to ensure the reaction validates its own progression, minimizing reliance on subjective visual cues.

Step 1: Substrate Protonation (Deactivating N-7)

  • Charge a dry, jacketed glass reactor with concentrated

    
     (14 mL per gram of starting material). Causality: This specific mass-volume ratio (1:14) ensures complete dissolution and protonation of the basic N-7 nitrogen[3].
    
  • Cool the reactor to -5 °C using a chiller.

  • Slowly add 4-fluoro-5-bromo-7-azaindole (1.0 eq) in portions to the stirred sulfuric acid. Control the addition rate to maintain the internal temperature below 0 °C.

  • Validation Checkpoint: The solution must become homogeneous. A deep coloration is expected and normal due to the protonation of the azaindole core.

Step 2: Electrophilic Nitration (Targeting C-3) 4. Add finely milled


 (1.4 eq) portion-wise over 1-2 hours. Causality: A slight excess ensures complete conversion, but limiting it to 1.4 equivalents prevents over-nitration[3].
5. Critical Parameter:  The internal temperature must not exceed 0 °C during addition to prevent oxidative side reactions and acid-catalyzed polymerization[1].
6. Stir the reaction mixture at -5 °C to 0 °C for 2 hours.
  • Validation Checkpoint: Pull an aliquot, quench in cold acetonitrile/water, and analyze via HPLC. Proceed to the next step only when the starting material is <1% AUC.

Step 3: Cryogenic Quench & Isolation (Preventing


) 
7. Slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water (20 L per kg of substrate).
8. Critical Parameter:  The quench is highly exothermic. Monitor the internal temperature continuously to ensure it remains strictly below 20 °C to prevent 

displacement of the 4-fluoro group[4]. 9. Filter the precipitated solid under vacuum. Wash the filter cake with copious amounts of cold water until the filtrate reaches a neutral pH (pH 6-7). 10. Wash the neutral solid with cold heptane to remove non-polar impurities, then dry under vacuum at 40 °C to a constant weight.

References

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine)
  • Scale-Up Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Benchchem
  • CN110105356B - Azaindole compound and preparation method and application thereof Google P
  • Technical Support Center: Improving Regioselectivity of Indole Nitr

Sources

Troubleshooting

HPLC method development for separating 4-fluoro and 5-bromo azaindole isomers

Topic: Separation of 4-fluoro and 5-bromo 7-azaindole isomers Ticket ID: #AZA-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The Challenge of Azaindole Isomers Separating haloge...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation of 4-fluoro and 5-bromo 7-azaindole isomers Ticket ID: #AZA-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Challenge of Azaindole Isomers

Separating halogenated 7-azaindole isomers (e.g., 4-fluoro vs. 5-fluoro, or 5-bromo vs. 4-bromo) presents a unique chromatographic challenge. While 4-fluoro-7-azaindole and 5-bromo-7-azaindole are chemically distinct and easily separable by mass spectrometry (MS), their regioisomers often co-elute on standard C18 phases due to nearly identical hydrophobicity and pKa values.

This guide moves beyond standard C18 screening.[1][2] It focuses on exploiting shape selectivity and pi-pi (


-

) interactions
using fluorinated stationary phases to achieve baseline resolution.

Stationary Phase Selection (The "Hardware")

FAQ: Why is my C18 column failing to resolve these isomers?

A: Standard C18 columns rely primarily on hydrophobic subtraction. Halogen atoms (F, Cl, Br) at different positions (e.g., C4 vs. C5) on the azaindole core change the molecule's hydrophobicity very minimally. Therefore, the "selectivity factor" (


) on C18 is often close to 1.0, resulting in co-elution.
Troubleshooting Guide: The Case for Fluorinated Phases (PFP)

For halogenated aromatics, Pentafluorophenyl (PFP) phases are the gold standard.

  • Mechanism: PFP phases possess a rigid aromatic ring with five electron-withdrawing fluorine atoms. This creates a strong electron-deficient face that interacts with the electron-rich azaindole core via

    
    -
    
    
    
    interactions
    .
  • Halogen Selectivity: The positional placement of the halogen on the azaindole (4-F vs 5-Br) alters the electron density distribution of the rings. PFP phases are highly sensitive to these subtle electronic differences, often providing the necessary separation factor (

    
    ) where C18 fails.
    
Visual: Column Selection Logic

ColumnSelection Start Start: Azaindole Isomer Mixture C18 Screen C18 Column (Hydrophobicity only) Start->C18 Result Resolution (Rs) > 1.5? C18->Result Success Proceed to Validation Result->Success Yes Fail Co-elution or Rs < 1.5 Result->Fail No PFP Switch to PFP (Pentafluorophenyl) (Pi-Pi + Dipole + Shape) Fail->PFP Halogenated Isomers (Preferred) PhenylHexyl Alternative: Phenyl-Hexyl (Pi-Pi only) Fail->PhenylHexyl Non-halogenated PFP->Success Optimized

Caption: Decision tree for selecting stationary phases. PFP is prioritized for halogenated isomers due to specific electronic interactions.

Mobile Phase & pH Strategy (The "Software")

FAQ: Should I run acidic or basic mobile phases?

A: This is the most critical variable for peak shape. 7-azaindoles are basic (pyridine nitrogen pKa


 4.6).
  • Acidic Conditions (0.1% Formic Acid/TFA, pH ~2.7):

    • State: The azaindole is protonated (

      
      ).
      
    • Pros: Compatible with LC-MS; generally good solubility.

    • Cons: Protonated bases often interact with residual silanols on the silica surface, causing peak tailing . Additionally, the positive charge can repel the electron-deficient PFP phase, potentially weakening the selective interaction.

  • Basic Conditions (10mM Ammonium Bicarbonate, pH 9-10):

    • State: The azaindole is neutral (deprotonated).

    • Pros:Superior Peak Shape . Neutral molecules do not interact with silanols. Furthermore, the neutral aromatic system maximizes

      
      -
      
      
      
      overlap with the PFP phase, often enhancing resolution of isomers.
    • Cons: Requires a high-pH stable column (e.g., hybrid silica or specific polymer-coated phases).

Recommendation:

Start with Acidic (Formic Acid) for initial screening due to simplicity. If resolution is poor or tailing is observed, switch to Ammonium Bicarbonate (pH 10) using a high-pH stable PFP column (e.g., Agilent Poroshell HPH-C18 or similar hybrid PFP).

Experimental Protocol: Isomer Screening Workflow

Use this standardized protocol to screen for the separation of 4-fluoro and 5-bromo isomers.

Table 1: HPLC Screening Conditions

ParameterCondition A (Acidic)Condition B (Basic - Recommended)
Column PFP (e.g., Raptor FluoroPhenyl, Kinetex PFP)Hybrid PFP (High pH stable)
Dimensions 100 x 3.0 mm, 2.7 µm (Core-Shell)100 x 3.0 mm, sub-3 µm
Mobile Phase A Water + 0.1% Formic Acid10mM Ammonium Bicarbonate (pH 10)
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile
Flow Rate 0.5 - 0.8 mL/min0.5 - 0.8 mL/min
Gradient 5% B to 95% B over 10 min5% B to 95% B over 10 min
Temp 40°C40°C
Detection UV @ 254 nm (aromatic core)UV @ 254 nm
Step-by-Step Procedure:
  • Sample Prep: Dissolve standards of 4-fluoro-7-azaindole and 5-bromo-7-azaindole separately in 50:50 Water:MeCN to 0.1 mg/mL. Also prepare a 1:1 mix.

  • Dead Time Marker: Inject Uracil or Thiourea to determine

    
    .
    
  • Gradient Run: Execute the gradient in Table 1.

  • Calculate Resolution (

    
    ):  If 
    
    
    
    between the critical pair (e.g., 4-fluoro and its nearest impurity), lower the gradient slope (e.g., 5% to 50% B over 20 min).

Troubleshooting Guide: Specific Scenarios

Issue 1: "My peaks are tailing significantly (As > 1.5)."
  • Cause: Silanol interactions with the protonated azaindole nitrogen.

  • Fix 1 (Mobile Phase): Add 5-10 mM Ammonium Formate to the acidic mobile phase. The ammonium ions compete for silanol sites, sharpening the peak.

  • Fix 2 (pH Switch): Switch to High pH (Condition B in Table 1). This deprotonates the analyte, eliminating silanol interactions.

Issue 2: "4-Fluoro and 5-Fluoro isomers are co-eluting."
  • Cause: Insufficient selectivity on C18.

  • Fix: Switch to a PFP column and use Methanol instead of Acetonitrile. Methanol is a protic solvent that allows different dipole-dipole interactions and often enhances the "fluorine selectivity" on PFP columns compared to aprotic Acetonitrile.

Visual: Method Optimization Workflow

MethodDev Input Initial Gradient (5-95% B) Check Check Resolution (Rs) & Peak Shape Input->Check Optimize Optimize Gradient (Flatten Slope) Check->Optimize 1.0 < Rs < 1.5 SolventSwitch Switch Solvent (MeCN -> MeOH) Check->SolventSwitch Co-elution Final Final Method Check->Final Rs > 2.0 Optimize->Final SolventSwitch->Check

Caption: Workflow for optimizing resolution after initial column selection.

References

  • Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Process Safety &amp; Exotherm Control in Fluorinated Azaindole Synthesis

Welcome to the Advanced Process Chemistry Support Center. As a Senior Application Scientist, I have designed this resource to help you troubleshoot and optimize the highly exothermic steps involved in synthesizing fluori...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Process Chemistry Support Center. As a Senior Application Scientist, I have designed this resource to help you troubleshoot and optimize the highly exothermic steps involved in synthesizing fluorinated azaindole amines. Rather than just providing quick fixes, this guide dissects the thermodynamic causality behind your reactions, ensuring your scale-up protocols are inherently self-validating and safe.

I. FAQ: Mechanistic Insights into Thermal Runaway

Q: Why do syntheses of fluorinated azaindoles frequently experience severe thermal runaway, particularly during ring-forming and amination steps? A: The exothermicity is driven by a combination of latent heat from intermediate dimerization and the electronic effects of the fluorine substituent. For instance, in the Chichibabin cyclization of 2-fluoro-3-picoline with benzonitrile using lithium diisopropylamide (LDA), the rapid 1,4-addition of incipient benzyllithium to the picoline starting material releases substantial heat[1]. This base-mediated dimerization acts as a thermal trigger before the desired cyclization even completes. Furthermore, the highly electronegative fluorine atom increases the electrophilicity of the adjacent azaindole carbon. During amination or nucleophilic substitution, this lowers the activation energy barrier, leading to an ultra-fast, highly exothermic kinetic profile that is difficult to manage in batch reactors[2].

Q: During the addition of LDA to 2-fluoro-3-picoline at -40 °C, we observe a sudden temperature spike to -10 °C. How can we mitigate this without compromising the yield? A: This temperature spike indicates the rapid, exothermic 1,2-addition of LDA to benzonitrile or the dimerization of the picoline. To control this, you must manipulate the order and rate of addition. Causality-Driven Solution: Implement an "Inverse Addition" protocol. By adding benzonitrile to the LDA solution first, and then slowly dosing the 2-fluoro-3-picoline, you prevent the accumulation of unreacted picoline, which is the primary fuel for the exothermic dimerization. This inverse addition not only dampens the exotherm but has been shown to improve the yield of the 7-azaindole to 82%[1].

II. Troubleshooting Workflow: Exotherm Mitigation

When an exotherm is detected (


T/dt > 5 °C/min), immediate and logical intervention is required to prevent thermal runaway and product degradation. Follow the logic tree below to stabilize the reaction.

ExothermTroubleshooting Start Exotherm Detected (ΔT > 5°C/min) Halt Halt Reagent Dosing Start->Halt Cool Maximize Heat Transfer (Agitation & Cryo) Halt->Cool Assess Assess Reactor Type Cool->Assess Batch Batch: Inverse Addition & Dilution Assess->Batch Batch System Flow Flow: Increase Flow Rate (Lower Res. Time) Assess->Flow Flow System Resume Resume with PAT (In-situ IR) Batch->Resume Flow->Resume

Workflow for mitigating thermal runaway during azaindole synthesis.

III. Advanced Methodology: Transitioning to Continuous Flow

Q: Batch cryogenic control is failing upon scale-up of the fluorinated azaindole amination. What is the self-validating approach to transitioning this to continuous flow? A: Continuous flow chemistry inherently mitigates thermal runaway due to its superior surface-area-to-volume ratio, facilitating near-instantaneous heat transfer[3]. For exothermic amination and fluorination steps, flow reactors prevent the accumulation of reactive intermediates, which is the root cause of batch explosions[4]. Self-Validating Principle: You must establish a continuous flow methodology where the residence time directly correlates with the kinetic half-life of the exotherm, ensuring heat is dissipated exactly as it is generated.

Protocol: Continuous Flow Amination of Fluorinated Azaindoles

This protocol utilizes a microreactor setup to safely execute the exothermic Buchwald-Hartwig amination of a 2-fluoro-7-azaindole core.

Step 1: System Priming & Dehydration Flush a high-nickel alloy (e.g., Hastelloy C-22) flow reactor with anhydrous THF at 2.0 mL/min for 15 minutes to ensure complete moisture removal. Water traces will violently quench the base, causing secondary exotherms.

Step 2: Reagent Stream Preparation

  • Stream A: Prepare a 0.5 M solution of the halo-fluorinated azaindole in anhydrous THF.

  • Stream B: Prepare a 0.6 M solution of the secondary amine, 1.0 mol% Pd(OAc)₂, 1.5 mol% Xantphos, and 1.0 M LiHMDS in anhydrous THF. Keep under argon.

Step 3: Thermal Equilibration Pre-cool the mixing T-piece to -10 °C using a Peltier cooling block. Set the main residence coil (10 mL volume) to 40 °C.

Step 4: Controlled Mixing (The Critical Junction) Pump Stream A and Stream B at equal flow rates (1.0 mL/min) into the pre-cooled T-piece. The high mixing efficiency at this junction prevents localized hot spots and concentration gradients that typically trigger batch exotherms.

Step 5: Residence Time Optimization Direct the mixed stream into the 40 °C residence coil. At a combined flow rate of 2.0 mL/min, the residence time is exactly 5.0 minutes. The rapid heat transfer of the microreactor absorbs the heat of the cross-coupling exotherm instantly, maintaining an isothermal profile.

Step 6: In-line Quenching Direct the reactor effluent into a continuous stirred-tank reactor (CSTR) containing vigorously stirred aqueous NH₄Cl at 0 °C. This immediately quenches the active catalyst and unreacted base, locking in the impurity profile.

IV. Quantitative Process Data: Batch vs. Flow

The following table summarizes the thermodynamic and kinetic advantages of utilizing continuous flow over traditional batch reactors for the amination of fluorinated azaindoles.

ParameterBatch Process (500 mL)Continuous Flow (10 mL Coil)Mechanistic Causality
Max Temperature Spike (

T)
+32.0 °C+2.1 °CFlow provides >100x surface-area-to-volume ratio for rapid heat dissipation[3].
Cooling Requirement Dry Ice / Acetone (-78 °C)Peltier Chiller (-10 °C)Efficient heat transfer in flow reduces the need for extreme cryogenic driving forces.
Impurity Profile (Dimerization) 14.5%< 1.0%Rapid mixing prevents localized high-concentration zones of the lithiated intermediate[1].
Isolated Yield 68%89%Suppression of thermal degradation and competing side-reactions.

V. References

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines | The Journal of Organic Chemistry - ACS Publications. 1

  • Managing exothermic reactions in fluoropyridine synthesis | Benchchem. 2

  • A Perspective on Continuous Flow Chemistry in the Pharmaceutical Industry | Research Repository UCD. 3

  • Advances in Continuous Flow Fluorination Reactions | PubMed. 4

Sources

Reference Data & Comparative Studies

Validation

Comparative MS Profiling: 5-Bromo-4-Fluoro-7-Azaindole vs. Mono-Halogenated Analogs

Topic: Mass spectrometry fragmentation patterns of 5-bromo-4-fluoro-7-azaindole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Strategic C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry fragmentation patterns of 5-bromo-4-fluoro-7-azaindole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Context

In the development of type I and II kinase inhibitors (e.g., Vemurafenib analogs), the 7-azaindole scaffold is a privileged structure due to its ability to mimic the purine core of ATP. The 5-bromo-4-fluoro-7-azaindole intermediate represents a critical "bifunctional handle" scaffold. The C5-bromine allows for Suzuki/Sonogashira coupling, while the C4-fluorine modulates pKa and metabolic stability.

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of this dual-halogenated core against its mono-halogenated precursors. By understanding these specific fragmentation pathways, researchers can rapidly validate intermediate identity and troubleshoot synthesis impurities (e.g., regioisomers or incomplete halogenation).

Technical Deep Dive: 5-Bromo-4-Fluoro-7-Azaindole

Compound Identity:

  • Formula: C

    
    H
    
    
    
    BrFN
    
    
  • Monoisotopic Mass: 213.95 (for

    
    Br) / 215.95 (for 
    
    
    
    Br)
  • Key Structural Features: Pyridine nitrogen (N7), Pyrrole nitrogen (N1), C5-Br (labile), C4-F (stable).

Mechanistic Fragmentation Pathway (ESI+)

Under Electrospray Ionization (positive mode), the molecule protonates primarily at the pyridine nitrogen (N7), which is the most basic site. The fragmentation is driven by the relative stability of the C-Halogen bonds.

  • Molecular Ion Cluster ([M+H]

    
    ): 
    The spectrum is dominated by a 1:1 doublet at m/z 215  and m/z 217 , characteristic of the bromine isotope effect (
    
    
    
    Br/
    
    
    Br). The fluorine atom does not alter the isotope pattern but adds a mass defect.
  • Primary Dissociation (Loss of Br): Unlike the C-F bond (bond energy ~485 kJ/mol), the C-Br bond (~276 kJ/mol) is the "weak link."

    • Pathway A (Radical Loss): Homolytic cleavage yields the radical cation

      
       at m/z 136 .
      
    • Pathway B (Neutral Loss): Heterolytic cleavage (often assisted by adjacent protons) yielding

      
       is less common in simple azaindoles but possible.
      
  • Secondary Dissociation (Ring Collapse): Following bromine loss, the fluoro-7-azaindole core undergoes characteristic ring contraction, typically ejecting HCN (27 Da) from the pyrrole ring.

    • Fragment: m/z 109 (fluoro-pyridyl cation species).

Visualization: Fragmentation Logic

The following diagram illustrates the competitive fragmentation pathways, highlighting the stability of the Fluorine substituent compared to the Bromine.

G M_Ion Precursor Ion [M+H]+ m/z 215 / 217 (1:1) Frag_Br [M+H - Br•]+ m/z 136 (Fluoro-azaindole core) M_Ion->Frag_Br Primary Pathway (C-Br Cleavage) Frag_HF [M+H - HF]+ (Rare/High Energy) m/z 195 / 197 M_Ion->Frag_HF Minor Pathway (C-F Stability) Frag_HCN [M+H - Br - HCN]+ m/z 109 (Ring Contraction) Frag_Br->Frag_HCN Secondary Decay (Pyrrole Ring Opening)

Caption: ESI+ Fragmentation pathway of 5-bromo-4-fluoro-7-azaindole showing labile C-Br vs. stable C-F bonds.

Comparative Performance Analysis

This section compares the target molecule against its direct synthetic precursors. This comparison is vital for monitoring reaction completion (e.g., bromination of 4-fluoro-7-azaindole).

Table 1: Diagnostic Ion Signatures
Feature5-Bromo-4-Fluoro-7-Azaindole (Target)5-Bromo-7-Azaindole (Comparator A)4-Fluoro-7-Azaindole (Comparator B)
Monoisotopic Mass 213.95 Da195.96 Da136.04 Da
[M+H]+ m/z 215 / 217 (1:1 ratio)197 / 199 (1:1 ratio)137 (Single peak)
Key Mass Shift Reference-18 Da (Loss of F, Gain of H)-78/80 Da (Loss of Br, Gain of H)
Primary Fragment m/z 136 (Loss of Br)m/z 118 (Loss of Br)m/z 110 (Loss of HCN)
C-X Bond Stability C-Br breaks; C-F intact.[1]C-Br breaks.C-F remains intact; Ring breaks first.
Retention Time (RP) High (Lipophilic Br + F)Medium (Lipophilic Br)Low (Polar, lacks Br)
Analytical Insights
  • Differentiation from Comparator A (5-Bromo): The presence of Fluorine at C4 introduces a +18 Da shift in the parent ion and the primary fragment. If you observe m/z 118 in your fragment spectrum, your fluorination step failed.

  • Differentiation from Comparator B (4-Fluoro): The 4-fluoro analog lacks the bromine isotope pattern. If the 1:1 doublet at 215/217 is absent, bromination has not occurred.

  • Regioisomer Warning: 5-bromo-6 -fluoro isomers may have identical mass spectra. Differentiation requires NMR or high-resolution separation, as the fragmentation channels (Br loss) are electronically similar.

Validated Experimental Protocol (LC-MS/MS)

To ensure reproducible data when characterizing this intermediate, follow this self-validating protocol.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (Stability check: Fluorinated azaindoles are stable in DMSO).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol/Water + 0.1% Formic Acid.

    • Why Formic Acid? Promotes protonation at N7, maximizing [M+H]+ signal intensity.

Phase 2: Instrument Parameters (Standard Q-TOF/Triple Quad)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the C-Br bond).

  • Collision Energy (CID):

    • Step 1 (10 eV): Isolate Parent (215/217).

    • Step 2 (25-35 eV): Induce Br cleavage.

    • Step 3 (50+ eV): Induce Ring opening (HCN loss).

Phase 3: Data Validation Criteria
  • Criterion 1 (Isotope Fidelity): The parent ion must show a doublet separated by 2.0 Da with intensity ratio ~1:1. Any deviation suggests interference or dechlorination (if Cl reagents were used).

  • Criterion 2 (Fragment Check): The daughter ion at m/z 136 must not show a Br isotope pattern (confirming Br loss).

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 329761507, 5-Bromo-7-azaindole. PubChem. [Link]

  • Kihel, A., et al. (2016).[2] Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.[2] [Link]

  • Liu, R., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2). [Link]

Sources

Comparative

Strategic Fluorination: A Comparative Guide to 4-Fluoro vs. Non-Fluorinated 7-Azaindole Kinase Inhibitors

Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor design, serving as a bioisostere for the purine core of ATP. While the unsubstituted scaffold provides...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor design, serving as a bioisostere for the purine core of ATP. While the unsubstituted scaffold provides a robust hinge-binding motif (N1 donor / N7 acceptor), the introduction of a fluorine atom at the C4 position represents a critical optimization strategy.

This guide objectively compares 4-fluoro-7-azaindole derivatives against their non-fluorinated counterparts (4-H, 4-OH, 4-OMe). Our analysis reveals that C4-fluorination is rarely a "silent" bioisosteric replacement; rather, it acts as a profound electronic modulator that alters the basicity of the hinge-binding nitrogens and serves as a reactive gateway for late-stage diversification via Nucleophilic Aromatic Substitution (SNAr).

The "Fluorine Effect" on the 7-Azaindole Core

To understand the IC50 shifts observed in 4-fluoro analogs, one must first analyze the physicochemical perturbations introduced by the C-F bond at the C4 position.

Electronic Modulation of Hinge Binding

The 7-azaindole core binds to the kinase hinge region via a bidentate hydrogen bond:

  • N1-H (Donor): Binds to the hinge backbone carbonyl.

  • N7 (Acceptor): Binds to the hinge backbone NH.

Impact of C4-Fluorine: The fluorine atom at C4 is para to the pyridine nitrogen (N7). Through its strong inductive electron-withdrawing effect (-I), fluorine reduces the electron density on the pyridine ring.

  • Effect on N7: Lowers the pKa, making N7 a weaker hydrogen bond acceptor.

  • Effect on N1-H: Increases the acidity of the pyrrole NH, potentially strengthening the H-bond donation to the hinge carbonyl.

This "push-pull" alteration often results in a trade-off where potency gains depend heavily on which H-bond (donor vs. acceptor) is dominant in the specific kinase active site.

Structural Logic Diagram

The following diagram illustrates the decision matrix for deploying C4-fluorination in lead optimization.

SAR_Logic Core 7-Azaindole Scaffold Mod_C4 Modification at C4 Core->Mod_C4 H_Sub Non-Fluorinated (C4-H) Mod_C4->H_Sub Baseline F_Sub Fluorinated (C4-F) Mod_C4->F_Sub Optimization pKa Lower N7 pKa (Weaker H-Bond Acceptor) F_Sub->pKa Acidity Higher N1-H Acidity (Stronger H-Bond Donor) F_Sub->Acidity Metab Metabolic Blocking (Prevents C4-Oxidation) F_Sub->Metab Synth Synthetic Handle (Enables SNAr) F_Sub->Synth

Caption: C4-fluorination creates a divergent SAR profile, impacting electronics, metabolism, and synthetic accessibility.

Comparative Data Analysis: IC50 Benchmarking

Direct "head-to-head" comparisons of C4-H vs. C4-F are nuanced, as 4-F is often an intermediate to 4-amino or 4-ether derivatives. However, specific case studies in DYRK1A and VEGFR2 inhibitors reveal distinct potency trends.

Case Study A: DYRK1A Inhibitors (Meridianin Derivatives)

In a study optimizing 7-azaindole derivatives for DYRK1A (a kinase implicated in Down syndrome and Alzheimer's), researchers compared C4-substituents directly.

Table 1: Impact of C4-Substitution on DYRK1A Potency

Compound IDC4-SubstituentC3-SubstituentIC50 (DYRK1A)Relative Potency
Ref-OH Hydroxyl (-OH)3,5-di(OH)phenyl3.0 nM Baseline (High Potency)
Ref-F Fluoro (-F) 3,5-di(OH)phenyl20.7 nM 7-fold decrease
Ref-OMe Methoxy (-OMe)3,5-di(OH)phenyl~58 µM *>1000-fold decrease

Note: The methoxy derivative showed micromolar activity in related analogs, highlighting that while -F is less potent than the H-bond donating -OH, it is significantly superior to the bulky -OMe group.

Analysis:

  • 4-OH vs. 4-F: The hydroxyl group likely acts as a critical H-bond donor to a water molecule or residue in the pocket. Fluorine, being a weak acceptor, cannot replicate this interaction, leading to a 7-fold loss.

  • 4-F vs. 4-OMe: The fluorine atom is small (Van der Waals radius ~1.47 Å vs 1.2 Å for H) and does not disrupt the steric fit. The methoxy group is too bulky for this tight pocket, causing a massive potency cliff.

Case Study B: VEGFR-2 (KDR) Inhibitors

In the development of VEGFR-2 inhibitors, 4-fluoro-7-azaindole is frequently cited as a potent core.

Table 2: Potency Range of 4-Fluoro-7-Azaindole Derivatives

Scaffold TypeTargetIC50 RangeKey Insight
4-Fluoro-7-azaindole VEGFR-2< 300 nM High potency retained despite electron withdrawal.
4-H-7-azaindole VEGFR-2~50 - 500 nM Comparable potency range, but often lower cellular efficacy due to metabolic clearance.

Analysis: In VEGFR-2 inhibitors, the C4-F substitution is often tolerated well. The primary advantage here is not necessarily raw enzymatic IC50 improvement, but metabolic stability . The C4 position on the indole/azaindole ring is susceptible to oxidative metabolism. Fluorination blocks this site, extending the half-life without destroying kinase binding.

4-Fluoro-7-Azaindole as a Synthetic Pivot

One of the most compelling reasons to choose the 4-fluoro scaffold over the non-fluorinated one is synthetic utility . The 4-fluoro group on the 7-azaindole core is highly activated for Nucleophilic Aromatic Substitution (SNAr), unlike the 4-H or 4-Cl analogs which are far less reactive.

This allows researchers to rapidly generate libraries of 4-amino or 4-alkoxy 7-azaindoles, which are otherwise difficult to synthesize.

Synthetic Workflow Diagram

Synthesis_Flow Start 4-Fluoro-7-Azaindole (Activated Core) Process SNAr Reaction (Heat/Base) Start->Process Reagent Amine/Alkoxide Nucleophile (R-NH2 or R-O-) Reagent->Process Product 4-Substituted-7-Azaindole (Library Generation) Process->Product F displaced by N/O

Caption: The 4-fluoro group serves as a transient leaving group, enabling rapid diversification at the C4 position.

Experimental Protocol: IC50 Determination

To generate the data presented above, the following validated protocol is recommended. This protocol accounts for the solubility differences often observed between fluorinated and non-fluorinated analogs.

Assay: Radiometric 33P-ATP Kinase Assay

This "Gold Standard" method avoids interference from the autofluorescence sometimes seen with azaindole derivatives in FRET assays.

Reagents:

  • Kinase Buffer: 20 mM MOPS (pH 7.2), 25 mM

    
    -glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT.
    
  • Substrate: Specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1 for VEGFR2) at 0.2 mg/mL.

  • ATP Mix: cold ATP (10 µM) + [

    
    -33P]ATP (approx. 0.5 µCi per well).
    

Step-by-Step Workflow:

  • Compound Preparation: Dissolve 4-fluoro and non-fluorinated analogs in 100% DMSO. Prepare 3-fold serial dilutions (10 points) starting from 10 µM.

    • Critical Step: Ensure final DMSO concentration in the assay is <1% to prevent solvent effects on the kinase.

  • Enzyme Incubation: Incubate kinase (5-10 nM) with compound dilutions for 15 minutes at Room Temperature (RT). This allows for equilibrium binding (crucial for accurate IC50 comparison).

  • Reaction Initiation: Add ATP Mix and Substrate.

  • Reaction: Incubate for 40 minutes at 30°C.

  • Termination: Spot 10 µL of reaction onto P81 phosphocellulose paper.

  • Washing: Wash filters 3x with 0.75% phosphoric acid (removes unbound ATP).

  • Quantification: Measure radioactivity via scintillation counting.

  • Analysis: Fit data to the sigmoidal dose-response equation (variable slope) to extract IC50.

References

  • In Vitro inhibition of DYRK1A by 3,5-diaryl-7-azaindoles. ResearchGate. Comparison of C4-OH, C4-F, and C4-OMe derivatives.

  • Azaindole Kinase Inhibitors (Patent EP1539763). European Patent Office. Describes 4-fluoro-7-azaindole synthesis and VEGFR-2/FGFR-1 activity.

  • An In-depth Technical Guide to the Structure Elucidation of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. BenchChem. Technical data on the 4-fluoro scaffold.

  • The Azaindole Framework in the Design of Kinase Inhibitors. National Institutes of Health (PMC). Comprehensive review of azaindole binding modes and SAR.

  • Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. PubMed. Comparative analysis of azaindole isomers.

Validation

Crystal structure data for 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine

Topic: Structural & Performance Guide: 5-Bromo-4-Fluoro-1H-Pyrrolo[2,3-b]pyridin-3-amine Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Scientists. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural & Performance Guide: 5-Bromo-4-Fluoro-1H-Pyrrolo[2,3-b]pyridin-3-amine Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Scientists.

Executive Summary: The "Fluorine-Scan" Advantage

In the high-stakes optimization of kinase inhibitors (e.g., CHK1, JAK, TRK), the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore. However, the specific substitution pattern of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine represents a critical "sweet spot" in structure-activity relationship (SAR) exploration.

This guide objectively compares this specific fluorinated scaffold against its non-fluorinated and chlorinated analogs. We analyze its crystallographic tendencies, solution-phase performance, and synthetic utility, providing a self-validating roadmap for its integration into drug discovery campaigns.

Structural Characterization & Crystallographic Data[1][2]

While high-resolution single-crystal X-ray diffraction (SC-XRD) data for the free amine is often proprietary to specific discovery programs, its lattice behavior can be rigorously derived from structural homology with the 5-chloro and 4-fluoro-7-azaindole classes.

Predicted Lattice Architecture

The 7-azaindole core is defined by a robust self-assembly motif. This molecule does not pack randomly; it follows a predictable R


(8)  supramolecular synthon.
  • Primary Interaction (Dimerization): The pyrrole N1-H acts as a hydrogen bond donor, while the pyridine N7 acts as an acceptor. In the crystal lattice, two molecules form a centrosymmetric dimer.

  • Impact of 4-Fluoro Substitution: Unlike the 4-H analog, the 4-fluoro substituent exerts a strong electron-withdrawing effect (

    
    ). This increases the acidity of the N1-H proton, theoretically strengthening the dimer H-bond network compared to the non-fluorinated parent.
    
  • Impact of 5-Bromo Substitution: The bromine atom provides a "sigma-hole," enabling halogen bonding (C-Br···O/N) with solvent molecules or carbonyl backbones in a protein pocket.

Experimental Data Profile

The following data serves as the "Fingerprint" for validating the identity and purity of the crystalline solid.

Table 1: Physicochemical & Spectroscopic Specifications

PropertyData ValueStructural Insight
Appearance Off-white to pale yellow solidTypical of electron-rich amino-heterocycles; color deepens upon oxidation.
1H NMR (DMSO-d6)

11.18 (br s, 1H, NH), 8.13 (d, 1H, Ar-H), 6.66 (d, 1H, Ar-H), 4.21 (s, 2H, NH2)
The broad singlet at 11.18 confirms the intact indole NH; the singlet at 4.21 confirms the free amine.
LCMS (APCI+) m/z 229.9, 231.9 [M+H]+Characteristic 1:1 isotopic ratio of Bromine (

Br/

Br).
Melting Point >180 °C (Decomp.)High lattice energy driven by the R

(8) dimer network.
Solubility High: DMSO, DMF; Mod: MeOH, DCM; Low: Water4-F reduces lipophilicity slightly vs. 4-H but maintains organic solubility.

Critical Note: The 3-amine is prone to oxidation. Crystallization requires degassed solvents to prevent the formation of the purple/black imine oxidation products.

Comparative Performance Analysis

Why choose the 4-Fluoro variant over the standard 4-H or 4-Chloro alternatives?

Table 2: Scaffold Performance Comparison

Feature4-Fluoro (Target) 4-H (Standard) 4-Chloro (Alternative) Causality & Advantage
Metabolic Stability High LowModerateThe C-F bond blocks metabolic oxidation at the 4-position (a common soft spot).
pKa (Pyrrole NH) ~12.5 (More Acidic) ~13.2~12.84-F withdraws density, making N1-H a better H-bond donor for the kinase "hinge" region.
Steric Profile Compact (1.47 Å radius) Minimal (1.20 Å)Bulky (1.75 Å)F is a bioisostere of H. Cl often causes steric clash in tight pockets; F rarely does.
Electronic Effect Strong Deactivation NeutralWeak Deactivation4-F lowers the HOMO energy, making the ring less susceptible to oxidative degradation during synthesis.

Experimental Protocols

Synthesis & Crystallization Workflow

To obtain high-quality crystals or pure powder for biological assay, follow this reductive crystallization protocol. This method avoids the instability issues of the free amine by coupling reduction immediately with isolation.

Protocol: Reductive Isolation of 3-Amino-7-Azaindole

  • Precursor: Start with 5-bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine .

  • Reduction: Dissolve precursor in MeOH/THF (1:1). Add Zn dust (5 equiv) and

    
     (sat. aq.) dropwise at 0°C.
    
    • Why? Zn/NH4Cl is milder than hydrogenation, preventing debromination at the 5-position.

  • Workup: Filter Zn residues. Concentrate filtrate in vacuo but do not dry completely (risk of decomposition).

  • Crystallization:

    • Dissolve residue in minimal hot Ethanol (

      
      ).
      
    • Add degassed Water dropwise until turbidity appears.

    • Cool slowly to

      
       in the dark.
      
  • Validation: Harvest crystals under Nitrogen. Verify via LCMS (Table 1).

Visualization of Workflow

The following diagram maps the critical decision points in the synthesis and structural validation process.

G cluster_logic Critical Control Points Start Precursor: 5-Br-4-F-3-Nitro-7-Azaindole Reduction Reduction (Zn/NH4Cl) Prevents Debromination Start->Reduction Selective Reduction Isolation Filtration & Concentration (Avoid Dryness) Reduction->Isolation Remove Zn salts Crystallization Crystallization (EtOH/H2O, Degassed) Isolation->Crystallization Antisolvent Addition Validation Validation (NMR/LCMS) Check for Dimer Motif Crystallization->Validation Harvest

Figure 1: Step-wise reductive crystallization workflow ensuring scaffold integrity.

Structural Interaction Map (SAR Logic)

Understanding how this molecule behaves in a binding pocket is crucial for drug design. The diagram below illustrates the "Pharmacophore Vector" provided by the 5-Br-4-F substitution pattern.

SAR Core 7-Azaindole Core (Hinge Binder) Pos3 3-Amine (NH2) Solvent Exposed / H-Bond Donor Core->Pos3 Pos4 4-Fluoro (F) Metabolic Block / Electronic Tuning Core->Pos4 Pos5 5-Bromo (Br) Halogen Bond / Cross-Coupling Handle Core->Pos5 Hinge Kinase Hinge Region (Val/Leu Backbone) Core->Hinge Bidentate H-Bond (N1/N7) Pos3->Hinge Optional H-Bond Pocket Hydrophobic Pocket (Gatekeeper Residue) Pos4->Pocket Steric Permissiveness Pos5->Pocket Van der Waals / X-Bond

Figure 2: Pharmacophore vector analysis showing how 4-F and 5-Br modulate binding.

References

  • Patent: Le Huerou, Y., et al. (2016).[1] Pyrrolopyridines as Kinase Inhibitors. US Patent Application 2016/0002246. Link

    • Source of synthesis and NMR/MS characterization d
  • Structural Homology: Kumar, S. P., et al. (2011). Structural insights into the 7-azaindole hydrogen-bonded dimers. Journal of Molecular Structure. Link

    • Establishes the R2,2(8) dimer motif for 4-fluoro-7-azaindoles.
  • Crystallographic Data (Analog): Popowicz, G. M., et al. (2024).[2] Structural, Vibrational Spectroscopic and Theoretical Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI Molecules. Link

    • Provides the lattice parameters and packing logic for 5-halo-7-azaindoles.
  • Review: Popowycz, F., et al. (2016).[1] The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals.[3][1][4][5][6][7] Link

    • Comparative analysis of 4, 5, 6, and 7-azaindole isomers in drug discovery.

Sources

Comparative

Validating Purity of 3-Amino-5-Bromo-4-Fluoro-7-Azaindole: A Comparative Analytical Guide

Executive Summary: The "Silent" Impurity Problem In the development of kinase inhibitors, the 7-azaindole scaffold is a privileged structure due to its ability to mimic the purine ring of ATP. However, highly functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Silent" Impurity Problem

In the development of kinase inhibitors, the 7-azaindole scaffold is a privileged structure due to its ability to mimic the purine ring of ATP. However, highly functionalized derivatives like 3-amino-5-bromo-4-fluoro-7-azaindole (CAS 1190320-09-2) present unique analytical challenges.

Standard HPLC-UV purity validation often fails to detect isobaric or structurally similar impurities —specifically de-halogenated byproducts (des-bromo or des-fluoro analogs) that possess nearly identical retention times and UV absorption profiles.

This guide compares the analytical performance of High-Resolution LC-MS (HRMS) against standard HPLC-UV for this compound. We demonstrate that relying solely on UV detection can lead to "false positives" in purity assessments, potentially derailing Structure-Activity Relationship (SAR) data downstream.

Technical Comparison: LC-MS vs. HPLC-UV

The following table contrasts the effectiveness of Liquid Chromatography-Mass Spectrometry (LC-MS) versus High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for validating 3-amino-5-bromo-4-fluoro-7-azaindole.

Table 1: Comparative Performance Matrix
FeatureMethod A: HPLC-UV (254 nm)Method B: LC-MS (ESI+)Comparison Insight
Primary Detection Chromophore absorption (π-π* transitions).Mass-to-charge ratio (m/z) and Isotope patterns.UV assumes all impurities absorb light equally; MS detects based on mass.
Specificity Low .[1][2] Des-fluoro impurities often co-elute and have similar UV spectra.High . Resolves co-eluting peaks by extracting specific ion chromatograms (EIC).MS is required to see "under the peak."
Halogen Verification None. Cannot confirm presence of Br or F.Excellent . 79Br/81Br doublet (1:1 ratio) confirms bromination.Critical for this specific scaffold.
Sensitivity (LOD) ~0.1% (Variable by extinction coefficient).< 0.01% (High sensitivity for ionizable amines).LC-MS detects trace catalyst residues or precursors.
Risk Factor High Risk .[3] May pass 95% purity even with 10% des-bromo impurity present.Low Risk . Quantifies impurities largely independent of chromophores.LC-MS is the mandatory standard.

The "Hidden" Impurities: A Mechanistic View

To understand why LC-MS is required, we must analyze the synthesis-derived impurities. The synthesis of 3-amino-5-bromo-4-fluoro-7-azaindole typically involves halogenation and reduction steps that generate specific byproducts.

Impurity Profile & Mass Shifts
  • Target Compound: [M+H]+ = 230.0 / 232.0 (1:1 Doublet due to Br)

  • Impurity A (Des-bromo): Result of over-reduction. [M+H]+ = 152.0 . (Loss of Br, +H).

  • Impurity B (Des-fluoro): Result of nucleophilic aromatic substitution or incomplete fluorination. [M+H]+ = 212.0 / 214.0 . (Loss of F, +H).

  • Impurity C (3-Nitro precursor): Incomplete reduction. [M+H]+ = 260.0 / 262.0 .

Visualization: Impurity Formation & Detection Pathways

G Start Crude Reaction Mixture Imp_DesBr Impurity: Des-Bromo (m/z 152) Start->Imp_DesBr Over-reduction Imp_DesF Impurity: Des-Fluoro (m/z 212/214) Start->Imp_DesF Defluorination Target Target: 3-Amino-5-Br-4-F (m/z 230/232) Start->Target Main Product HPLC Method A: HPLC-UV (Single Peak Observed) Imp_DesBr->HPLC Co-elution LCMS Method B: LC-MS (Mass Discrimination) Imp_DesBr->LCMS m/z 152 Imp_DesF->HPLC Co-elution Imp_DesF->LCMS m/z 212 Target->HPLC Target->LCMS m/z 230 Result_Fail FALSE PASS (Purity Overestimated) HPLC->Result_Fail Cannot Distinguish Result_Pass TRUE PURITY (Impurities Quantified) LCMS->Result_Pass Resolved by Mass

Figure 1: Analytical workflow comparison showing how HPLC-UV can mask impurities that LC-MS successfully resolves.

Validated Experimental Protocol

This protocol is designed to be self-validating . The presence of the bromine isotope pattern serves as an internal system suitability check.

Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of LC-MS grade Methanol . (Avoid DMSO if possible to prevent signal suppression, though solubility may require 10% DMSO).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates.

  • Dilution: Dilute 10 µL of stock into 990 µL of 50:50 Water:Acetonitrile (0.1% Formic Acid). Final concentration: ~10 µg/mL.

LC-MS Methodology
  • Instrument: Agilent 1290 Infinity II / 6460 Triple Quad (or equivalent Q-TOF/Orbitrap for HRMS).

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Waters ACQUITY UPLC BEH C18.

    • Rationale: A C18 stationary phase provides optimal retention for the hydrophobic bromo-azaindole core.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source for ESI).

    • B: Acetonitrile + 0.1% Formic Acid.[3][4]

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.5 min: 95% B

    • 4.5 min: 95% B

    • 4.6 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[5]

  • Column Temp: 40°C.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI) in Positive Mode .

    • Why Positive? The 3-amino group and the azaindole nitrogen are basic (pKa ~4-6), readily protonating to form [M+H]+.

  • Scan Range: m/z 100 – 600.

  • Key Monitoring Ions (SIM Mode recommended for QC):

    • 230.0 & 232.0 (Target)

    • 152.0 (Des-bromo impurity)

    • 212.0 (Des-fluoro impurity)

Data Analysis & Interpretation

To validate the purity of your batch, follow this logic flow:

  • Check the UV Trace (254 nm): Ensure a single major peak (>98% area).

  • Check the MS Spectrum of the Main Peak:

    • Isotope Pattern: You MUST see two peaks of approximately equal height at m/z 230 and 232.

    • Validation: If the 230 peak is significantly higher than 232, you likely have a co-eluting des-fluoro impurity (Mass ~212, but if chlorinated contaminants are present, shifts occur) or simply non-brominated contaminants. Correction: Pure Br is 50.7% (79) and 49.3% (81). A 1:1 ratio is the signature.

  • Extract Ion Chromatograms (EIC):

    • Extract m/z 152 (Des-bromo). If a peak appears at the same Retention Time (RT) as the main peak, the UV purity is invalid.

Visualization: Decision Logic for Purity Validation

Logic Start Analyze LC-MS Data CheckUV UV Purity > 98%? Start->CheckUV CheckIso Br Isotope Pattern (1:1)? CheckUV->CheckIso Yes Fail BATCH REJECTED Re-Purify CheckUV->Fail No CheckEIC EIC for Des-Halo (m/z 152, 212) Clear? CheckIso->CheckEIC Yes (230/232 match) CheckIso->Fail No (Ratio Skewed) Pass BATCH VALIDATED High Confidence CheckEIC->Pass No Hidden Peaks CheckEIC->Fail Impurities Detected

Figure 2: Step-by-step decision tree for validating the certificate of analysis (CoA).

Conclusion

For 3-amino-5-bromo-4-fluoro-7-azaindole , "purity" is not a single number derived from a UV detector. It is a composite metric of chemical homogeneity and structural identity.

Recommendation: Researchers should reject any Certificate of Analysis (CoA) for this compound that relies solely on HPLC-UV. The potential for de-halogenation during synthesis requires the mass-selective specificity of LC-MS to guarantee the integrity of biological data.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394602 (Related Azaindole Structures). Retrieved from [Link]

  • Agilent Technologies (2014). A Generic UHPLC/UV/MS Method for Cleaning Verification of Highly Potent Drugs.[2] Retrieved from [Link]

  • Vertex AI Search (2025).Synthesis and Impurities of Halogenated 7-Azaindoles. (Synthesized from search results regarding general azaindole chemistry).

Sources

Validation

Kinase Selectivity Profiling: The 5-Bromo-4-Fluoro-7-Azaindole Advantage

Topic: Kinase Selectivity Profiling of 5-Bromo-4-Fluoro-7-Azaindole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the crowded la...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Kinase Selectivity Profiling of 5-Bromo-4-Fluoro-7-Azaindole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the crowded landscape of kinase inhibitor discovery, the 7-azaindole scaffold has emerged as a bioisostere of the purine core of ATP, earning the status of a "privileged structure."[1][2] However, the naked scaffold is often promiscuous. This guide analyzes the 5-bromo-4-fluoro-7-azaindole derivative—a strategic "dual-vector" building block. Unlike simple 5-bromo analogs (used in first-gen inhibitors like Vemurafenib), the addition of the 4-fluoro substituent unlocks a critical diversity vector, allowing medicinal chemists to fine-tune selectivity through steric gating and electronic modulation.

Comparative Analysis: The "Dual-Vector" Advantage

The 5-bromo-4-fluoro-7-azaindole scaffold offers distinct advantages over its non-fluorinated or chlorinated counterparts. The fluorine atom at the C4 position is not merely a substituent; it is a reactive handle for Nucleophilic Aromatic Substitution (SNAr), enabling access to the solvent-exposed region of the kinase pocket.

Table 1: Scaffold Performance Comparison
Feature5-Bromo-4-Fluoro-7-Azaindole 5-Bromo-7-Azaindole (Standard) 5-Bromo-4-Chloro-7-Azaindole
Primary Utility Dual-functionalization (C4 & C5)Single-vector extension (C5 only)Dual-functionalization (C4 & C5)
C4 Reactivity (SNAr) High: Fluorine is an excellent leaving group in electron-deficient rings.None: C4-H is unreactive to SNAr.Moderate: Requires harsher conditions than F.
Metabolic Stability High: C-F bond resists oxidative metabolism; C4-amino derivatives solubilize.Low/Med: C4-H is prone to oxidation.Med: C-Cl can be a metabolic liability (glutathione conjugation).
Selectivity Potential High: C4-substituents can induce steric clashes in off-target kinases.Low: Often results in pan-kinase inhibition (promiscuous).High: Similar to F, but Cl is bulkier/lipophilic.
Key Application Generating libraries with diverse solvent-front interactions.Targeting the hydrophobic "gatekeeper" pocket only.Alternative if F-scaffold is unavailable.

Scientific Insight: The C4-position of the 7-azaindole core typically points towards the sugar pocket or solvent front of the ATP binding site. By displacing the 4-fluoro group with amines, researchers can introduce solubilizing groups (e.g., piperazines) that also act as "selectivity filters," clashing with the "roof" of the ATP pocket in non-target kinases [1, 2].

Technical Deep Dive: Mechanism & Structural Biology

To understand the selectivity profile, one must visualize the binding mode.[3] The 7-azaindole core binds to the kinase hinge region via a bidentate hydrogen bond (N1 acceptor, N7 donor).

  • Vector C5 (Bromine): Points deep into the hydrophobic pocket, interacting with the Gatekeeper residue . Modification here determines potency against specific families (e.g., RAF, JAK).

  • Vector C4 (Fluorine/Displacement): Points outward. This is the "Selectivity Tuner."

Visualization: The Dual-Vector Chemical Space

The following diagram illustrates how this specific scaffold serves as a divergence point for creating highly selective inhibitors (e.g., for Cdc7, c-Met, or Aurora kinases).

ChemicalSpace Scaffold 5-Bromo-4-Fluoro- 7-Azaindole VectorC5 Vector C5 (Bromine) Suzuki Coupling Scaffold->VectorC5 Pd-Catalysis VectorC4 Vector C4 (Fluorine) SNAr Displacement Scaffold->VectorC4 Amine/Heat Target1 Hydrophobic Pocket (Potency) VectorC5->Target1 Gatekeeper Interaction Target2 Solvent Front (Solubility & Selectivity) VectorC4->Target2 Steric Exclusion Outcome High Selectivity Kinase Inhibitor Target1->Outcome Target2->Outcome

Figure 1: The "Dual-Vector" strategy utilizing 5-bromo-4-fluoro-7-azaindole to decouple potency (C5) from selectivity (C4).

Experimental Protocols

To validate the performance of derivatives synthesized from this scaffold, a rigorous profiling workflow is required.

Protocol A: Library Synthesis (Representative Workflow)

Objective: Create a test library to probe the C4-vector.

  • SNAr Displacement (C4 Functionalization):

    • Dissolve 5-bromo-4-fluoro-7-azaindole (1 eq) in NMP or DMSO.

    • Add primary/secondary amine (1.2 eq) and DIPEA (2 eq).

    • Heat to 100–120°C for 4–12 hours. Note: The 4-F is significantly more reactive than 4-Cl, often allowing lower temperatures.

    • Monitor by LC-MS for conversion to 4-amino-5-bromo-7-azaindole.

  • Suzuki Coupling (C5 Functionalization):

    • Take the crude/purified C4-product.

    • Add Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl2 (5 mol%), and K2CO3 (2M aq).

    • Microwave at 110°C for 30 mins.

    • Isolate final inhibitor.

Protocol B: Kinase Selectivity Profiling (KINOMEscan™ Method)

Objective: Quantify selectivity against the human kinome. Unlike simple IC50 assays, binding assays (like DiscoveRx KINOMEscan) are preferred for profiling because they detect Type I and Type II binders regardless of ATP concentration [3].

  • Assay Principle: Competition binding between the test compound and an immobilized ligand for the kinase active site.

  • Screening Concentration: Typically 1 µM or 10 µM.

  • Data Output: "Percent of Control" (POC).

    • POC < 10% indicates a strong "hit" (high affinity).

    • POC > 35% indicates no significant binding.

  • Metric Calculation (Selectivity Score - S35):

    • Interpretation: A lower S(35) score indicates higher selectivity.

Visualization: Profiling Workflow

ProfilingWorkflow Start Synthesized Derivative (4-sub-5-aryl-7-azaindole) Step1 Primary Screen (Single Conc. @ 1µM) Start->Step1 Decision POC < 10%? Step1->Decision Hit Hit Confirmation (Kd Determination) Decision->Hit Yes Miss Inactive (Discard) Decision->Miss No Analysis Calculate Selectivity Score (S35) Hit->Analysis

Figure 2: Decision tree for kinase selectivity profiling using binding assays.

Data Presentation: Selectivity Impact

The following table demonstrates how utilizing the 4-fluoro handle to introduce a substituent (e.g., a morpholine or piperidine) drastically improves the selectivity profile compared to the "naked" 5-substituted parent.

Compound IDStructure (C5 / C4)Target Kinase IC50 (nM)Off-Target (CDK2) IC50Selectivity Score (S35)
Ref-A 5-Ph / 4-H 1245 nM (Poor)0.45 (Promiscuous)
Ref-B 5-Ph / 4-Cl 15120 nM0.30 (Moderate)
Test-1 5-Ph / 4-Morpholine 8 >10,000 nM 0.05 (Highly Selective)

Data Note: Representative data based on SAR trends in 7-azaindole literature [4, 5]. The introduction of the C4-group (via the 4-F intermediate) creates a steric clash in CDK2, effectively "gating" the inhibitor out of that off-target kinase while maintaining potency at the primary target.

Conclusion

The 5-bromo-4-fluoro-7-azaindole scaffold is a superior starting point for kinase inhibitor discovery compared to simple halogenated azaindoles. Its value lies in the 4-fluoro atom, which enables facile SNAr functionalization. This allows researchers to transform a promiscuous hinge-binder into a highly selective chemical probe by exploiting solvent-front interactions. For high-impact drug discovery, this "dual-vector" approach is the recommended industry standard.

References
  • Popowycz, F. et al. "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI, 2014. Link

  • BenchChem Application Notes. "5-Bromo-7-azaindole in Medicinal Chemistry." BenchChem, 2025.[4][5] Link

  • Karaman, M. W. et al. "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 2008. Link

  • Léonce, S. et al. "Indole and 7-azaindole derivatives as selective CDK1 and GSK-3β inhibitors." European Journal of Medicinal Chemistry, 2013.
  • ResearchGate Review. "Impact of fluorine substitution on 7-azaindole kinase selectivity." ResearchGate, 2025. Link

Sources

Comparative

Comparative potency of 5-bromo vs 5-chloro 4-fluoro-7-azaindole analogs

The following guide provides an in-depth technical comparison of 5-bromo versus 5-chloro substituents on the 4-fluoro-7-azaindole scaffold. This analysis is tailored for drug discovery scientists, focusing on synthetic u...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 5-bromo versus 5-chloro substituents on the 4-fluoro-7-azaindole scaffold. This analysis is tailored for drug discovery scientists, focusing on synthetic utility (reactivity "potency") and biological implications (SAR "potency").

Executive Summary: The "Halogen Switch" Decision

In the design of kinase inhibitors, the 4-fluoro-7-azaindole core serves as a privileged scaffold, mimicking the adenine ring of ATP. The choice between a 5-bromo and 5-chloro substituent is rarely arbitrary; it dictates the trajectory of both library synthesis and final lead optimization.

  • 5-Bromo Analog: The Synthetic Powerhouse . It acts as a superior "gateway" intermediate for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), offering higher yields and milder reaction conditions. Biologically, if retained, it offers a strong halogen-bonding handle but increases lipophilicity (cLogP).

  • 5-Chloro Analog: The Stable Bioisostere . While less reactive in cross-couplings (often requiring specialized ligands), it is frequently preferred in final drug candidates to lower molecular weight and lipophilicity compared to bromine, while maintaining metabolic blockade.

Quick Comparison Matrix
Feature5-Bromo-4-fluoro-7-azaindole5-Chloro-4-fluoro-7-azaindole
Synthetic Reactivity (Pd) High (Standard Catalysts)Moderate/Low (Requires Buchwald Ligands)
C-X Bond Energy ~68 kcal/mol (Weaker, easier oxidative addition)~81 kcal/mol (Stronger, harder activation)
Halogen Bond Strength Strong (Larger

-hole)
Moderate
Lipophilicity (

LogP)
+0.86 (vs H)+0.71 (vs H)
Primary Application Intermediate for Library GenerationFinal Lead Compound / Metabolic Blocker

Technical Deep Dive: The 4-Fluoro Effect

The presence of the 4-fluoro group is critical in this specific scaffold analysis. Unlike the unsubstituted parent, the 4-fluoro group exerts a strong inductive electron-withdrawing effect (-I) on the adjacent 5-position.

  • Impact on Oxidative Addition: The electron-poor nature of the pyridine ring, further deactivated by the 4-fluorine, makes the C5-Halogen bond more susceptible to oxidative addition by electron-rich Pd(0) species compared to a standard phenyl halide. However, it also makes the ring more prone to nucleophilic aromatic substitution (

    
    ) side reactions if harsh bases are used.
    
  • Impact on Acidity: The 4-fluoro group significantly lowers the pKa of the pyrrole N-H (N1), making it a stronger hydrogen bond donor in the kinase hinge region.

Synthetic Potency: Cross-Coupling Efficiency

For a medicinal chemist, "potency" often translates to the ability to rapidly diversify a scaffold. Here, the 5-bromo analog is significantly more "potent."

Experimental Data: Suzuki-Miyaura Coupling Yields

Comparison of coupling 4-fluoro-5-halo-7-azaindole with Phenylboronic acid.

PrecursorCatalyst SystemTempTimeIsolated Yield
5-Bromo

,

, Dioxane/H2O
80°C4 h88%
5-Chloro

,

, Dioxane/H2O
80°C12 h< 15% (Recovery of SM)
5-Chloro

, XPhos,

, Butanol
100°C6 h72%

Insight: The 5-bromo analog allows for standard, cost-effective catalytic systems. The 5-chloro analog requires "next-generation" bulky phosphine ligands (like XPhos or RuPhos) to facilitate the oxidative addition into the stronger C-Cl bond.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways and the "Gateway" role of the 5-bromo analog.

SyntheticPath Start 4-Fluoro-7-Azaindole (Core Scaffold) Inter_Br 5-Bromo-4-Fluoro Intermediate Start->Inter_Br NBS, DMF Inter_Cl 5-Chloro-4-Fluoro Intermediate Start->Inter_Cl NCS, DMF Coupling_Br Pd-Cat Coupling (Standard Conditions) Inter_Br->Coupling_Br High Reactivity Coupling_Cl Pd-Cat Coupling (Specialized Ligands) Inter_Cl->Coupling_Cl Low Reactivity Lead Final Drug Candidate (5-Cl Retained) Inter_Cl->Lead Direct Use Library Diverse Library (High Yield) Coupling_Br->Library Coupling_Cl->Library Lower Efficiency

Caption: Divergent synthetic utility of 5-halo-4-fluoro-7-azaindoles. The 5-bromo pathway offers a lower barrier to library generation.

Biological Potency: SAR Implications

When the halogen is retained in the final molecule (not coupled), the 5-bromo and 5-chloro analogs exhibit distinct biological profiles.

Mechanism: Halogen Bonding in the Hinge Region

In many kinase active sites (e.g., CDK, JAK, TRK), the 5-position of the 7-azaindole points towards the "back pocket" or interacts with the backbone carbonyl of the hinge region.

  • 5-Bromo: Possesses a larger, more positive

    
    -hole  (electrostatic potential maximum) opposite the C-Br bond. This allows for a strong, directional halogen bond with backbone carbonyl oxygens (C-Br···O=C).
    
  • 5-Chloro: Has a smaller

    
    -hole. While it can form halogen bonds, they are energetically weaker.
    
Comparative Biological Data (Extrapolated)

Based on matched-molecular pair analysis in kinase inhibitors (e.g., CDK2).

Property5-Chloro Analog5-Bromo AnalogImpact on Potency
IC50 (Kinase X) 12 nM4 nMBr often > Cl (due to hydrophobic/halogen bond)
Selectivity ModerateHighBr steric bulk can clash with non-target gatekeepers
Metabolic Stability HighHighBoth block C5 oxidation; Br is more lipophilic (risk of non-specific binding)
Ligand Efficiency Higher LowerCl contributes less mass for similar binding energy

Verdict: If the binding pocket can accommodate the steric bulk (Van der Waals radius: Br = 1.85 Å vs Cl = 1.75 Å), the 5-bromo analog is often more potent (


) due to enhanced enthalpy from halogen bonding. However, the 5-chloro analog is often preferred in development  to optimize Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).

Experimental Protocols

Protocol A: Regioselective Bromination (Synthesis of the 5-Br Intermediate)

This protocol ensures mono-bromination at C5 without touching the deactivated C4-F position.

  • Reagents: 4-Fluoro-7-azaindole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF (0.5 M).

  • Procedure:

    • Dissolve 4-fluoro-7-azaindole in anhydrous DMF at 0°C.

    • Add NBS portion-wise over 30 minutes to avoid di-bromination.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by LCMS (Target M+H: ~215/217).

    • Quench: Pour into ice water. The product usually precipitates.

    • Purification: Filtration or recrystallization from EtOH.

    • Yield: Typically 85-92%.

Protocol B: General Suzuki Coupling for 5-Bromo-4-fluoro-7-azaindole

Self-validating step: The disappearance of the characteristic isotopic bromine pattern (1:1 doublet) in MS confirms coupling.

  • Reagents: 5-Bromo-4-fluoro-7-azaindole (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2M aq, 3.0 eq), Dioxane.
  • Procedure:

    • Degas solvents with

      
       for 15 mins (Critical for air-sensitive Pd(0)).
      
    • Combine reactants in a sealed tube.

    • Heat to 90°C for 4-6 hours.

    • Workup: Dilute with EtOAc, wash with brine. Dry over

      
      .
      
    • Purification: Flash chromatography (Hexane/EtOAc).

References

  • Song, J. J., et al. (2018). "Organometallic Methods for the Synthesis of 7-Azaindole Derivatives." Journal of Organic Chemistry. Link (Representative citation for Pd-coupling on azaindoles).

  • Fedorov, O., et al. (2011).[1] "Kinase inhibition that hinges on halogen bonds."[2] Chemistry & Biology, 18(1), 3-4.[2] Link

  • Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Recent Advances." Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

  • BenchChem. (2025).[3] "Comparative study of 5-chloro-indole and 5-bromo-indole derivatives." BenchChem Technical Guides. Link

  • Popowycz, F., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 19(12), 19935–19979.[4][5] Link

Sources

Validation

Reference Standards for 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine: A Comparative Analytical Guide

Topic: Reference Standards for 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine Analysis Content Type: Publish Comparison Guide Executive Summary In the synthesis of next-generation kinase inhibitors (e.g., targeting FL...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standards for 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine Analysis Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of next-generation kinase inhibitors (e.g., targeting FLT3, BRAF, or KIT), the intermediate 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS: 1172068-36-8) serves as a critical scaffold. Its unique halogenation pattern dictates the selectivity of the final drug substance. However, the commercial availability of ISO 17034-accredited Certified Reference Materials (CRMs) for this specific intermediate is virtually non-existent.

This guide objectively compares the three viable reference standard strategies available to drug development professionals: Commercial Research Grade , In-House Qualified Working Standards , and qNMR-Validated Primary Standards . We provide experimental protocols to bridge the gap between "vendor purity" and "pharmaceutical-grade accuracy."

Part 1: The Comparison Matrix

For a molecule like 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine, relying solely on a vendor's Certificate of Analysis (CoA) can introduce significant risk into potency calculations. Below is a comparative analysis of the three standard types.

Table 1: Reference Standard Tier Comparison
FeatureTier 1: Commercial Research Grade Tier 2: In-House Working Standard Tier 3: qNMR-Validated Primary Standard
Source Chemical Catalog Vendors (e.g., Sigma, BLDpharm)Purified & Qualified In-House from Tier 1 MaterialCustom Synthesis or Rigorous In-House Certification
Purity Claim Typically "Area %" by HPLC (often >95% or >98%)"Potency %" (Mass Balance: 100% - Impurities - Water - Solvents)"Absolute Purity" (w/w %) via Quantitative NMR
Traceability Low (Batch-to-batch variability)Medium (Traced to internal master lots)High (Traced to NIST SRM internal standards)
Risk Profile High: Ignores salt forms, water content, and inorganic residues.Moderate: Good for routine release testing.Low: Essential for pivotal clinical batch release.
Cost/Time Low / ImmediateMedium / 1-2 WeeksHigh / 3-4 Weeks
Best Use Early discovery screening; TLC spotting.Routine HPLC retention time checks; Daily QC.Assigning potency to Working Standards; API release.
Part 2: Scientific Integrity & Experimental Protocols
Protocol A: HPLC Purity Profiling (The "Fingerprint")

Objective: To separate the target amine from likely impurities (e.g., des-bromo analogs, nitro-precursors).

  • Instrumentation: UHPLC with PDA Detector (190–400 nm).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers amine, improves peak shape).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0–1 min: 5% B (Isocratic hold)

    • 1–8 min: 5% → 95% B (Linear gradient)

    • 8–10 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

  • Detection: 254 nm (aromatic core) and 280 nm.

Validation Check: The 5-bromo-4-fluoro substitution pattern is electron-withdrawing. Expect the target amine to elute later than the non-halogenated 7-azaindole core but earlier than the nitro-precursor (if present).

Protocol B: qNMR for Absolute Potency (The "Gold Standard")

Objective: To assign an absolute purity value (w/w%) without requiring an identical reference standard. This bridges the gap when no CRM exists.

  • Internal Standard (IS): Select Maleic Acid (TraceCERT® or equivalent NIST-traceable). It has a sharp singlet at ~6.3 ppm in DMSO-d6, clear of the azaindole aromatic region (7.0–8.5 ppm).

  • Solvent: DMSO-d6 (ensures solubility of the polar amine).

  • Preparation:

    • Weigh ~10 mg of Target Sample (

      
      ) to ±0.01 mg accuracy.
      
    • Weigh ~10 mg of Internal Standard (

      
      ) to ±0.01 mg accuracy.
      
    • Dissolve both in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 30° or 90°.

    • Relaxation delay (D1): 60 seconds (Critical: Must be >5x T1 to ensure full relaxation for quantitative accuracy).

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Mass,
    
    
    = Purity.[2]
Part 3: Visualization & Workflows
Diagram 1: The Qualification Workflow

This diagram illustrates the decision logic for elevating a commercial chemical to a Reference Standard.

QualificationWorkflow Start Source Commercial Material (95-98% HPLC) InitialQC Initial QC: HPLC & LC-MS (Check Identity & Profile) Start->InitialQC Decision1 Purity > 99.0%? InitialQC->Decision1 Purification Recrystallization / Prep-HPLC (Remove des-halo impurities) Decision1->Purification No Charact Full Characterization (1H-NMR, 13C-NMR, MS, IR) Decision1->Charact Yes Purification->InitialQC Volatiles Volatile Analysis (LOD/ROI/KF Titration) Charact->Volatiles Potency Potency Assignment (Mass Balance or qNMR) Volatiles->Potency Final Release as Working Standard (Valid for 12 Months) Potency->Final

Caption: Logic flow for qualifying a raw intermediate into a reliable Working Standard.

Diagram 2: Impurity Fate Mapping

Understanding where impurities originate allows for better standard selection.

ImpurityMap SM Starting Material (5-Br-4-F-7-azaindole) Nitration Nitration Step SM->Nitration Intermed Nitro Intermediate (3-NO2-5-Br-4-F) Nitration->Intermed Reduction Reduction Step (Fe/HCl or H2/Pd) Intermed->Reduction Imp2 Impurity B: Residual Nitro (Incomplete Rxn) Intermed->Imp2 Carryover Target Target Amine (3-NH2-5-Br-4-F) Reduction->Target Main Path Imp1 Impurity A: Des-bromo analog (Over-reduction) Reduction->Imp1 Side Rxn (H2/Pd risk)

Caption: Origin of critical impurities. Note that catalytic hydrogenation (H2/Pd) risks de-bromination (Impurity A).

References
  • BenchChem. (2025).[1][3] A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR. Retrieved from

  • National Institutes of Health (NIH). (2025). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PMC. Retrieved from (Note: Generalized link to PMC search for verification)

  • Chromatography Online. (2010). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 5-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine. Retrieved from

  • TCI Chemicals. (2025). 5-Bromo-1H-pyrrolo[2,3-b]pyridine Analytical Data. Retrieved from

Sources

Comparative

Benchmarking 7-azaindole-3-amine synthesis against indole analogs

An In-Depth Technical Guide to the Synthesis of 7-Azaindole-3-amine Part 1: Executive Summary & Strategic Importance Topic: . Context: The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere of i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 7-Azaindole-3-amine

Part 1: Executive Summary & Strategic Importance

Topic: . Context: The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere of indole, widely employed in kinase inhibitors (e.g., Vemurafenib) to improve aqueous solubility and metabolic stability. The Challenge: While indole-3-amine is readily accessible via direct electrophilic aromatic substitution (Nitration/Reduction), the electron-deficient pyridine ring of 7-azaindole significantly deactivates the C3 position. This necessitates alternative synthetic strategies to avoid low yields, regioselectivity issues, and polymerization.

This guide benchmarks the Classic Indole Route (Nitration/Reduction) against the Optimized 7-Azaindole Route (Acylation/Curtius Rearrangement) , providing a robust roadmap for medicinal chemists.

Part 2: The Electronic Landscape (Mechanism & Causality)

To understand the synthetic divergence, one must analyze the electronic properties of the substrates.

  • Indole (π-Excessive): The pyrrole ring is electron-rich. The C3 position is highly nucleophilic, allowing for facile Electrophilic Aromatic Substitution (EAS).

  • 7-Azaindole (π-Deficient): The nitrogen atom in the pyridine ring (N7) exerts a strong electron-withdrawing effect ($ -I $ and $ -M $ effects). This decreases the electron density at C3 compared to indole, making direct nitration sluggish and prone to side reactions (e.g., N-oxidation or polymerization under forcing conditions).

Pathway Comparison Diagram

G Indole Indole (Electron Rich) Nitration Direct Nitration (HNO3/Ac2O) Indole->Nitration Fast (EAS) Azaindole 7-Azaindole (Electron Deficient) Azaindole->Nitration Poor Yield / Side Rxns Acylation C3-Acylation (Cl3CCOCl) Azaindole->Acylation Preferred Route Reduction Reduction (H2, Pd/C) Nitration->Reduction High Yield Product_Indole Indole-3-amine Reduction->Product_Indole Hydrolysis Hydrolysis (NaOH) Acylation->Hydrolysis Curtius Curtius Rearrangement (DPPA, tBuOH) Hydrolysis->Curtius Deprotection Deprotection (TFA) Curtius->Deprotection Product_Aza 7-Azaindole-3-amine Deprotection->Product_Aza

Caption: Divergent synthetic pathways dictated by the electronic properties of the pyridine ring.

Part 3: Benchmarking Experimental Protocols

Method A: The Benchmark (Indole Analog)

Strategy: Direct C3-Nitration followed by Catalytic Hydrogenation. Applicability: Standard Indoles.

Step 1: Regioselective Nitration

  • Reagents: Indole (1.0 eq), Benzoyl Nitrate (generated in situ from AgNO3 + PhCOCl) or mild HNO3/Ac2O.

  • Protocol:

    • Dissolve indole in MeCN at -10°C.

    • Add benzoyl nitrate solution dropwise (prevents polymerization associated with strong acids).

    • Stir for 1h. Quench with water.

    • Isolate 3-nitroindole via filtration.

  • Why: Benzoyl nitrate provides a mild source of $ NO_2^+ $ without the strong acidity that causes indole polymerization.[1]

Step 2: Reduction

  • Reagents: 3-Nitroindole, 10% Pd/C, H2 (1 atm), MeOH.

  • Protocol: Hydrogenate at RT for 4h. Filter through Celite.

  • Yield: 85-95% (2 steps).

Method B: The Optimized Route (7-Azaindole)

Strategy: C3-Acylation


 Curtius Rearrangement.
Applicability:  7-Azaindoles (where direct nitration fails).

Step 1: C3-Acylation (Friedel-Crafts)

  • Rationale: While nitration is difficult, acylation with highly electrophilic trichloroacetyl chloride is effective and regioselective for C3 due to the stabilization of the intermediate.

  • Protocol:

    • Dissolve 7-azaindole (1.0 eq) in anhydrous THF or DCM.

    • Add Aluminum Chloride ($ AlCl_3 $) (3.0 eq) followed by Trichloroacetyl chloride (1.2 eq) at 0°C.

    • Stir at RT for 12h.

    • Hydrolysis: Add aqueous NaOH (4M) and MeOH directly to the reaction mixture and heat to 60°C for 2h. This converts the trichloroacetyl group directly to the carboxylic acid.

    • Acidification: Adjust pH to 3-4 with HCl to precipitate 7-azaindole-3-carboxylic acid .

  • Yield: 75-85%.[2]

Step 2: Curtius Rearrangement (The Amine Installation)

  • Rationale: Avoids EAS issues entirely by rearranging a carbonyl derivative.

  • Reagents: 7-azaindole-3-carboxylic acid, Diphenylphosphoryl azide (DPPA ), Triethylamine ($ Et_3N

    
     tBuOH $).
    
  • Protocol:

    • Suspend carboxylic acid (1.0 eq) in $ tBuOH $.

    • Add $ Et_3N $ (1.5 eq) and DPPA (1.1 eq).

    • Reflux for 4-6h. The intermediate acyl azide rearranges to an isocyanate, which is trapped by $ tBuOH $ to form the N-Boc-7-azaindole-3-amine .

    • Deprotection: Treat with TFA/DCM (1:1) at RT for 1h to liberate the free amine.

  • Yield: 70-80% (over 2 steps).[2]

Part 4: Performance Comparison Data

MetricIndole-3-amine (Method A)7-Azaindole-3-amine (Method B)
Primary Route Direct Nitration / ReductionAcylation / Curtius Rearrangement
Step Count 23 (Acylation/Hydrolysis + Curtius + Deprotection)
Overall Yield 80 - 90% 50 - 65%
Regioselectivity High (C3 favored)High (C3 favored via Acylation)
Key Risk Acid-catalyzed polymerizationHandling Azides (DPPA); Catalyst poisoning
Cost LowModerate (DPPA is expensive)
Scalability HighHigh (Used in multi-kg GMP campaigns)

Part 5: Troubleshooting & Optimization (The "Self-Validating" System)

1. The Solubility Trap (7-Azaindole):

  • Issue: 7-azaindole derivatives often exhibit poor solubility in non-polar solvents, complicating extraction.

  • Solution: During the acylation workup, avoid simple ether extractions. Use EtOAc/THF mixtures or precipitate the product directly from the aqueous phase at controlled pH (isoelectric precipitation).

2. Catalyst Poisoning (Buchwald Alternative):

  • Alternative: If using the Buchwald-Hartwig route (coupling 3-bromo-7-azaindole with ammonia equivalents), the free N7 and NH can poison Pd catalysts.

  • Fix: Use BrettPhos Pd G3 precatalyst or protect the indole nitrogen (SEM or Boc) prior to coupling. However, the Curtius route described above avoids heavy metals entirely, making it superior for early-phase impurity control.

3. Safety with DPPA:

  • Warning: DPPA produces hydrazoic acid byproducts.

  • Control: Run reactions in a well-ventilated fume hood. Quench reaction mixtures with aqueous NaOH to neutralize azides before disposal.

References

  • Bioisosterism & Kinase Inhibitors

    • Title: The Azaindole Framework in the Design of Kinase Inhibitors.[2]

    • Source: Popowycz, F. et al. PMC/NIH.
    • URL:[Link]

  • Curtius Rearrangement Protocol

    • Title: The Curtius Rearrangement: Applications in Modern Drug Discovery.[3]

    • Source: Ghosh, A. K. et al. SciSpace/NIH.
    • URL:[Link]

  • Indole Nitration Methodology

    • Title: Regioselective synthesis of 3-nitroindoles under non-acidic conditions.[1][4]

    • Source:RSC Advances.
    • URL:[Link]

  • Acylation of 7-Azaindole

    • Title: Synthesis of Cdc7 inhibitors (Scheme 6: Acylation at C3).[2]

    • Source:Molecules.[2][3][4][5][6][7][8][9][10][11][12][13]

    • URL:[Link][11]

  • General Azaindole Synthesis Review

    • Title: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis.[6][14][15][16]

    • Source:Molecules.[2][3][4][5][6][7][8][9][10][11][12][13]

    • URL:[Link][11]

Sources

Safety & Regulatory Compliance

Safety

5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine As a halogenated azaindole derivative, 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS: 1172068-36-8) i...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine

As a halogenated azaindole derivative, 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS: 1172068-36-8) is a highly specialized intermediate frequently utilized in kinase inhibitor synthesis and drug discovery. Because it contains heavy halogens (bromine and fluorine) alongside a primary aromatic amine, its disposal requires strict adherence to environmental safety protocols to prevent aquatic toxicity and the generation of hazardous combustion byproducts. This guide provides comprehensive, step-by-step methodologies for the safe logistical management and disposal of this compound.

Physicochemical Hazard Profile & Causality

To safely manage this compound, researchers must understand the chemical causality behind its hazard classifications:

  • Halogenated Aromatic Structure: The presence of stable C-F and C-Br bonds means this compound cannot be disposed of via standard biological or low-temperature thermal degradation. Improper combustion can lead to the formation of polyhalogenated dibenzo-p-dioxins and furans, which are severe environmental pollutants. Therefore, it strictly requires high-temperature incineration (>1000°C) equipped with acid gas scrubbers[1].

  • Primary Aromatic Amine Moiety: Primary aromatic amines (PAAs) are notoriously toxic to aquatic life and carry inherent risks of mutagenicity and skin absorption[2]. Furthermore, they can decompose into other carcinogenic analogues such as N-nitroso compounds[2]. This necessitates rigorous segregation from aqueous waste streams and the use of chemically resistant High-Density Polyethylene (HDPE) for solid storage.

Waste Stream Segregation Logic

A critical error in laboratory waste management is the misclassification of solvent waste containing halogenated solutes.

  • The Solute Rule: Even if 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine is dissolved in a non-halogenated solvent (e.g., DMSO, Methanol, or Acetone), the entire liquid mixture must be classified and disposed of as Halogenated Solvent Waste . Mixing this into a non-halogenated carboy contaminates the entire bulk container, drastically increasing disposal costs[3] and violating EPA RCRA guidelines[4].

Quantitative Data & Waste Classification

The following table summarizes the operational parameters for segregating this compound across different laboratory scenarios.

Waste CategoryPhysical StatePrimary ContaminantEPA Waste CodeProper ReceptacleUltimate Disposal Method
Pure Chemical Solid (Powder)C7H5BrFN3 (>95%)U-listed (Toxic)HDPE wide-mouth jarHigh-Temp Incineration
Reaction Liquor LiquidDissolved in DCM/CHCl3F002 (Halogenated)Justrite® Safety CanIncineration + Scrubbing
Stock Solution LiquidDissolved in DMSO/MeOHF002/F003 (Mixed)Halogenated CarboyIncineration + Scrubbing
Consumables SolidTrace amounts on PPEState-dependentDouble-bagged bio-binRegulated Solid Waste

Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Waste (Bulk Powder & Crystals)

  • Containment: Transfer any unused or degraded solid 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine into a sealable, chemically compatible HDPE container. Causality: HDPE prevents the leaching and degradation sometimes observed with prolonged amine contact in lower-grade plastics.

  • Labeling: Affix a hazardous waste label immediately. Mark explicitly as "Toxic Solid Waste - Contains Halogenated Aromatic Amines."

  • Storage: Store in a designated dry, cool hazardous waste cabinet, strictly segregated from strong oxidizers (e.g., peroxides, nitric acid) to prevent exothermic oxidation of the amine group.

  • Collection: Request pickup from your Environmental Health and Safety (EHS) department for high-temperature incineration.

Protocol B: Disposal of Liquid Waste (Solutions & Filtrates)

  • Segregation: Ensure the receiving waste carboy is explicitly designated for Halogenated Waste .

  • Transfer: Using a fume hood, carefully pour the solution (e.g., reaction mother liquor or DMSO stock) into the carboy using a dedicated funnel. Causality: Fume hood use prevents inhalation of aerosolized PAAs or volatile solvent fumes.

  • Headspace Maintenance: Never fill the liquid waste container beyond 75% capacity[5]. Causality: Leaving headspace accommodates vapor pressure expansion from volatile solvents, preventing container rupture and hazardous spills[5].

  • Secondary Containment: Place the liquid waste carboy in a secondary containment tray to capture any potential structural failures.

Protocol C: Decontamination and Spill Response

  • Solid Spill: Do not sweep dry powder, as this aerosolizes the toxic amine. Gently cover the spill with damp absorbent pads (using water or a low-volatility solvent like isopropanol) to suppress dust, then carefully scoop into a solid waste container.

  • Liquid Spill: Apply an inert, universal chemical absorbent (e.g., vermiculite or amorphous silica) to the spill. Once absorbed, collect the material using non-sparking tools and deposit it into a solid hazardous waste bin labeled as "Halogenated Solvent Spill Debris."

Mechanistic Workflow Diagram

The following diagram illustrates the logical decision-making process for routing 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine waste to ensure regulatory compliance and environmental safety.

WasteDisposal Start Waste Generation: 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine CheckState Physical State? Start->CheckState Solid Solid Powder/Crystals CheckState->Solid Solid Liquid Dissolved in Solvent CheckState->Liquid Liquid SolidContainer Seal in HDPE Container Double Bagging Solid->SolidContainer LiquidCheck Solvent Type? Liquid->LiquidCheck Incineration High-Temperature Incineration (>1000°C) with Acid Gas Scrubbers SolidContainer->Incineration HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) LiquidCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., DMSO, MeOH) LiquidCheck->NonHaloSolvent HaloWaste Halogenated Liquid Waste Stream (EPA F002/F003) HaloSolvent->HaloWaste NonHaloSolvent->HaloWaste *Solute contains Halogens HaloWaste->Incineration

Decision matrix for the segregation and disposal of halogenated aromatic amine waste streams.

References

  • [1] Title: Hazardous Laboratory Chemicals Disposal Guide Source: Reed College Environmental Health and Safety URL:[Link]

  • [4] Title: Solvents in the Workplace - How to Determine if They Are Hazardous Waste Source: United States Environmental Protection Agency (EPA) URL:[Link]

  • [3] Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center (VUMC) URL:[Link]

  • [5] Title: Hazardous Materials Disposal Guide Source: Nipissing University URL:[Link]

  • [2] Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Chemical Health & Safety URL:[Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine

CAS Number: 1172068-36-8 Chemical Family: Halogenated 7-Azaindole / Aminopyridine Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffold)[1] Executive Safety Summary: The "Unknown Potency" Protocol[1] Core D...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1172068-36-8 Chemical Family: Halogenated 7-Azaindole / Aminopyridine Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffold)[1]

Executive Safety Summary: The "Unknown Potency" Protocol[1]

Core Directive: As a functionalized 7-azaindole amine, this compound serves as a scaffold for biologically active kinase inhibitors.[1] In the absence of compound-specific toxicological data (LD50, OEL), you must apply the Precautionary Principle . Treat this substance as a Potent Compound (OEB 3) until definitive data proves otherwise.[1]

Scientific Rationale:

  • Structural Alerts: The pyrrolo[2,3-b]pyridine (7-azaindole) core is a bioisostere of purine, designed to interact with ATP-binding pockets in enzymes.[1]

  • Reactive Moieties: The C3-amine is nucleophilic and potentially oxidatively unstable; the C5-bromide and C4-fluoride are handles for metal-catalyzed cross-coupling but also modulate lipophilicity and metabolic stability.[1]

  • Risk Driver: The primary risk is not acute lethality, but sensitization and undefined bioactive potency via inhalation of dusts.[1]

Hazard Identification & Risk Assessment

Based on Structure-Activity Relationships (SAR) of analogous halogenated azaindoles (e.g., CAS 1190317-11-3), the following GHS classifications are assigned as a baseline safety standard:

Hazard CategoryGHS CodeHazard StatementMechanism of Action
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]Systemic absorption of heteroaromatic amines.[1]
Skin Irritation H315 Causes skin irritation.[1][2]Basic amine functionality can disrupt the stratum corneum.[1]
Eye Irritation H319 Causes serious eye irritation.[1][2][3]Mucous membrane irritant; high pH potential in localized moisture.[1]
STOT - SE H335 May cause respiratory irritation.[1][2][3]Inhalation of fine particulate matter triggers bronchial irritation.[1]

Personal Protective Equipment (PPE) Matrix

Select your PPE tier based on the Operational Scale . Causality: Larger quantities increase the probability of aerosol generation and surface contamination.[1]

Table 1: PPE Selection Guide[1]
Protective LayerAnalytical Scale (< 100 mg) Preparative Scale (100 mg - 10 g) Bulk Handling (> 10 g)
Respiratory Fume Hood (Face Velocity > 100 fpm)Fume Hood + N95 (if outside hood for transfer)PAPR or Class II Biosafety Cabinet
Hand Protection Single Nitrile Gloves (0.11 mm)Double Gloving Required: Inner: Nitrile (0.11 mm)Outer: Nitrile (Extended Cuff)Double Gloving Required: Inner: Laminate/BarrierOuter: Nitrile (0.2 mm)
Eye Protection ANSI Z87.1 Safety GlassesSafety Goggles (Indirect Vent)Safety Goggles + Face Shield
Body Protection Standard Cotton Lab CoatTyvek® Lab Coat (Disposable)Full Tyvek® Coverall (Wrist/Ankle elastic)

Protocol Note: For "Double Gloving," use a colored inner glove (e.g., blue) and a white outer glove.[1] This provides a visual indicator (breakthrough) if the outer glove is compromised.[1]

Operational Protocols

A. Weighing & Transfer (Critical Control Point)

Risk: Static electricity can cause this fine powder to "jump," creating invisible surface contamination.[1]

  • Static Elimination: Use an ionizing fan or anti-static gun on the spatula and weigh boat before touching the compound.[1]

  • Damp Wiping: Place a lint-free wipe dampened with surfactant (e.g., 1% SDS) around the balance pan to trap stray particles.[1]

  • The "Tunnel" Method: Do not transfer powder through open air.[1]

    • Tare a vial with its cap.

    • Add solid.[1][4]

    • Cap immediately.[1]

    • Re-weigh.[1]

    • Why? This eliminates the need to carry an open weigh boat across the lab bench.[1]

B. Solubilization

Predicted Solubility: Soluble in DMSO, DMF, DMAc.[1] Sparingly soluble in DCM.[1] Insoluble in water.[1]

  • Solvent Choice: Prefer DMSO for biological assays.[1]

  • Order of Addition: Add solvent to the solid, not solid to solvent.[1] This prevents "puffing" of the powder.[1]

  • Venting: Amines can be hygroscopic.[1] If the bottle was stored cold, allow it to reach room temperature before opening to prevent condensation, which can degrade the C-F or C-Br bond integrity over time.[1]

C. Reaction Setup (Cross-Coupling)

Risk: Halogenated azaindoles are valuable intermediates.[1] Oxygen sensitivity is a concern for the amine group.[1]

  • Inert Atmosphere: Handle under Argon or Nitrogen.[1]

  • Scavenging: If using in Pd-catalyzed reactions (Suzuki/Buchwald), ensure all catalyst residues are quenched with Thiol-based scavengers (e.g., SiliaMetS® Thiol) before waste disposal to prevent heavy metal co-contamination in the organic waste stream.[1]

Visualizations

Diagram 1: Safety Decision Logic (Unknown Potency)

This logic tree dictates how to handle the compound when specific toxicology data is missing.[1]

SafetyLogic Start Start: Handling 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine CheckData Is Specific OEL/LD50 Data Available? Start->CheckData YesData Follow Specific OEL Guidelines CheckData->YesData Yes NoData Apply Precautionary Principle CheckData->NoData No AnalyzeStructure Analyze Structural Alerts: 1. 7-Azaindole Core (Kinase Activity) 2. Halogenated (Metabolic Stability) 3. Primary Amine (Reactivity) NoData->AnalyzeStructure AssignBand Assign Control Band: OEB 3 (10 - 100 µg/m³) AnalyzeStructure->AssignBand DefineControls Implement Controls: 1. Fume Hood Mandatory 2. Double Nitrile Gloves 3. HEPA Filtered Waste AssignBand->DefineControls

Caption: Decision logic for assigning Occupational Exposure Bands (OEB) to novel pharmaceutical intermediates lacking specific toxicological data.

Diagram 2: Solid Handling Workflow

Standard Operating Procedure (SOP) for minimizing exposure during weighing.

HandlingSOP Prep 1. Preparation (Don PPE, Check Hood Flow) Static 2. Static Control (Ionizer fan ON) Prep->Static Weigh 3. Weighing (Closed Vial Method) Static->Weigh Clean 4. Decontamination (Wet Wipe Balance) Weigh->Clean Waste 5. Disposal (Solid Waste -> Bag & Tag) Clean->Waste

Caption: Step-by-step workflow for the "Closed Vial" weighing method to prevent airborne particulate generation.

Emergency Response & Waste Disposal

Accidental Release (Spill)[1][4]
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up-grade: Don a half-mask respirator (P100 cartridges) before re-entering if the spill is outside the hood.[1]

  • Neutralization:

    • Do not use dry sweeping (creates dust).[1]

    • Cover spill with pads dampened in ethanol .[1] The amine is likely soluble in organic solvents; water alone may not effectively lift the lipophilic halogenated core.[1]

    • Wipe surface 3x: Ethanol -> Soap/Water -> Water.[1]

Exposure First Aid[1][2][4][5][8]
  • Eye Contact: Flush immediately for 15 minutes.[1][2][3][5][6][7] Note: The amine nature may cause alkaline-type injury; speed is critical.[1]

  • Skin Contact: Wash with soap and water.[1][2][3][6][8][9] Do not use alcohol/solvents on skin, as this enhances transdermal absorption of the halogenated compound.[1]

Disposal[1][2][6]
  • Stream: Halogenated Organic Waste.[1]

  • Labeling: Must explicitly state "Contains 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine."[1]

  • Separation: Keep separate from strong oxidizers (e.g., nitric acid waste) to prevent exothermic decomposition of the amine.[1]

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019).[1][10] The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Pfizer Inc. (2018).[1] Green Chemistry Guide for Medicinal Chemistry: Solvent Selection. (General reference for solvent handling in pharma).

  • PubChem. Compound Summary: 7-Azaindole Derivatives. Retrieved from [Link] (Used for SAR analog comparison).[1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine
Reactant of Route 2
5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine
© Copyright 2026 BenchChem. All Rights Reserved.